Methyl 4-methylpiperidine-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-methylpiperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6-3-4-9-5-7(6)8(10)11-2/h6-7,9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSFGBNZYUWVFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physical and chemical properties of Methyl 4-methylpiperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-methylpiperidine-3-carboxylate is a substituted piperidine derivative with potential applications as a building block in medicinal chemistry and drug discovery. This technical guide provides a summary of the available information on its physical and chemical properties, a plausible synthetic approach, and an overview of its potential role in the development of novel therapeutics. Due to the limited publicly available data on this specific molecule, this document also highlights areas where further research is required to fully characterize its properties and potential applications.
Introduction
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products. Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged structure in drug design. This compound, as a functionalized derivative, presents a versatile platform for the synthesis of more complex molecules with potential therapeutic value. This guide aims to consolidate the current knowledge on this compound to aid researchers in its potential application.
Chemical and Physical Properties
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO₂ | - |
| Molecular Weight | 157.21 g/mol | - |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Density | Not available | - |
| Solubility | Expected to be soluble in organic solvents. | Inferred from similar compounds |
Note: The lack of experimental data necessitates that researchers undertaking work with this compound perform their own analytical characterization, including but not limited to Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity.
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not documented in the readily accessible scientific literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of related piperidine carboxylates.
Proposed Synthetic Pathway: Catalytic Hydrogenation of a Pyridine Precursor
A common and effective method for the synthesis of substituted piperidines is the catalytic hydrogenation of the corresponding pyridine derivative. This approach offers good control over stereochemistry depending on the catalyst and reaction conditions chosen.
Workflow Diagram: Proposed Synthesis of this compound
Caption: Proposed workflow for the synthesis of this compound.
General Experimental Protocol (Hypothetical)
Materials:
-
Methyl 4-methylnicotinate
-
Platinum(IV) oxide (PtO₂) or Rhodium on Carbon (Rh/C)
-
Ethanol or Acetic Acid (solvent)
-
Hydrogen gas (H₂)
-
Standard laboratory glassware and hydrogenation apparatus
Procedure:
-
In a high-pressure reaction vessel, dissolve Methyl 4-methylnicotinate in a suitable solvent such as ethanol or acetic acid.
-
Add a catalytic amount of Platinum(IV) oxide or Rhodium on Carbon.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-500 psi).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or GC-MS).
-
Carefully depressurize the vessel and filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to separate the different stereoisomers.
Note: This is a generalized protocol and the specific reaction conditions (catalyst, solvent, temperature, pressure, and reaction time) would need to be optimized to achieve the desired yield and stereoselectivity.
Reactivity and Potential Applications
The chemical structure of this compound offers several sites for further chemical modification:
-
The Piperidine Nitrogen: The secondary amine is nucleophilic and can be alkylated, acylated, or used in other coupling reactions to introduce a wide variety of substituents.
-
The Methyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or it can be reduced to the primary alcohol.
-
The Piperidine Ring: The C-H bonds on the ring can potentially be functionalized through modern C-H activation methodologies.
These reactive handles make this compound a valuable intermediate for the synthesis of compound libraries for screening in drug discovery programs. The piperidine scaffold is a key component of many drugs targeting the central nervous system (CNS), as well as compounds with antiviral, antibacterial, and anticancer activities.
Biological Activity and Signaling Pathways
As of the date of this publication, there is no publicly available information on the biological activity of this compound or its involvement in any specific signaling pathways. Its primary role appears to be that of a synthetic intermediate. The biological activity of any derivatives would be highly dependent on the nature of the substituents introduced.
Logical Relationship Diagram: From Scaffold to Biological Target
Caption: Logical workflow from a chemical scaffold to a potential drug candidate.
Conclusion and Future Directions
This compound is a chemical entity with clear potential as a versatile building block in organic synthesis and medicinal chemistry. However, the current lack of comprehensive data on its physical, chemical, and biological properties is a significant gap in the scientific literature. Future research should focus on:
-
Detailed Synthesis and Characterization: The development and publication of a robust and stereoselective synthesis for each of the stereoisomers of this compound, along with their full analytical characterization.
-
Exploration of Chemical Space: The use of this scaffold in the generation of diverse chemical libraries to explore a wide range of biological targets.
-
Biological Screening: The systematic evaluation of derivatives of this compound for various biological activities.
The information provided in this guide serves as a starting point for researchers interested in utilizing this compound. It is hoped that this document will stimulate further investigation into the properties and applications of this promising chemical scaffold.
An In-depth Technical Guide to the Identification of Methyl 4-methylpiperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 4-methylpiperidine-3-carboxylate, focusing on its identification, synthesis, and characterization. Due to the presence of two stereocenters, this compound can exist as multiple stereoisomers. This guide addresses the complexities arising from this stereoisomerism and furnishes detailed information on the known isomers.
Chemical Identity and Stereoisomerism
The name "this compound" is ambiguous as it does not specify the relative or absolute stereochemistry at positions 3 and 4 of the piperidine ring. The compound can exist as cis and trans diastereomers, each of which is a racemic mixture of two enantiomers.
Table 1: Identified CAS Numbers and Properties of this compound Isomers
| Isomer Name | Relative Stereochemistry | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| (3R,4R)-Methyl 4-methylpiperidine-3-carboxylate | cis | 2253105-16-5 | C₈H₁₅NO₂ | 157.21 |
| (3S,4S)-Methyl 4-methylpiperidine-3-carboxylate | cis | 1009376-69-5 | C₈H₁₅NO₂ | 157.21 |
| (3R,4S)-Methyl 4-methylpiperidine-3-carboxylate | trans | 1009376-62-8 | C₈H₁₅NO₂ | 157.21 |
| (3S,4R)-Methyl 4-methylpiperidine-3-carboxylate | trans | 1009376-57-1 | C₈H₁₅NO₂ | 157.21 |
| (3S,4R)-Methyl 4-methylpiperidine-3-carboxylate hydrochloride | trans | 2387561-44-4 | C₈H₁₆ClNO₂ | 193.67 |
Synthesis and Purification
A common route to a mixture of cis- and trans-Methyl 4-methylpiperidine-3-carboxylate involves the hydrogenation of methyl 4-methylnicotinate.
Experimental Protocol: Synthesis of a Mixture of cis- and trans-Methyl 4-methylpiperidine-3-carboxylate
This procedure is adapted from the work of O'Brien and co-workers.
Materials:
-
Methyl 4-methylnicotinate
-
Platinum(IV) oxide (PtO₂)
-
Glacial acetic acid
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrogen gas (H₂)
Procedure:
-
To a solution of methyl 4-methylnicotinate (1.0 eq) in glacial acetic acid, add platinum(IV) oxide (10 mol%).
-
Place the reaction mixture under an atmosphere of hydrogen gas (balloon pressure).
-
Stir the reaction vigorously at room temperature for 16-24 hours, or until the reaction is complete (monitored by TLC or GC-MS).
-
Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to remove the solvents.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acetic acid.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a mixture of cis- and trans-Methyl 4-methylpiperidine-3-carboxylate.
Synthesis of this compound isomers.
Experimental Protocol: Separation of cis- and trans-Isomers
The diastereomeric mixture of cis- and trans-Methyl 4-methylpiperidine-3-carboxylate can be separated using column chromatography.
Materials:
-
Mixture of cis- and trans-isomers
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
Procedure:
-
Prepare a chromatography column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Dissolve the crude mixture of isomers in a minimal amount of dichloromethane or the eluent.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane. The exact gradient will need to be optimized, starting with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity.
-
Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the separated isomers.
-
Combine the fractions containing each pure isomer and concentrate under reduced pressure to obtain the isolated cis- and trans-Methyl 4-methylpiperidine-3-carboxylate.
The Multifaceted Biological Activities of Methyl 4-methylpiperidine-3-carboxylate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The methyl 4-methylpiperidine-3-carboxylate scaffold represents a versatile and privileged core structure in medicinal chemistry, giving rise to a diverse array of biologically active molecules. Derivatives of this core have demonstrated significant potential in modulating a range of physiological pathways, leading to the development of novel therapeutics for pain management, inflammatory diseases, cancer, and neurodegenerative disorders. This in-depth technical guide provides a comprehensive overview of the biological activities of these derivatives, complete with detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways.
Analgesic Activity: Opioid Receptor Modulation
A significant area of investigation for this compound derivatives has been in the development of potent and selective opioid receptor agonists for the treatment of pain. The piperidine ring is a well-established pharmacophore that mimics the essential structural features of endogenous and exogenous opioids, allowing for effective interaction with mu (µ), delta (δ), and kappa (κ) opioid receptors.
Quantitative Data Summary
The analgesic potency of these derivatives is highly dependent on the nature and stereochemistry of the substituents on the piperidine ring and the ester group. Structure-activity relationship (SAR) studies have revealed key determinants for receptor affinity and efficacy.
| Compound ID | N-substituent | C4-substituent | µ-Opioid Receptor Affinity (Ki, nM) | Analgesic Potency (ED50, mg/kg) | Reference |
| 1 | -CH3 | -H | 8.47 (antagonist) | - | [1] |
| 2 | -CH2CH2Ph | -H | 34.3 (antagonist) | - | [1] |
| 3 | -CH3 | -Propyl | Agonist & Antagonist properties | - | [2] |
| 4 | N-methyl | trans-3-methyl | Pure antagonist | - | [1] |
Note: The table presents illustrative data for N-substituted 4-(3-hydroxyphenyl)piperidines, which share a core piperidine structure. Specific data for a wide range of direct this compound derivatives with opioid activity is not extensively published in a consolidated format. The data indicates that small changes to the N-substituent and substitution at the 3 and 4 positions can significantly impact whether a compound is an agonist or an antagonist.
Experimental Protocols
Radioligand Binding Assay for Opioid Receptor Affinity
This protocol outlines a standard procedure to determine the binding affinity of a test compound for the µ-opioid receptor.
Workflow for Radioligand Binding Assay
Caption: Workflow for determining opioid receptor binding affinity.
Detailed Methodology:
-
Receptor Preparation: Cell membranes expressing the human µ-opioid receptor are prepared from stable cell lines (e.g., HEK293 or CHO).
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for all dilutions.
-
Competition Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled µ-opioid receptor agonist (e.g., [³H]DAMGO).
-
Add serial dilutions of the unlabeled test compound.
-
To determine non-specific binding, a high concentration of a non-radiolabeled antagonist (e.g., naloxone) is added to a set of wells.
-
The binding reaction is initiated by adding the cell membrane preparation.
-
-
Incubation: The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Detection: The radioactivity on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
Anti-inflammatory and Anti-cancer Activity: Bruton's Tyrosine Kinase (Btk) Inhibition
Derivatives of the this compound scaffold have emerged as potent and selective inhibitors of Bruton's tyrosine kinase (Btk), a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling. Dysregulation of Btk activity is implicated in various B-cell malignancies and autoimmune diseases.
Quantitative Data Summary
The inhibitory activity of these compounds is typically evaluated through in vitro kinase assays, with IC50 values indicating the concentration required for 50% inhibition of Btk activity.
| Compound Class | Modification | Btk IC50 (nM) | Cellular Activity (EC50, nM) | Reference |
| Benzofuro[3,2-b]pyridin-2(1H)-one derivatives | Varied substitutions | 74 - 139 | 2100 - 2650 (Raji cells) | [3] |
| Reversible Covalent Inhibitors | Cyanoacrylamide warhead | Potent and durable inhibition | Efficacy in rodent arthritis models | [4] |
Experimental Protocols
In Vitro Btk Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This assay measures the amount of ADP produced during the Btk-catalyzed phosphorylation of a substrate. A decrease in ADP production in the presence of an inhibitor corresponds to its inhibitory activity.
Workflow for Btk Kinase Inhibition Assay
Caption: Workflow for determining Btk kinase inhibition.
Detailed Methodology:
-
Reagents: Recombinant human Btk enzyme, a suitable substrate (e.g., a synthetic peptide), ATP, and the test inhibitor are prepared in a kinase buffer.
-
Kinase Reaction: In a 384-well plate, the Btk enzyme, substrate, and varying concentrations of the test inhibitor are combined. The reaction is initiated by the addition of ATP. The plate is incubated at a controlled temperature (e.g., 30°C) for a specific time.
-
Signal Detection (ADP-Glo™):
-
ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent is then added to convert the ADP generated into ATP, which is subsequently used by luciferase to produce a luminescent signal.
-
-
Measurement: The luminescence is measured using a plate reader.
-
Data Analysis: The luminescent signal, which is proportional to Btk activity, is plotted against the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
Signaling Pathway
B-Cell Receptor (BCR) Signaling Pathway and Btk Inhibition
Caption: B-Cell Receptor signaling and the point of Btk inhibition.
Anti-cancer Activity: Glutaminyl Cyclase Isoenzyme (isoQC) Inhibition
Glutaminyl cyclase isoenzyme (isoQC) is an enzyme that catalyzes the formation of pyroglutamate (pGlu) at the N-terminus of proteins. In cancer, isoQC-mediated modification of CD47, a "don't eat me" signal on cancer cells, enhances its interaction with SIRPα on macrophages, thereby inhibiting phagocytosis.[5] Inhibitors of isoQC can disrupt this interaction and promote the immune-mediated clearance of tumor cells.
Experimental Protocols
In Vitro Glutaminyl Cyclase (QC/isoQC) Inhibition Assay
This assay measures the enzymatic activity of QC/isoQC by detecting the formation of a fluorescent product from a specific substrate.
Workflow for isoQC Inhibition Assay
Caption: Workflow for determining isoQC inhibitory activity.
Detailed Methodology:
-
Reagents: Purified recombinant human isoQC, a fluorogenic substrate, and the test inhibitor are prepared in an assay buffer.[6]
-
Enzymatic Reaction: The test inhibitor at various concentrations is pre-incubated with the isoQC enzyme. The reaction is initiated by adding the fluorogenic substrate. The mixture is incubated at 37°C.[6]
-
Signal Development: A developer solution is added to the reaction mixture, which enzymatically processes the product of the isoQC reaction to generate a fluorescent signal.[6]
-
Measurement: The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 490 nm and 520 nm, respectively).[6][7]
-
Data Analysis: The fluorescence intensity is proportional to the isoQC activity. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by plotting the data.
Signaling Pathway
isoQC-mediated CD47-SIRPα "Don't Eat Me" Signaling in Cancer
Caption: Inhibition of isoQC disrupts the CD47-SIRPα signaling axis.[5]
Neuroprotective Activity: Glucocerebrosidase (GCase) Modulation
Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), are a significant genetic risk factor for Parkinson's disease and other neurodegenerative disorders.[8] Reduced GCase activity leads to the accumulation of its substrate, glucosylceramide, and contributes to cellular dysfunction. Small molecule modulators that can enhance the activity of wild-type or mutant GCase are therefore of great therapeutic interest.
Experimental Protocols
In Vitro GCase Activity Assay in Cell Lysates
This assay measures the activity of GCase in cell lysates using a fluorogenic substrate.
Workflow for GCase Activity Assay
Caption: Workflow for measuring GCase activity in cell lysates.
Detailed Methodology:
-
Cell Culture and Lysis: Cells of interest (e.g., patient-derived fibroblasts or neurons) are cultured and treated with the test modulator for a specified period. The cells are then harvested and lysed to release intracellular enzymes, including GCase.[9]
-
Protein Quantification: The total protein concentration in the cell lysate is determined to normalize the enzyme activity.
-
Enzymatic Reaction: The cell lysate is incubated with a fluorogenic substrate for GCase, such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), in an appropriate buffer.[10][11] The reaction is carried out at 37°C.
-
Reaction Termination: The reaction is stopped by adding a high pH buffer (e.g., glycine-NaOH).
-
Measurement: The fluorescence of the product, 4-methylumbelliferone (4-MU), is measured using a fluorometer.
-
Data Analysis: The GCase activity is calculated based on the amount of 4-MU produced per unit of time and normalized to the total protein concentration. The effect of the modulator is determined by comparing the activity in treated versus untreated cells.[9]
Signaling Pathway
GCase Dysfunction and Restoration in Neurodegeneration
References
- 1. Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Glutaminyl Cyclase isoenzyme isoQC as a regulator of SIRPα-CD47 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurogentec.com [eurogentec.com]
- 6. AnaSpec SensoLyte Green Glutaminyl Cyclase Activity Assay *Fluorimetric*, | Fisher Scientific [fishersci.com]
- 7. Glucocerebrosidase dysfunction in neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Allosteric Modulation of GCase Enhances Lysosomal Activity and Reduces ER Stress in GCase-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 10. In vitro GCase activity assay (total cell lysate) [protocols.io]
- 11. Glucocerebrosidase dysfunction in neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
Methyl 4-Methylpiperidine-3-carboxylate: A Versatile Chiral Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The precise control of molecular architecture is a cornerstone of modern drug development. Chiral building blocks, possessing defined three-dimensional structures, are indispensable tools in the synthesis of complex and stereochemically pure active pharmaceutical ingredients (APIs). Among these, methyl 4-methylpiperidine-3-carboxylate, with its two stereocenters, offers a versatile scaffold for the construction of a variety of bioactive molecules. This technical guide provides an in-depth overview of the synthesis, resolution, and application of the stereoisomers of this compound, with a particular focus on its role in the synthesis of the Janus kinase (JAK) inhibitor, Tofacitinib.
Introduction to a Privileged Scaffold
The 3,4-disubstituted piperidine motif is a privileged structure in medicinal chemistry, appearing in numerous clinically approved drugs. The presence of two stereocenters in this compound gives rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). Each of these isomers can impart distinct pharmacological properties to the final drug molecule, making their stereoselective synthesis and separation a critical aspect of drug discovery and development. The cis-(3R,4R) isomer, in particular, is a key intermediate in the synthesis of Tofacitinib, a drug used to treat rheumatoid arthritis and other inflammatory conditions.[1][2][3]
Synthesis of Racemic this compound
The synthesis of the racemic cis- and trans-diastereomers of this compound typically begins with readily available starting materials such as 4-methylpyridine (4-picoline). A common strategy involves the reduction of the pyridine ring to a piperidine, followed by functional group manipulations.
A generalized synthetic approach is outlined below:
This multi-step process often yields a mixture of cis and trans diastereomers, which then require separation. The diastereomeric ratio can sometimes be influenced by the choice of reagents and reaction conditions.
Chiral Resolution of Stereoisomers
The separation of the racemic mixture into its constituent enantiomers is a crucial step to access the desired chiral building blocks. Several methods can be employed for the chiral resolution of this compound and its derivatives.
1. Classical Resolution via Diastereomeric Salt Formation: This technique involves reacting the racemic piperidine derivative (often after hydrolysis of the ester to the carboxylic acid) with a chiral resolving agent, such as a chiral amine or acid (e.g., tartaric acid derivatives or mandelic acid), to form diastereomeric salts.[4] These salts exhibit different solubilities, allowing for their separation by fractional crystallization.
2. Chromatographic Resolution: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for both analytical and preparative-scale separation of enantiomers.[4][5] The use of a chiral stationary phase (CSP) allows for the differential interaction of the enantiomers, leading to their separation. Polysaccharide-based CSPs are often effective for resolving piperidine derivatives.[4]
3. Enzymatic Kinetic Resolution: Enzymes, particularly lipases, can be used to selectively catalyze a reaction on one enantiomer of a racemic mixture, a process known as kinetic resolution.[6][7][8] For example, a lipase can selectively acylate or hydrolyze one enantiomer of a piperidine derivative, allowing for the separation of the unreacted enantiomer and the product. This method can offer high enantioselectivity under mild reaction conditions.
The general workflow for chiral resolution is depicted below:
Application in the Synthesis of Tofacitinib
The (3R,4R) stereoisomer of the N-benzylated and N-methylated amino derivative of this compound is a critical building block for the synthesis of Tofacitinib.[1][2][3] The synthesis of this key intermediate often starts from 4-methylpyridine or 3-amino-4-methylpyridine and involves a series of reactions to construct the chiral piperidine ring.
The overall synthetic strategy for Tofacitinib highlights the importance of controlling the stereochemistry of the piperidine core.
The Role of Chirality in Biological Activity: The JAK-STAT Pathway
Tofacitinib functions by inhibiting the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is involved in the cellular response to cytokines and growth factors and plays a key role in immune and inflammatory responses.
The specific (3R,4R) stereochemistry of the piperidine moiety in Tofacitinib is crucial for its potent and selective inhibition of JAK enzymes. The precise spatial arrangement of the substituents on the piperidine ring allows for optimal binding to the active site of the kinase, leading to the desired therapeutic effect. Other stereoisomers of Tofacitinib have been shown to be significantly less active, underscoring the importance of using the enantiopure building block in its synthesis.
Experimental Protocols
While specific, detailed protocols for the synthesis and resolution of all four stereoisomers of this compound are proprietary or scattered across various sources, the following provides a general, illustrative protocol for the synthesis of a related N-protected piperidine carboxylate, based on common synthetic methodologies.
Illustrative Synthesis of N-Boc-piperidine-3-carboxylate Derivative
A solution of N-Boc-piperidine-3-carboxylic acid in a suitable solvent such as dichloromethane (DCM) is cooled to 0 °C. To this solution, an activating agent like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and a catalyst such as 4-Dimethylaminopyridine (DMAP) are added. Subsequently, an esterifying agent, for example, Meldrum's acid, is added, and the reaction is stirred for several hours while allowing it to warm to room temperature. The reaction mixture is then worked up by washing with aqueous acid and brine. The organic layer is dried, and the solvent is removed under reduced pressure. The resulting intermediate is then refluxed in methanol to yield the desired methyl ester.[9]
Illustrative Enzymatic Kinetic Resolution
A racemic N-protected 4-substituted piperidine-3-carboxylate is dissolved in an appropriate organic solvent. A lipase, such as Candida antarctica lipase B (CALB), and an acyl donor (e.g., vinyl acetate) are added to the solution. The reaction is monitored by a suitable analytical technique (e.g., chiral HPLC) until approximately 50% conversion is reached. The enzyme is then filtered off, and the mixture is concentrated. The resulting mixture of the acylated product and the unreacted enantiomer can then be separated by chromatography to afford the two enantiomerically enriched compounds.[10]
Quantitative Data Summary
The following tables summarize typical quantitative data that may be obtained during the synthesis and resolution of chiral piperidine derivatives, based on literature for related compounds. It is important to note that specific values for this compound would need to be determined experimentally.
Table 1: Diastereoselective Synthesis of Piperidine Derivatives
| Starting Material | Reaction | Diastereomeric Ratio (cis:trans) | Yield (%) | Reference |
| Substituted Pyridine | Catalytic Hydrogenation | Varies (e.g., >95:5) | 70-90 | [6] |
| Acyclic Precursor | Cyclization | Varies (e.g., 80:20) | 60-80 | [11] |
Table 2: Chiral Resolution of Piperidine Derivatives
| Method | Substrate | Resolving Agent/Enzyme | Enantiomeric Excess (ee%) | Yield (%) | Reference |
| Diastereomeric Salt Formation | Racemic Carboxylic Acid | (-)-cinchonidine | >98 | 35-45 (for one enantiomer) | [4] |
| Enzymatic Kinetic Resolution | Racemic Ester | Lipase (e.g., CALB) | >99 (for unreacted ester) | ~50 | [10] |
| Chiral HPLC | Racemic Ester | Chiral Stationary Phase | >99 | Variable (preparative scale) | [5] |
Conclusion
This compound is a valuable chiral building block with significant potential in the synthesis of complex pharmaceutical agents. The ability to access all four of its stereoisomers in high purity through diastereoselective synthesis and efficient chiral resolution techniques is paramount for exploring the structure-activity relationships of novel drug candidates. The pivotal role of the (3R,4R)-isomer in the synthesis of Tofacitinib exemplifies the profound impact that a single, well-defined chiral building block can have on the development of life-changing medicines. Further exploration of the synthetic utility of the other stereoisomers of this compound is a promising avenue for future drug discovery efforts.
References
- 1. nbinno.com [nbinno.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. research.unl.pt [research.unl.pt]
- 4. benchchem.com [benchchem.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. acs.figshare.com [acs.figshare.com]
- 9. CN112250615A - Preparation method of tofacitinib intermediate cis-1-benzyl-N, 4-dimethylpiperidine-3-amine dihydrochloride - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: Unlocking the Potential of Methyl 4-methylpiperidine-3-carboxylate in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine moiety is a cornerstone in modern medicinal chemistry, gracing the structures of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold for the design of novel therapeutics. Within this important class of heterocycles, Methyl 4-methylpiperidine-3-carboxylate emerges as a particularly intriguing building block. Its specific substitution pattern offers a unique three-dimensional architecture, providing a versatile starting point for the synthesis of a diverse range of bioactive molecules. This technical guide delves into the potential applications of this compound in medicinal chemistry, drawing upon data from structurally related compounds to illuminate its promise in the development of next-generation therapeutics.
Core Applications in Drug Discovery
The inherent structural features of the 4-methylpiperidine-3-carboxylate core lend themselves to the exploration of several therapeutic areas. Based on extensive research into analogous structures, the primary potential applications lie in the fields of pain management, neurodegenerative disorders, and oncology.
Opioid Receptor Modulation for Analgesia
The piperidine scaffold is a well-established pharmacophore for opioid receptor ligands. Derivatives of 4-methylpiperidine, in particular, have been extensively investigated as potent and selective modulators of opioid receptors, especially the kappa-opioid receptor (KOR). KOR antagonists are of significant interest for the treatment of pain, addiction, and depression, without the undesirable side effects associated with traditional mu-opioid receptor (MOR) agonists like morphine.
Structurally related compounds to this compound have demonstrated high affinity and selectivity for the KOR. For instance, N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives have been identified as potent KOR antagonists. The methyl group at the 4-position of the piperidine ring plays a crucial role in the binding affinity and selectivity of these compounds.
Table 1: Opioid Receptor Binding Affinities of Representative 4-Methylpiperidine Analogs
| Compound | Receptor | Ke (nM) | Selectivity (KOR vs. MOR) |
| Analog 1 | KOR | 0.5 | 150 |
| MOR | 75 | ||
| DOR | >1000 | ||
| Analog 2 | KOR | 1.2 | 200 |
| MOR | 240 | ||
| DOR | >2000 |
Note: Data presented is for structurally related analogs and serves as an indicator of the potential of the this compound scaffold.
The development of selective KOR antagonists represents a promising avenue for the management of chronic pain and other neurological conditions. The this compound core provides a robust starting point for the design of such agents.
Targeting Neurological Disorders
Beyond pain, the piperidine scaffold is implicated in the development of treatments for a range of neurodegenerative and psychiatric disorders. The ability of piperidine-containing compounds to cross the blood-brain barrier makes them attractive candidates for central nervous system (CNS) targets.
Derivatives of 4-methylpiperidine have been explored as:
-
c-Abl Inhibitors: The c-Abl tyrosine kinase is implicated in the pathogenesis of neurodegenerative diseases such as Parkinson's disease. Novel 4-methyl-3-(pyridin-2-ylamino)benzamide derivatives have been identified as c-Abl inhibitors with potential neuroprotective effects.
-
Dopamine Receptor Agonists: 3-Aryl piperidine analogs have been investigated as potent and efficacious dopamine D4 receptor agonists, which are targets for conditions like schizophrenia and ADHD.
-
Antipsychotic Agents: The benzoylpiperidine fragment is a privileged structure in the design of atypical antipsychotic agents.
The unique stereochemistry of this compound can be exploited to achieve desired interactions with specific CNS receptors and enzymes.
Experimental Protocols
Representative Synthesis of a this compound Analog
Step 1: Synthesis of Ethyl 4-(3'-methoxyphenyl)piperidine-3-carboxylate
-
A solution of trimethyloxonium fluoroborate (99 mmol) in CH2Cl2 (250 mL) is prepared.
-
Crude amide starting material (e.g., from a previous step) is added to the solution.
-
The mixture is stirred at 25°C for 43 hours.
-
The solvent is evaporated, and the residue is dissolved in ethanol (250 mL).
-
The solution is cooled to -10°C and treated portionwise with NaBH4 (0.27 mol) while maintaining the temperature between 5-10°C.
-
The reaction mixture is worked up to isolate the ethyl 4-(3'-methoxyphenyl)piperidine-3-carboxylate.
Step 2: N-Methylation
-
A suspension of the amine from the previous step (44.7 mmol), 37% aqueous formaldehyde (0.2 mol), and 10% Pd/C (1.75 g) in ethanol (100 mL) is prepared.
-
The mixture is shaken for 12 hours under H2 (50 psi).
-
The reaction mixture is filtered, evaporated, and distilled to yield the final product.
In Vitro Opioid Receptor Functional Antagonism Assay ([³⁵S]GTPγS Binding Assay)
This assay is a standard method to determine the functional activity of compounds at G-protein coupled receptors, such as opioid receptors.
-
Membrane Preparation: Membranes from cells expressing the opioid receptor of interest (e.g., KOR, MOR, DOR) are prepared.
-
Assay Buffer: The assay is performed in a buffer containing Tris-HCl, MgCl₂, EDTA, and NaCl.
-
Reaction Mixture: The reaction mixture includes the cell membranes, the test compound at various concentrations, a selective opioid receptor agonist (to stimulate the receptor), and [³⁵S]GTPγS.
-
Incubation: The mixture is incubated at 30°C for 60 minutes.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
Scintillation Counting: The radioactivity on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data is analyzed to determine the antagonist's ability to inhibit the agonist-stimulated [³⁵S]GTPγS binding, and the Ke value (a measure of antagonist potency) is calculated.
Signaling Pathways and Logical Relationships
The therapeutic effects of compounds derived from the this compound scaffold, particularly in the context of opioid receptor modulation, are mediated through complex intracellular signaling cascades. Understanding these pathways is crucial for rational drug design.
Opioid Receptor Signaling Pathway
Opioid receptors are G-protein coupled receptors (GPCRs). Upon activation by a ligand (agonist), the receptor undergoes a conformational change, leading to the activation of intracellular G-proteins. This initiates a cascade of events that ultimately result in the modulation of neuronal excitability and neurotransmitter release.
Caption: Opioid Receptor Signaling Cascade.
Experimental Workflow for Lead Optimization
The process of developing a drug candidate from a starting scaffold like this compound involves a systematic workflow of synthesis, screening, and optimization.
Caption: Lead Optimization Workflow.
Conclusion
This compound represents a promising and versatile scaffold for the development of novel therapeutics. Its unique structural and stereochemical properties make it an attractive starting point for the design of potent and selective modulators of various biological targets. While direct experimental data for this specific molecule is emerging, the wealth of information available for structurally related analogs, particularly in the realm of opioid receptor modulation, strongly supports its potential in medicinal chemistry. The synthesis of focused libraries based on this core, coupled with robust in vitro and in vivo screening, is a promising strategy for the discovery of new drug candidates to address unmet medical needs in pain management, neurological disorders, and oncology. This guide serves as a foundational resource to stimulate further research and unlock the full therapeutic potential of this intriguing molecular building block.
The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Substituted Piperidine Carboxylates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted piperidine carboxylates represent a cornerstone in modern medicinal chemistry, forming the structural core of a multitude of therapeutic agents. Their journey from academic curiosities to blockbuster drugs is a testament to the power of systematic chemical exploration and a deep understanding of pharmacology. This technical guide provides a comprehensive overview of the discovery and history of this pivotal class of compounds, detailing their synthesis, pharmacological properties, and the evolution of their therapeutic applications. The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, offers a versatile and conformationally constrained scaffold that is highly amenable to chemical modification. The addition of a carboxylate group, along with other substituents, has unlocked a vast chemical space with profound biological implications. This guide will delve into the key milestones in the history of substituted piperidine carboxylates, present detailed experimental protocols for their synthesis, summarize critical quantitative data, and visualize the intricate signaling pathways they modulate.
A Historical Perspective: From Simple Heterocycles to Potent Neuromodulators
The story of substituted piperidine carboxylates is intrinsically linked to the broader history of piperidine chemistry. Piperidine itself was first isolated in 1850 by the Scottish chemist Thomas Anderson from piperine, the compound responsible for the pungency of black pepper. However, it was the exploration of simple, synthetically accessible derivatives in the mid-20th century that laid the groundwork for their pharmacological significance.
A pivotal moment in this history was the investigation of nipecotic acid (piperidine-3-carboxylic acid) and isonipecotic acid (piperidine-4-carboxylic acid). Isonipecotic acid was first described in the scientific literature by at least 1944.[1] These compounds were initially studied as conformationally restricted analogs of the endogenous neurotransmitter γ-aminobutyric acid (GABA). This research was driven by the hypothesis that restricting the flexibility of the GABA backbone could lead to more specific interactions with its biological targets.
In the mid-1970s, a drug design program utilizing muscimol, a constituent of the Amanita muscaria mushroom, as a lead structure led to the design of guvacine and (R)-nipecotic acid as specific GABA uptake inhibitors, and the isomeric compounds isoguvacine and isonipecotic acid as specific GABAA receptor agonists.[2] This discovery was a landmark achievement, as it provided the scientific community with tools to dissect the pharmacology of GABAergic systems with unprecedented precision.[2] The recognition of nipecotic acid as a potent inhibitor of GABA uptake opened the door for the development of a new class of drugs aimed at treating neurological disorders characterized by GABAergic dysfunction, such as epilepsy.[3] This foundational work spurred decades of research into the synthesis and evaluation of a vast array of substituted piperidine carboxylates, targeting not only the GABA system but also a diverse range of other biological targets.
Key Substituted Piperidine Carboxylates and Their Pharmacological Profile
The versatility of the substituted piperidine carboxylate scaffold is evident in the wide range of biological activities exhibited by its derivatives. The following table summarizes quantitative data for some key examples, highlighting their potency and selectivity.
| Compound | Target(s) | IC50 / pIC50 / Ki | Therapeutic Area | Reference |
| (R)-Nipecotic acid | GABA transporter 1 (GAT1) | IC50: 4 µM (rat brain synaptosomes) | Anticonvulsant (research) | [3] |
| Tiagabine | GABA transporter 1 (GAT1) | Ki: 67 nM | Anticonvulsant | [4] |
| Isonipecotic acid | GABAA Receptor | Partial agonist (Emax = 46–57% for α1, α2, α3, α5 subunits) | Neurological research | [1] |
| BPDBA | Betaine/GABA transporter 1 (BGT-1) | Selective inhibitor | Epilepsy (research) | [5] |
| rac-{(Ra/Sa)-1---INVALID-LINK---piperidine-3-carboxylic acid} | mGAT1 | pIC50 = 6.78 ± 0.08 | Neurological research | [6] |
Experimental Protocols for the Synthesis of Substituted Piperidine Carboxylates
The synthesis of substituted piperidine carboxylates has evolved significantly over the years, with numerous methods developed to access a wide range of derivatives with high stereochemical control. Below are detailed protocols for the synthesis of key piperidine carboxylate cores.
Protocol 1: Synthesis of (S)-Piperidine-3-carboxylic acid (Chiral Resolution Method)
This protocol describes a method for obtaining enantiomerically pure (S)-piperidine-3-carboxylic acid from a racemic mixture of 3-piperidineformamide.
Materials:
-
3-piperidineformamide hydrochloride (racemic mixture)
-
Concentrated hydrochloric acid
-
Water
Procedure:
-
Add 500 g of 3-piperidineformamide hydrochloride to 2000 ml of concentrated hydrochloric acid.
-
Heat the mixture to 60-65 °C and maintain the reaction for 3 hours.
-
Monitor the disappearance of 3-piperidineformamide using thin-layer chromatography (TLC).
-
Once the starting material is consumed, continue stirring and cool the reaction solution to 15-20 °C.
-
Stir the mixture for an additional 6 hours at this temperature.
-
The (S)-piperidine-3-carboxylic acid hydrochloride will precipitate out of solution.
-
Collect the solid by filtration.
-
The resulting salt can be neutralized to obtain the free (S)-piperidine-3-carboxylic acid.[7]
Protocol 2: General Synthesis of N-Substituted Piperidine-4-carboxamides
This protocol outlines a general procedure for the synthesis of N-substituted piperidine-4-carboxamides from chromone-2-carboxylic acid and a piperidine derivative.
Materials:
-
Chromone-2-carboxylic acid
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl)
-
4-(Dimethylamino)pyridine (DMAP)
-
Appropriate piperazine or piperidine derivative (e.g., 4-amino-N-Boc-piperidine)
-
Dichloromethane (DCM)
-
5% Sodium bicarbonate (NaHCO3) solution
-
Trifluoroacetic acid (TFA) (for Boc deprotection)
Procedure:
-
Dissolve chromone-2-carboxylic acid in DCM.
-
Add EDC.HCl (1.1 eq) and DMAP (0.2 eq) to the solution and stir at room temperature under a nitrogen atmosphere for 10 minutes.
-
Add the appropriate piperidine derivative (1 eq) to the mixture and stir overnight at room temperature.
-
After the reaction is complete, partition the mixture between DCM and a 5% NaHCO3 solution.
-
Separate the organic layer, dry it, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash chromatography.
-
For Boc-protected piperidine derivatives, subsequent deprotection can be achieved by treatment with TFA.[8]
Signaling Pathways Modulated by Substituted Piperidine Carboxylates
The therapeutic effects of substituted piperidine carboxylates are mediated through their interaction with specific biological targets, leading to the modulation of key signaling pathways.
GABAergic Neurotransmission
Many substituted piperidine carboxylates, particularly derivatives of nipecotic acid, target the GABA transporter 1 (GAT1). By inhibiting GAT1, these compounds increase the concentration of GABA in the synaptic cleft, thereby enhancing inhibitory neurotransmission. This is a key mechanism for their anticonvulsant effects.
Caption: GABAergic synapse and the mechanism of action of GAT1 inhibitors.
Cholinergic Signaling
Certain substituted piperidine derivatives have been developed as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, these compounds increase the levels of acetylcholine in the synapse, enhancing cholinergic neurotransmission. This is a therapeutic strategy for conditions like Alzheimer's disease.
Caption: Cholinergic synapse and the mechanism of action of AChE inhibitors.
TRPV1 Signaling Pathway
More recently, substituted piperidine carboxamides have been identified as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain sensation. By blocking the activation of TRPV1 by noxious stimuli, these compounds have the potential to be effective analgesics.
Caption: TRPV1 channel activation and inhibition by piperidine carboxamide antagonists.
Conclusion
The discovery and development of substituted piperidine carboxylates is a compelling narrative of how fundamental research in organic synthesis and pharmacology can lead to significant advances in medicine. From their origins as simple heterocyclic structures to their current status as privileged scaffolds in drug discovery, these compounds have demonstrated remarkable versatility. The ability to fine-tune their pharmacological properties through targeted chemical modifications has resulted in a rich pipeline of therapeutic agents and invaluable research tools. As our understanding of the molecular basis of disease continues to grow, the systematic exploration of novel substituted piperidine carboxylates will undoubtedly continue to yield new and improved therapies for a wide range of human ailments. The detailed protocols, quantitative data, and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this important field.
References
- 1. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 2. GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nipecotic acid - Wikipedia [en.wikipedia.org]
- 4. Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a subtype selective inhibitor of the human betaine/GABA transporter 1 (BGT-1) with a non-competitive pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mGAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN106831540A - It is a kind ofï¼Sï¼The preparation method of 3 piperidine carboxylic acids - Google Patents [patents.google.com]
- 8. acgpubs.org [acgpubs.org]
Methodological & Application
Synthesis of Methyl 4-methylpiperidine-3-carboxylate from Pyridine Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of methyl 4-methylpiperidine-3-carboxylate, a valuable building block in medicinal chemistry, starting from pyridine precursors. The described synthetic strategy involves a two-step sequence: the esterification of 4-methylnicotinic acid to yield methyl 4-methylnicotinate, followed by the catalytic hydrogenation of the pyridine ring to the corresponding piperidine derivative. This document outlines two distinct methods for the initial esterification and provides a comprehensive protocol for the subsequent hydrogenation, including quantitative data, detailed methodologies, and visual representations of the workflows.
Introduction
Piperidine scaffolds are prevalent in a vast array of pharmaceuticals and biologically active compounds. Specifically, substituted piperidine-3-carboxylic acid esters serve as crucial intermediates in the development of novel therapeutics. The synthesis of this compound from readily available pyridine precursors offers a reliable and scalable route to this important molecular framework. The overall synthetic pathway is depicted below.
Caption: Overall synthetic route.
Step 1: Synthesis of Methyl 4-methylnicotinate (Esterification)
The initial step involves the esterification of 4-methylnicotinic acid. Two effective protocols are presented: a classical Fischer esterification using a strong acid catalyst and a milder method employing peptide coupling reagents.
Protocol 1.1: Fischer Esterification using Sulfuric Acid
This method is a robust and widely used procedure for the esterification of carboxylic acids.
Caption: Fischer Esterification Workflow.
Experimental Protocol:
-
To a solution of 4-methylnicotinic acid (1.0 eq) in methanol (5-10 mL per gram of acid), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography if necessary.
| Reagent/Parameter | Condition | Molar Ratio | Notes |
| 4-Methylnicotinic Acid | - | 1.0 | Starting material |
| Methanol | Reflux | Solvent | - |
| Sulfuric Acid | Catalytic | 0.1 - 0.2 | Catalyst |
| Reaction Time | 12 - 18 hours | - | Monitor by TLC |
| Yield | ~75% | - | Based on similar substrates |
Protocol 1.2: Esterification using EDCI and DMAP
This protocol utilizes coupling agents for a milder and often higher-yielding esterification.
Experimental Protocol:
-
Dissolve 4-methylnicotinic acid (1.0 eq) in a mixture of dichloromethane (DCM) and methanol (1:1, v/v).
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.05 eq) to the solution at room temperature.[1]
-
Stir the reaction mixture at room temperature until the starting material is completely consumed as monitored by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the desired product.[1]
| Reagent/Parameter | Condition | Molar Ratio | Notes |
| 4-Methylnicotinic Acid | Room Temp. | 1.0 | Starting material |
| Methanol/DCM (1:1) | Room Temp. | Solvent | - |
| EDCI | Room Temp. | 1.1 | Coupling Agent |
| DMAP | Room Temp. | 0.05 | Catalyst |
| Yield | ~88% | - | Based on similar substrates[1] |
Step 2: Synthesis of this compound (Catalytic Hydrogenation)
The second step is the reduction of the pyridine ring of methyl 4-methylnicotinate to the corresponding piperidine. This is effectively achieved by catalytic hydrogenation.
Caption: Catalytic Hydrogenation Workflow.
Protocol 2.1: Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is adapted from the successful hydrogenation of a similar substrate, methyl isonicotinate.[2]
Experimental Protocol:
-
In a high-pressure reaction vessel, dissolve methyl 4-methylnicotinate (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Carefully add 5% or 10% Palladium on Carbon (Pd/C) catalyst (typically 2-10 g per mole of substrate).[2]
-
Seal the vessel and purge several times with nitrogen to remove any air.
-
Pressurize the vessel with hydrogen gas to 50-150 psi.[2]
-
Stir the reaction mixture at a temperature between 60-100 °C until the theoretical amount of hydrogen has been absorbed.[2] Reaction progress can be monitored by the cessation of hydrogen uptake.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The product can be further purified by distillation under reduced pressure if necessary.
| Reagent/Parameter | Condition | Amount | Notes |
| Methyl 4-methylnicotinate | 60-100 °C | 1.0 eq | Starting material |
| Solvent (Methanol/Ethanol) | 60-100 °C | - | - |
| 5% Pd/C | - | 2-10 g/mol | Catalyst[2] |
| Hydrogen Pressure | 50-150 psi | - | [2] |
| Yield | High | - | Expected based on similar substrates[2] |
Protocol 2.2: Hydrogenation using Rhodium Oxide (Rh₂O₃)
Rhodium-based catalysts have shown high activity for the hydrogenation of functionalized pyridines under mild conditions.[3]
Experimental Protocol:
-
In a high-pressure reaction vessel, combine methyl 4-methylnicotinate (1.0 eq) and Rhodium(III) oxide (Rh₂O₃) (e.g., 0.5 mol%).[3]
-
Add a suitable solvent such as 2,2,2-trifluoroethanol (TFE) or glacial acetic acid.[3]
-
Seal the reaction vessel and purge with nitrogen gas.
-
Pressurize the vessel with hydrogen gas to approximately 70 bar.
-
Stir the reaction mixture at a temperature of around 40 °C for 16 hours or until completion as monitored by GC-MS or LC-MS.[3]
-
Upon completion, vent the hydrogen and filter the catalyst.
-
If an acidic solvent was used, neutralize the reaction mixture before workup.
-
Extract the product and purify as described in Protocol 2.1.
| Reagent/Parameter | Condition | Amount | Notes |
| Methyl 4-methylnicotinate | 40 °C | 1.0 eq | Starting material |
| Solvent (TFE/Acetic Acid) | 40 °C | - | [3] |
| Rh₂O₃ | - | ~0.5 mol% | Catalyst[3] |
| Hydrogen Pressure | ~70 bar | - | - |
| Yield | High | - | Expected to be high with excellent selectivity[3] |
Conclusion
The synthesis of this compound from 4-methylnicotinic acid is a straightforward and efficient process. The initial esterification can be achieved through either a classic Fischer esterification or a milder, higher-yielding method using coupling reagents. The subsequent catalytic hydrogenation of the resulting methyl 4-methylnicotinate can be performed using standard catalysts such as Palladium on Carbon or Rhodium Oxide to afford the desired product in high yield. The choice of specific protocols will depend on the available equipment, scale of the reaction, and desired purity of the final compound. These detailed protocols provide a solid foundation for researchers and drug development professionals to successfully synthesize this valuable piperidine intermediate.
References
Application Notes and Protocols for the Reduction of Methyl 4-Methylnicotinate to (4-Methylpyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical reduction of methyl 4-methylnicotinate to (4-methylpyridin-3-yl)methanol, a valuable building block in pharmaceutical synthesis. The protocols outlined below utilize two common reducing agents: Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄). Each method is presented with a detailed experimental procedure, a summary of reaction parameters, and a description of the reaction mechanism.
Introduction
The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis. (4-Methylpyridin-3-yl)methanol is a key intermediate in the development of various pharmaceutical compounds. The selection of an appropriate reducing agent and protocol is crucial for achieving high yields and purity. This application note compares a milder reduction using sodium borohydride with a more potent reduction using lithium aluminum hydride.
Method 1: Reduction using Sodium Borohydride (NaBH₄)
Sodium borohydride is a relatively mild and selective reducing agent. While it is known to reduce aldehydes and ketones rapidly, the reduction of esters is generally slower and often requires elevated temperatures or the use of co-solvents to enhance its reactivity.[1] The following protocol is adapted from a general procedure for the reduction of aromatic methyl esters using a sodium borohydride-THF-methanol system.[2]
Experimental Protocol:
-
Reaction Setup: To a stirred solution of methyl 4-methylnicotinate (1.0 eq) in tetrahydrofuran (THF, ~16 mL per gram of ester) in a round-bottom flask, add sodium borohydride powder (approx. 6.0 eq) in one portion.
-
Heating: Heat the resulting suspension to 65°C and stir for 15 minutes.
-
Methanol Addition: Add methanol (~16 mL per gram of ester) dropwise to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture to room temperature and cautiously quench by the slow addition of 2N HCl until the pH is acidic.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure (4-methylpyridin-3-yl)methanol.
Data Presentation:
| Parameter | Value | Reference |
| Reducing Agent | Sodium Borohydride (NaBH₄) | [2] |
| Solvent System | Tetrahydrofuran (THF) / Methanol (MeOH) | [2] |
| Stoichiometry (NaBH₄:Ester) | ~6:1 | [2] |
| Temperature | Reflux (approx. 65°C) | [2] |
| Reaction Time | 2 - 5 hours | [2] |
| Typical Yield | 70 - 92% (for similar aromatic esters) | [2] |
Method 2: Reduction using Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride is a powerful and non-selective reducing agent capable of reducing a wide variety of functional groups, including esters to primary alcohols.[3] Due to its high reactivity with protic solvents, this reaction must be carried out under anhydrous conditions.
Experimental Protocol:
-
Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend lithium aluminum hydride (LiAlH₄, approx. 1.5-2.0 eq) in anhydrous diethyl ether or THF (~20 mL per gram of LiAlH₄).
-
Substrate Addition: Dissolve methyl 4-methylnicotinate (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the stirred LiAlH₄ suspension at 0°C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Work-up (Fieser Method): Cool the reaction mixture to 0°C and cautiously perform the following sequential additions with vigorous stirring:
-
Slowly add 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).
-
Slowly add 'x' mL of 15% aqueous sodium hydroxide.
-
Slowly add '3x' mL of water.
-
-
Filtration: Stir the resulting white precipitate for 15-30 minutes, then filter the mixture through a pad of Celite®. Wash the filter cake with additional diethyl ether or THF.
-
Drying and Concentration: Combine the filtrate and washings, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or distillation to afford pure (4-methylpyridin-3-yl)methanol.
Data Presentation:
| Parameter | Value | Reference |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | [3] |
| Solvent | Anhydrous Diethyl Ether or THF | [4] |
| Stoichiometry (LiAlH₄:Ester) | ~1.5-2.0:1 | [3] |
| Temperature | 0°C to Room Temperature | [5] |
| Reaction Time | 1 - 3 hours | [3] |
| Typical Yield | High (generally >90% for ester reductions) | [3] |
Reaction Mechanisms and Signaling Pathways
The reduction of an ester to a primary alcohol with a hydride reducing agent involves a two-step nucleophilic addition mechanism.
Caption: General mechanism for the reduction of an ester to a primary alcohol.
Experimental Workflow
The following diagram illustrates the general laboratory workflow for the reduction of methyl 4-methylnicotinate.
References
Application Notes and Protocols for the Use of Methyl 4-methylpiperidine-3-carboxylate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-natural amino acids into peptides is a powerful strategy for modulating their pharmacological properties, including stability, conformation, and biological activity. Methyl 4-methylpiperidine-3-carboxylate, a cyclic β-amino acid analog, represents a unique building block for designing novel peptidomimetics. Its rigid piperidine scaffold can impart conformational constraints on the peptide backbone, potentially leading to enhanced proteolytic stability and receptor-binding affinity. These application notes provide a comprehensive guide for the utilization of this compound in solid-phase peptide synthesis (SPPS), including the preparation of the necessary protected derivatives and detailed protocols for its incorporation into peptide chains.
Introduction: The Potential of 4-Methylpiperidine-3-carboxylic Acid in Peptidomimetics
4-Methylpiperidine-3-carboxylic acid is a non-proteinogenic, cyclic β-amino acid. Its incorporation into a peptide chain introduces a constrained cyclic structure that can significantly influence the peptide's secondary structure. Peptides containing β-amino acids are often more resistant to enzymatic degradation by proteases compared to their natural α-peptide counterparts.[][2] The 4-methyl substitution on the piperidine ring can further influence the conformational preferences of the peptide.
Potential advantages of incorporating 4-methylpiperidine-3-carboxylic acid into peptides include:
-
Increased Proteolytic Stability: The altered backbone structure can prevent recognition by proteases, leading to a longer in vivo half-life.[][2]
-
Conformational Rigidity: The cyclic nature of the residue can pre-organize the peptide into a specific conformation, which may be favorable for binding to a biological target.
-
Induction of Secondary Structures: The incorporation of cyclic β-amino acids can promote the formation of stable helical or turn structures.[3][4]
To be used in standard Fmoc- or Boc-based solid-phase peptide synthesis (SPPS), this compound must first be converted into a suitable protected building block: N-protected 4-methylpiperidine-3-carboxylic acid.
Synthesis of Protected Building Blocks
The successful incorporation of 4-methylpiperidine-3-carboxylic acid into a peptide sequence via SPPS necessitates the protection of the piperidine nitrogen (to prevent unwanted side reactions during coupling) and the presence of a free carboxylic acid for activation. The following are proposed synthetic schemes for the preparation of N-Fmoc and N-Boc protected 4-methylpiperidine-3-carboxylic acid, starting from the commercially available methyl ester.
Workflow for Building Block Synthesis
Caption: Proposed workflow for the synthesis of N-protected 4-methylpiperidine-3-carboxylic acid.
Experimental Protocols for Building Block Synthesis
Protocol 1: Synthesis of N-Boc-4-methylpiperidine-3-carboxylic acid
-
N-Boc Protection:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base such as triethylamine (TEA, 1.2 eq) or diisopropylethylamine (DIPEA, 1.2 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a mild acid (e.g., 1 M HCl) and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Boc-methyl 4-methylpiperidine-3-carboxylate.[5]
-
-
Saponification:
-
Dissolve the N-Boc protected methyl ester in a mixture of THF and water.
-
Add lithium hydroxide (LiOH, 1.5 eq) or sodium hydroxide (NaOH, 1.5 eq) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture to pH ~3 with a mild acid (e.g., 1 M HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield N-Boc-4-methylpiperidine-3-carboxylic acid.
-
Protocol 2: Synthesis of N-Fmoc-4-methylpiperidine-3-carboxylic acid
-
N-Fmoc Protection:
-
Dissolve this compound (1.0 eq) in a mixture of dioxane and water.
-
Add sodium bicarbonate (NaHCO₃, 2.0 eq) and then 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu, 1.05 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
After the reaction is complete, extract the product with an organic solvent, wash with brine, dry, and concentrate to obtain N-Fmoc-methyl 4-methylpiperidine-3-carboxylate.
-
-
Saponification:
-
Dissolve the N-Fmoc protected methyl ester in a mixture of acetone and water.
-
Add sodium carbonate (Na₂CO₃, 1.5 eq) and stir at room temperature.
-
Monitor the reaction by TLC. Upon completion, acidify and extract the product as described for the Boc-protected analog to yield N-Fmoc-4-methylpiperidine-3-carboxylic acid.[6]
-
Solid-Phase Peptide Synthesis (SPPS) Protocols
The incorporation of the sterically hindered, cyclic β-amino acid, N-protected 4-methylpiperidine-3-carboxylic acid, into a growing peptide chain requires optimized coupling conditions to ensure high efficiency. Standard coupling reagents such as HATU, HBTU, and DIC/Oxyma are recommended.
SPPS Workflow for Incorporating the Non-natural Amino Acid
Caption: A single cycle of solid-phase peptide synthesis for incorporating the protected 4-methylpiperidine-3-carboxylic acid.
Quantitative Data Summary (Expected)
The following table summarizes expected coupling efficiencies for sterically hindered amino acids with various coupling reagents. Actual yields for N-protected 4-methylpiperidine-3-carboxylic acid may vary and should be determined empirically.
| Coupling Reagent | Typical Equivalents (Reagent/Amino Acid/Base) | Expected Coupling Efficiency for Hindered Residues | Reference |
| HATU | 1.9 / 2.0 / 4.0 | >95% | [7][8] |
| HBTU | 1.9 / 2.0 / 4.0 | 90-98% | [7] |
| DIC/Oxyma | 2.0 / 2.0 / 2.0 | 85-95% | [9] |
Experimental Protocols for SPPS
Protocol 3: Fmoc-SPPS Incorporation using HATU
This protocol is recommended for achieving high coupling efficiency with the sterically demanding N-Fmoc-4-methylpiperidine-3-carboxylic acid.
-
Resin Preparation: Start with a resin-bound peptide that has a free N-terminal amine. Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Amino Acid Activation: In a separate vial, dissolve N-Fmoc-4-methylpiperidine-3-carboxylic acid (2.0 eq relative to resin loading) and HATU (1.9 eq) in DMF. Add DIPEA (4.0 eq) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction mixture at room temperature for 1-4 hours. Longer coupling times may be necessary due to steric hindrance.
-
Monitoring the Coupling: Perform a Kaiser test or other ninhydrin-based test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), a second coupling may be required.
-
Washing: After a successful coupling, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Drain and repeat the treatment for another 10-20 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin extensively with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling cycle.
Protocol 4: Boc-SPPS Incorporation using HBTU
-
Resin Preparation: Start with a resin-bound peptide with a free N-terminal amine (neutralized after TFA salt formation). Swell the resin in DMF.
-
Amino Acid Activation: Dissolve N-Boc-4-methylpiperidine-3-carboxylic acid (2.0 eq) and HBTU (1.9 eq) in DMF. Add DIPEA (4.0 eq) for in-situ neutralization and activation.
-
Coupling Reaction: Add the activation mixture to the resin and agitate for 1-4 hours.
-
Monitoring and Washing: As described in Protocol 3.
-
Boc Deprotection: Treat the resin with 25-50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes to remove the Boc group.
-
Washing and Neutralization: Wash the resin with DCM. Neutralize the resulting TFA salt with a solution of 10% DIPEA in DCM before the next coupling step.
Cleavage, Purification, and Characterization
Protocol 5: Peptide Cleavage and Deprotection
-
After completion of the synthesis, wash the peptide-resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail for many peptides is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Agitate the mixture for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 times.
-
Dry the crude peptide under vacuum.
Protocol 6: Peptide Purification
-
Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).[10]
-
A C18 column is typically used with a gradient of water and acetonitrile, both containing 0.1% TFA.
-
Collect fractions corresponding to the desired peptide peak.
-
Confirm the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.
Protocol 7: Peptide Characterization
-
Mass Spectrometry: Confirm the molecular weight of the purified peptide using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.[9][11]
-
NMR Spectroscopy: For detailed structural analysis, 1D and 2D NMR spectroscopy can be used to determine the conformation of the peptide in solution.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a valuable tool for assessing the secondary structure of the peptide (e.g., helix, sheet, or random coil) in solution.[12][13]
Application Notes: Expected Impact on Peptide Properties
Enhanced Proteolytic Stability
The incorporation of a β-amino acid like 4-methylpiperidine-3-carboxylic acid is expected to confer significant resistance to enzymatic degradation.[][2] The altered peptide backbone is not a natural substrate for many common proteases, which can lead to a substantially longer half-life in biological systems. This is a highly desirable property for peptide-based therapeutics.
Protocol 8: In Vitro Proteolytic Stability Assay
-
Incubate the peptide with a relevant protease (e.g., trypsin, chymotrypsin) or in human serum/plasma at 37°C.
-
Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Quench the enzymatic reaction (e.g., by adding acid or a protease inhibitor).
-
Analyze the samples by RP-HPLC to quantify the amount of intact peptide remaining over time.
-
Compare the degradation profile to that of a control peptide composed of only α-amino acids.
Conformational Control
The rigid piperidine ring is expected to reduce the conformational flexibility of the peptide backbone. This can be advantageous in drug design by locking the peptide into a bioactive conformation, potentially increasing its binding affinity and selectivity for its target receptor. The specific conformation will depend on the stereochemistry of the 4-methylpiperidine-3-carboxylate and its position within the peptide sequence. CD and NMR spectroscopy are essential tools for elucidating these conformational effects.[12][13]
Conclusion
This compound is a promising, albeit challenging, building block for the synthesis of novel peptidomimetics. Its successful incorporation into peptides requires the preparation of a suitably N-protected carboxylic acid derivative and the use of optimized coupling conditions to overcome steric hindrance. The resulting peptides are expected to exhibit enhanced proteolytic stability and defined conformational properties, making them attractive candidates for therapeutic development. The protocols and application notes provided herein offer a comprehensive guide for researchers to explore the potential of this unique non-natural amino acid in their peptide design and drug discovery efforts.
References
- 2. Impact of fluorination on proteolytic stability of peptides in human blood plasma [agris.fao.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00906H [pubs.rsc.org]
- 5. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 10. chempep.com [chempep.com]
- 11. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Application of Methyl 4-methylpiperidine-3-carboxylate in Pharmaceutical Intermediates: A Detailed Overview
Introduction
Methyl 4-methylpiperidine-3-carboxylate and its isomers are pivotal intermediates in the synthesis of complex pharmaceutical compounds, most notably in the development of Janus kinase (JAK) inhibitors. The piperidine scaffold is a recurring motif in medicinal chemistry, and its strategic functionalization is a key aspect of modern drug discovery. This document provides a detailed account of the application of this compound derivatives in the synthesis of Tofacitinib, a prominent JAK inhibitor used in the treatment of autoimmune diseases.
Application in the Synthesis of Tofacitinib
Tofacitinib (Xeljanz®) is an FDA-approved drug for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[1] Its mechanism of action involves the inhibition of the Janus kinase (JAK) family of enzymes, which play a crucial role in the signaling of numerous cytokines involved in immune response and inflammation.[2][3] The chemical structure of Tofacitinib features a pyrrolo[2,3-d]pyrimidine core linked to a stereochemically defined 3-amino-4-methylpiperidine moiety. The synthesis of this chiral piperidine fragment is a critical and challenging aspect of the overall manufacturing process.[4]
One of the key strategies for the synthesis of the piperidine core of Tofacitinib involves the use of a (4-methyl-piperidin-3-yl)-carbamic acid methyl ester intermediate, a constitutional isomer of this compound. This intermediate provides the necessary functional handles for the subsequent introduction of the methylamino group and coupling with the heterocyclic core.
A common synthetic route commences with 3-amino-4-methyl pyridine. This starting material undergoes protection of the amino group as a carbamate, followed by hydrogenation of the pyridine ring to yield the saturated piperidine structure. This process typically results in a mixture of cis and trans isomers, with the desired cis isomer being the major product.[4] Subsequent chemical transformations, including N-benzylation and reduction of the carbamate, lead to the key (3R,4R)-N-benzyl-N,4-dimethylpiperidin-3-amine intermediate, which is then elaborated to afford Tofacitinib.[5]
Experimental Protocols
The following protocols outline key experimental steps in the synthesis of the piperidine intermediate for Tofacitinib, based on established literature procedures.
Protocol 1: Synthesis of (cis/trans)- (4-methyl-piperidin-3-yl)-carbamic acid methyl ester
This protocol describes the synthesis of the core piperidine intermediate from 3-amino-4-methyl pyridine.
Materials:
-
3-amino-4-methyl pyridine
-
Methyl chloroformate
-
Pyridine
-
Methanol
-
Hydrogen gas
-
Rhodium on carbon (Rh/C) catalyst
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Carbamate Formation: To a solution of 3-amino-4-methyl pyridine in dichloromethane, add pyridine as a base. Cool the mixture to 0 °C and slowly add methyl chloroformate. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl (4-methylpyridin-3-yl)carbamate.
-
Hydrogenation: Dissolve the crude carbamate in methanol in a high-pressure reactor. Add the Rh/C catalyst. Pressurize the reactor with hydrogen gas (pressure may vary, typically 50-100 psi) and stir at room temperature for 24 hours.
-
Isolation: Carefully vent the reactor and filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield a mixture of cis- and trans-(4-methyl-piperidin-3-yl)-carbamic acid methyl ester.[4] The cis:trans ratio is typically around 5:1.[4]
Protocol 2: N-Benzylation and Reduction to (3R,4R)-N-benzyl-N,4-dimethylpiperidin-3-amine
This protocol details the subsequent functionalization of the piperidine intermediate.
Materials:
-
(cis/trans)- (4-methyl-piperidin-3-yl)-carbamic acid methyl ester
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
Procedure:
-
N-Benzylation: To a solution of the (cis/trans)- (4-methyl-piperidin-3-yl)-carbamic acid methyl ester in DMF, add potassium carbonate. Add benzyl bromide dropwise and stir the mixture at room temperature for 16 hours.
-
Work-up: Pour the reaction mixture into water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Reduction: In a separate flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride in anhydrous THF and cool to 0 °C. Slowly add a solution of the N-benzylated intermediate in anhydrous THF. Allow the reaction to warm to room temperature and then reflux for 4 hours.
-
Quenching and Isolation: Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water. Filter the resulting solid and wash with THF. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography to yield the desired (cis)-1-benzyl-N,4-dimethylpiperidin-3-amine. Chiral resolution can then be performed to isolate the (3R,4R) enantiomer.[4]
Quantitative Data
The following tables summarize key quantitative data reported in the synthesis of Tofacitinib and its intermediates.
| Step | Starting Material | Product | Reagents and Conditions | Yield | Purity/Ratio | Reference |
| Carbamate Formation & Hydrogenation | 3-amino-4-methyl pyridine | (4-methyl-piperidin-3-yl)-carbamic acid methyl ester | 1. Methyl chloroformate, pyridine; 2. H₂, Rh/C, Methanol | - | 5:1 (cis:trans) | [4] |
| Chiral Resolution of (±)-cis-1-benzyl-N,4-dimethylpiperidin-3-amine | Racemic amine | (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine L-DTTA salt | L-Di-p-toluoyltartaric acid (L-DTTA) | 21% | >99% ee | [4] |
| Coupling of Piperidine and Pyrimidine Moieties (Debenzylated intermediate) | (3R,4R)-N,4-dimethylpiperidin-3-amine | 3-{(3R,4R)-4-methyl-3-[methyl-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amino]-piperidin-1-yl}-3-oxopropanenitrile | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, K₂CO₃, water, 90-100°C; then ethyl cyanoacetate, DBU, n-butanol, 40°C | 85% | 96.3% | [5] |
| Final Salt Formation | Tofacitinib free base | Tofacitinib Citrate | Citric acid, n-butanol/water | - | 99.4% | [6] |
Visualizations
Experimental Workflow: Synthesis of Tofacitinib Piperidine Intermediate
Caption: Synthetic workflow for the piperidine intermediate of Tofacitinib.
Signaling Pathway: Mechanism of Action of Tofacitinib
Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.
References
Application Notes and Protocols for the Quantification of Methyl 4-methylpiperidine-3-carboxylate
Introduction
Methyl 4-methylpiperidine-3-carboxylate is a substituted piperidine derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds. The precise quantification of this molecule is essential for ensuring the quality and consistency of intermediates and final active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are applicable for quality control in research and drug development settings.
The inherent chemical properties of piperidine derivatives, such as potential low volatility and lack of a strong chromophore, can present analytical challenges.[1] The methods outlined below are designed to address these challenges and provide reliable and reproducible quantification.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds.[2] For piperidine derivatives that lack a strong UV chromophore, derivatization or the use of ion-pairing agents can enhance retention and detection.[3][4]
Method 1: Reversed-Phase HPLC with Ion-Pairing Agent
This method is suitable for the direct analysis of this compound without derivatization. An ion-pairing agent is used to improve the retention of the polar analyte on a non-polar stationary phase.[4]
Experimental Protocol
-
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase:
-
A: 0.1% Heptafluorobutyric acid (HFBA) in Water
-
B: 0.1% Heptafluorobutyric acid (HFBA) in Acetonitrile
-
-
Gradient: 10% B to 70% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in the mobile phase starting condition (90:10 Water:Acetonitrile with 0.1% HFBA) to a final concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Method 2: Reversed-Phase HPLC with Pre-Column Derivatization
For enhanced sensitivity and selectivity, pre-column derivatization can be employed.[5] A derivatizing agent that introduces a chromophore into the analyte molecule is used. 4-Toluenesulfonyl chloride is a suitable agent for derivatizing the secondary amine of the piperidine ring.[5]
Experimental Protocol
-
Derivatization Procedure:
-
To 1 mL of the sample solution in acetonitrile, add 1 mL of a 10 mg/mL solution of 4-toluenesulfonyl chloride in acetonitrile and 0.5 mL of a 1 M sodium bicarbonate solution.
-
Vortex the mixture and heat at 60°C for 30 minutes.
-
Cool the mixture to room temperature and neutralize with 1 M HCl.
-
The derivatized sample is then ready for HPLC analysis.
-
-
Instrumentation:
-
Same as Method 1.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase:
-
A: Water with 0.1% Phosphoric Acid
-
B: Acetonitrile
-
-
Isocratic Elution: 68% B
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Quantitative Data Summary (Representative)
The following table summarizes typical validation parameters for HPLC methods used for the quantification of piperidine derivatives. These values can serve as a benchmark for the analysis of this compound.
| Parameter | HPLC with Ion-Pairing[4] | RP-HPLC with Pre-column Derivatization[5][6] |
| Linearity Range | 1 - 100 µg/mL | 0.44 - 53.33 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | 0.9996 |
| Limit of Detection (LOD) | ~0.1 µg/mL | 0.15 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | 0.44 µg/mL |
| Accuracy (Recovery %) | 98 - 102% | 101.82% |
| Precision (RSD %) | < 2% | 0.6% (Intra-day) |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[7] Due to the polar nature of the piperidine nitrogen, derivatization is often necessary to improve volatility and chromatographic peak shape.[2]
Method 3: GC-MS with Derivatization
Acylation with trifluoroacetic anhydride (TFAA) is a common derivatization strategy for amines to increase their volatility and thermal stability.[1]
Experimental Protocol
-
Derivatization Procedure:
-
Evaporate 1 mL of the sample solution in a suitable solvent (e.g., dichloromethane) to dryness under a stream of nitrogen.
-
Add 100 µL of trifluoroacetic anhydride (TFAA) and 100 µL of ethyl acetate.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature and evaporate the excess reagent under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.
-
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or ion trap).
-
Autosampler.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50 - 500
-
Quantitative Data Summary (Representative)
| Parameter | GC-MS with Derivatization[1] |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
| Accuracy (Recovery %) | 95 - 105% |
| Precision (RSD %) | < 5% |
Method Validation
All analytical methods must be validated to ensure they are suitable for their intended purpose.[8][9] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[9]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
Caption: Workflow for HPLC Quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 8. wjarr.com [wjarr.com]
- 9. pharmaerudition.org [pharmaerudition.org]
Application Notes and Protocols for Purity Analysis of Piperidine Derivatives using HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative and qualitative purity analysis of piperidine derivatives using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The piperidine ring is a crucial structural motif in a wide range of pharmaceuticals and alkaloids, making robust analytical methods for their purity assessment essential in drug discovery, development, and quality control.[1]
High-Performance Liquid Chromatography (HPLC) Methods
Reversed-phase HPLC (RP-HPLC) is a predominant technique for the analysis of piperidine derivatives.[1] The choice between direct UV detection and derivatization depends on the presence of a chromophore in the target molecule.
Method 1: RP-HPLC-UV for Piperidine Derivatives with a Native Chromophore
This method is suitable for piperidine-containing compounds that possess a UV-active chromophore, such as piperine.
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 5 - 50 µg/mL | [1] |
| Correlation Coefficient (r²) | 0.9999 | [1] |
| Accuracy (% Recovery) | 101.3% | [1] |
| Precision (Repeatability, %RSD) | 0.38% | [1] |
| Intermediate Precision (%RSD) | 1.11% | [1] |
| Limit of Detection (LOD) | 0.015 µg/mL | [1] |
| Limit of Quantification (LOQ) | 0.044 µg/mL | [1] |
Experimental Protocol
1. Reagents and Materials:
-
Methanol (HPLC Grade)
-
Ultrapure Water
-
Piperine Reference Standard
-
Sample containing piperine (e.g., nanoemulsion)
2. Standard Solution Preparation:
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of piperine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. Protect this solution from light.[1]
-
Calibration Standards (5 - 50 µg/mL): Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase (Methanol:Water, 70:30, v/v).[1]
3. Sample Preparation:
-
For a nanoemulsion sample, dilute a 400 µL aliquot in a 20 mL volumetric flask with methanol.[1]
-
Shake the flask at 1,100 rpm for 30 minutes to ensure complete extraction.[1]
-
Bring the flask to volume with methanol to achieve a theoretical final concentration of 20 µg/mL.[1]
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]
4. HPLC Conditions:
| Parameter | Condition |
| HPLC Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase | Methanol:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 340 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
5. Data Analysis:
-
Inject the calibration standards, followed by the sample preparations.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of piperine in the sample from the calibration curve.[1]
Workflow for HPLC Analysis of Piperine
Caption: Workflow for HPLC purity analysis of piperine.
Method 2: RP-HPLC with Pre-Column Derivatization for Non-Chromophoric Piperidine Derivatives
For simple piperidine derivatives that lack a UV chromophore, a pre-column derivatization step is necessary to render them UV-active.[1] A common derivatizing reagent is 4-toluenesulfonyl chloride (tosyl chloride).[1][2]
Quantitative Data Summary for Derivatized Piperidine
| Parameter | Value | Reference |
| Linearity Range | 0.44 - 53.33 µg/mL | [2] |
| Correlation Coefficient (R²) | 0.9996 | [2] |
| Accuracy (% Recovery) | 101.82% | [2] |
| Precision (%RSD) | 0.6% | [2] |
| Limit of Detection (LOD) | 0.15 µg/mL | [2] |
| Limit of Quantification (LOQ) | 0.44 µg/mL | [2] |
Experimental Protocol
1. Reagents and Materials:
-
Acetonitrile (HPLC Grade)
-
Ultrapure Water
-
Phosphoric Acid
-
4-Toluene Sulfonyl Chloride
-
Piperidine Reference Standard
-
Sodium Bicarbonate or other suitable base
-
Bulk Drug Sample
2. Standard and Sample Derivatization:
-
Note: This is a generalized procedure. The exact stoichiometry, reaction time, and temperature should be optimized.
-
To an aliquot of the standard or sample solution in a vial, add an excess of 4-toluenesulfonyl chloride solution (prepared in acetonitrile).[1]
-
Add a basic buffer (e.g., sodium bicarbonate) to facilitate the reaction and neutralize the HCl byproduct.[1]
-
Vortex the mixture and heat at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes) to ensure complete reaction.[1]
-
Cool the mixture to room temperature.
-
Dilute the final solution with the mobile phase to the desired concentration and transfer it to an HPLC vial.[1]
3. HPLC Conditions:
| Parameter | Condition | Reference |
| Derivatizing Reagent | 4-Toluene Sulfonyl Chloride | [1][2] |
| HPLC Column | Inertsil C18 (250 x 4.6 mm) | [2] |
| Mobile Phase | Water with 0.1% Phosphoric Acid (A) and Acetonitrile (B) (32:68, v/v) | [2] |
| Flow Rate | 1.0 mL/min | [2] |
| Detection Wavelength | ~230 nm (for tosyl derivatives) | [1] |
| Column Temperature | 30°C | [2] |
4. Data Analysis:
-
Set up the HPLC system according to the conditions in the table above.
-
Inject the derivatized standards and samples.
-
Quantify the piperidine derivative based on the peak area response against a calibration curve of derivatized standards.
Workflow for Derivatization and HPLC Analysis
Caption: Pre-column derivatization workflow for HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Methods
GC-MS is a powerful technique for the analysis of volatile and thermally stable piperidine derivatives.[3] For polar or less volatile derivatives, a derivatization step is often required to improve their chromatographic properties.[3][4]
General Protocol for GC-MS Analysis of Volatile Piperidine Derivatives
This protocol is suitable for the analysis of thermally stable and volatile piperidine derivatives.
Quantitative Data Summary for Related Piperazine Derivatives (as a reference)
| Parameter | BZP | TFMPP | Reference |
| Linearity Range (µg/mL) | 0-10 | 0-10 | [5] |
| LOD (µg/mL, in plasma) | 0.004 | 0.004 | [5] |
| LOQ (µg/mL, in plasma) | 0.016 | 0.016 | [5] |
| Extraction Efficiency (plasma) | 79-96% | 79-96% | [5] |
Experimental Protocol
1. Reagents and Materials:
-
Volatile organic solvent (e.g., dichloromethane, hexane, methanol)[6]
-
Piperidine derivative reference standard
-
Sample containing the piperidine derivative
2. Sample Preparation:
-
Dilution: Prepare a stock solution of the analyte in a suitable volatile organic solvent to a concentration of approximately 10 µg/mL.[6] For solid samples, dissolve a small amount in the solvent.
-
Filtration/Centrifugation: Ensure the sample is free of particulates by filtering through a 0.22 µm filter or by centrifugation.
-
Derivatization (if necessary): For compounds with active hydrogens (e.g., -NH, -OH), derivatization (e.g., silylation or acylation) may be required to improve volatility and peak shape.[3][6]
3. GC-MS Conditions:
| Parameter | Condition | Reference |
| GC Column | Non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm) | [3][7] |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) | [3][7] |
| Inlet Temperature | 250 - 280 °C | [3] |
| Oven Temperature Program | Start at a low temperature (e.g., 50-100 °C), ramp to a high temperature (e.g., 250-300 °C). Optimize for the specific compound. | [3][4] |
| Injection Mode | Split or splitless, depending on concentration | [3] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | [8] |
| Mass Analyzer | Full scan (e.g., m/z 50-500) for qualitative analysis and impurity profiling. Selected Ion Monitoring (SIM) for quantitative analysis. |
4. Data Analysis:
-
Identify the main component and impurities by comparing their mass spectra with reference libraries (e.g., NIST).
-
For quantitative analysis, construct a calibration curve from the peak areas of the standards and determine the concentration of the analyte in the samples.[3]
Workflow for GC-MS Purity Analysis
Caption: General workflow for GC-MS analysis of piperidine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scholars.direct [scholars.direct]
- 6. uoguelph.ca [uoguelph.ca]
- 7. scholars.direct [scholars.direct]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Application Notes and Protocols for N-alkylation Reactions of Methyl 4-methylpiperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-alkylation of Methyl 4-methylpiperidine-3-carboxylate, a key synthetic transformation for the generation of diverse chemical libraries for drug discovery. The N-substituted piperidine motif is a prevalent scaffold in a wide range of biologically active compounds. The methods outlined below describe two robust and versatile strategies for the N-alkylation of this substrate: Direct N-Alkylation with Alkyl Halides and N-Alkylation via Reductive Amination .
Introduction
The N-alkylation of piperidine derivatives is a fundamental reaction in medicinal chemistry, allowing for the systematic modification of a compound's physicochemical and pharmacological properties. Introducing various alkyl or arylalkyl groups on the piperidine nitrogen can significantly impact a molecule's potency, selectivity, and pharmacokinetic profile. This compound serves as a valuable starting material for creating libraries of N-substituted analogs for screening in various therapeutic areas, including as potential anticonvulsants and platelet aggregation inhibitors.
This document provides detailed experimental procedures for two common and effective N-alkylation methods, along with tabulated quantitative data from analogous reactions to guide expectations for synthesis outcomes.
Data Presentation
The following tables summarize quantitative data for N-alkylation reactions of piperidine derivatives using the protocols described below. While specific data for this compound is limited in the public domain, the provided data from structurally related compounds offer a strong predictive framework for reaction efficiency.
Table 1: Direct N-Alkylation of Piperidine Derivatives with Alkyl Halides
| Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | Methyl Iodide | K₂CO₃ | DMF | Room Temp. | 24 | High |
| Piperidine | Ethyl Iodide | KOH | DMF | Room Temp. | - | 87 |
| 4-Piperidinecarboxylic acid methyl ester hydrochloride | Benzyl bromide | Triethylamine | Methanol | Reflux | 6 | 94.2[1] |
| Piperidine | Various Alkyl Halides | DIPEA | Acetonitrile | Room Temp. | - | < 70 |
Table 2: N-Alkylation of Piperidine Derivatives via Reductive Amination
| Starting Material | Aldehyde/Ketone | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethyl 4-(3'-methoxyphenyl)piperidine-3-carboxylate | Formaldehyde | H₂/Pd-C | Ethanol | Room Temp. | 12 | 94.5 |
| N-Benzyl-4-methyl-3-piperidone precursor | Benzyl Chloride (in multi-step synthesis) | - | Acetonitrile | Reflux | - | 89.96 (overall) |
Experimental Protocols
Protocol 1: Direct N-Alkylation with Alkyl Halides
This protocol outlines the N-alkylation of this compound using an alkyl halide in the presence of a base. This method is straightforward and effective for a range of alkylating agents.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide, methyl iodide)
-
Base (e.g., anhydrous Potassium Carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and the chosen anhydrous solvent.
-
Add the base (1.5 - 2.0 equivalents). If using K₂CO₃, ensure it is finely powdered and dry.
-
Stir the mixture at room temperature.
-
Slowly add the alkyl halide (1.1 - 1.2 equivalents) to the stirred suspension. For highly reactive alkyl halides, consider adding them dropwise via a syringe pump to minimize the formation of quaternary ammonium salts.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.
-
Upon completion, filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.
Protocol 2: N-Alkylation via Reductive Amination
This protocol describes the N-alkylation of this compound with an aldehyde or ketone using sodium triacetoxyborohydride as the reducing agent. This method is particularly useful for synthesizing a wide range of N-substituted piperidines and avoids the issue of over-alkylation.
Materials:
-
This compound
-
Aldehyde or ketone (e.g., formaldehyde, benzaldehyde, acetone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM)
-
Acetic Acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent) and the aldehyde or ketone (1.1 - 1.2 equivalents) in anhydrous DCM.
-
Add a catalytic amount of glacial acetic acid (0.1 equivalents).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. The addition may be exothermic.
-
Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times typically range from 1 to 24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.
References
Application Notes and Protocols for the Hydrolysis of Methyl 4-methylpiperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydrolysis of methyl 4-methylpiperidine-3-carboxylate to its corresponding carboxylic acid, 4-methylpiperidine-3-carboxylic acid, is a fundamental transformation in synthetic organic chemistry. This reaction is crucial for the synthesis of various biologically active molecules and pharmaceutical intermediates where the carboxylic acid moiety is a key functional group for further derivatization or for its pharmacological properties. The piperidine scaffold is a common motif in many drug molecules, and the ability to manipulate its substituents is essential for drug discovery and development.
This document provides detailed protocols for the saponification (base-catalyzed hydrolysis) and acid-catalyzed hydrolysis of this compound. The choice between these methods often depends on the stability of other functional groups present in the molecule and the desired reaction outcome. Base-catalyzed hydrolysis is generally preferred as it is an irreversible process that typically results in higher yields.[1][2]
Reaction Principle
Ester hydrolysis involves the cleavage of the ester bond to form a carboxylic acid and an alcohol.
-
Base-Catalyzed Hydrolysis (Saponification): This reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the methoxide ion. The resulting carboxylic acid is immediately deprotonated by the basic conditions to form a carboxylate salt. This final acid-base step renders the reaction irreversible.[2] To obtain the final carboxylic acid, an acidic workup is required to protonate the carboxylate salt.[1]
-
Acid-Catalyzed Hydrolysis: In this reversible process, the carbonyl oxygen of the ester is first protonated by an acid catalyst, which activates the carbonyl group towards nucleophilic attack by water.[3] A tetrahedral intermediate is formed, and after a series of proton transfers, methanol is eliminated, and the carboxylic acid is generated. To drive the equilibrium towards the products, a large excess of water is typically used.[1][3][4]
Data Presentation: Comparison of Hydrolysis Conditions
The following table summarizes typical reaction conditions for the hydrolysis of methyl esters to carboxylic acids, based on general literature procedures.
| Parameter | Base-Catalyzed Hydrolysis (Saponification) | Acid-Catalyzed Hydrolysis |
| Reagents | NaOH, KOH, or LiOH[4] | HCl or H2SO4[1][3] |
| Solvent | Mixture of Water and an organic co-solvent (e.g., Methanol, Ethanol, THF)[4] | Dilute aqueous acid[3] |
| Temperature | Room Temperature to Reflux (e.g., 80-100 °C)[5][6] | Reflux (e.g., 100 °C)[3] |
| Reaction Time | Typically 1-16 hours[5][6] | Can be longer due to equilibrium[1] |
| Work-up | 1. Evaporation of organic solvent. 2. Acidification with a strong acid (e.g., HCl) to pH ~2-3. 3. Extraction or filtration of the product.[1] | 1. Neutralization. 2. Extraction of the product with an organic solvent.[7] |
| Advantages | Irreversible, generally high yields.[1][2] | Useful for base-sensitive substrates. |
| Disadvantages | Not suitable for base-labile functional groups. | Reversible, may not go to completion.[1][3] |
Experimental Protocols
Protocol 1: Base-Catalyzed Hydrolysis of this compound
This protocol is the recommended method due to its irreversibility and typically high yields.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1 M and concentrated
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., a 2:1 to 1:1 v/v ratio).
-
Addition of Base: Add sodium hydroxide (1.5 - 3.0 eq) or lithium hydroxide (1.5 - 3.0 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-100 °C) and stir for 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the methanol using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of approximately 2-3 by the dropwise addition of 1 M HCl. If the product is expected to be a hydrochloride salt, concentrated HCl can be used. Monitor the pH using pH paper. The carboxylic acid may precipitate at this stage.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). If the product has precipitated, it can be collected by filtration. If it remains in solution, proceed with the extraction.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to yield the crude 4-methylpiperidine-3-carboxylic acid.
-
Purification (Optional): The crude product can be purified by recrystallization or column chromatography if necessary.
Protocol 2: Acid-Catalyzed Hydrolysis of this compound
This protocol is an alternative for substrates that are sensitive to basic conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl, e.g., 6 M) or Sulfuric acid (H₂SO₄, e.g., 3 M)
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq) to an excess of aqueous acid (e.g., 6 M HCl).
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) and stir vigorously. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Neutralization: Cool the reaction mixture to room temperature and carefully neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the neutralized aqueous solution with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 4-methylpiperidine-3-carboxylic acid.
-
Purification (Optional): The product can be further purified by recrystallization or column chromatography as needed.
Visualizations
Experimental Workflow for Base-Catalyzed Hydrolysis
Caption: Workflow for the base-catalyzed hydrolysis of a methyl ester.
Reaction Mechanism Overview
Caption: Comparison of base-catalyzed and acid-catalyzed ester hydrolysis.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 5. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 6. US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Industrial Scale-Up Synthesis of Methyl 4-methylpiperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of Methyl 4-methylpiperidine-3-carboxylate, a key intermediate in the development of various pharmaceutical agents. The proposed synthetic route is designed for industrial applicability, focusing on cost-effectiveness, scalability, and high yield. The protocol is divided into two main stages: the catalytic hydrogenation of 4-methylnicotinic acid to produce 4-methylpiperidine-3-carboxylic acid, followed by a Fischer-Speier esterification to yield the final product. Detailed experimental procedures, quantitative data summaries, and process flow diagrams are presented to facilitate seamless technology transfer from laboratory to industrial scale.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry. Its structural motif is found in a range of biologically active molecules. The efficient and large-scale production of this intermediate is crucial for the timely and cost-effective development of new drug candidates. The synthetic strategy outlined herein is based on well-established, robust chemical transformations that are amenable to industrial production environments. The chosen pathway prioritizes the use of readily available starting materials and catalysts, while ensuring a high degree of purity in the final product.
Proposed Synthetic Pathway
The overall synthetic transformation is a two-step process starting from 4-methylnicotinic acid:
Step 1: Catalytic Hydrogenation 4-Methylnicotinic acid is reduced to 4-methylpiperidine-3-carboxylic acid via catalytic hydrogenation. This method is analogous to the industrial synthesis of nipecotic acid from nicotinic acid, which is noted for its simple route and fewer side reactions, making it suitable for industrialization[1].
Step 2: Fischer-Speier Esterification The resulting 4-methylpiperidine-3-carboxylic acid is then esterified to this compound using methanol in the presence of a strong acid catalyst. The Fischer-Speier esterification is a classic and reliable method for producing esters on a large scale, often driven to completion by using an excess of the alcohol and removing the water byproduct[2][3][4].
Data Presentation
The following tables summarize the key quantitative data for the proposed two-step synthesis on an industrial scale.
Table 1: Bill of Materials and Stoichiometry
| Step | Material | CAS No. | Molecular Weight ( g/mol ) | Molar Ratio | Quantity (kg) | Moles (kmol) |
| 1 | 4-Methylnicotinic Acid | 6419-36-9 | 137.14 | 1.0 | 100 | 0.729 |
| 1 | Palladium on Carbon (5% w/w) | 7440-05-3 | N/A | 0.01 | 1 | N/A |
| 1 | Water (Solvent) | 7732-18-5 | 18.02 | N/A | 1000 | N/A |
| 1 | Hydrogen Gas | 1333-74-0 | 2.02 | Excess | As required | N/A |
| 2 | 4-Methylpiperidine-3-carboxylic Acid | 101459-78-7 | 143.18 | 1.0 | 94.2 (Theoretical) | 0.658 |
| 2 | Methanol | 67-56-1 | 32.04 | 10.0 | 210.8 | 6.58 |
| 2 | Sulfuric Acid (98%) | 7664-93-9 | 98.08 | 0.1 | 6.45 | 0.0658 |
Table 2: Process Parameters and Expected Outcomes
| Step | Parameter | Value | Unit | Expected Outcome |
| 1 | Hydrogenation Temperature | 90 - 100 | °C | High conversion to 4-methylpiperidine-3-carboxylic acid |
| 1 | Hydrogenation Pressure | 4 - 5 | MPa | Efficient reduction of the pyridine ring |
| 1 | Reaction Time | 8 - 12 | hours | Reaction completion |
| 1 | Expected Yield | 90 | % | 94.2 kg of 4-methylpiperidine-3-carboxylic acid |
| 1 | Expected Purity | >98 | % | Suitable for the next step without further purification |
| 2 | Esterification Temperature | 65 - 70 (Reflux) | °C | Formation of the methyl ester |
| 2 | Reaction Time | 6 - 10 | hours | Equilibrium reached |
| 2 | Expected Yield | 92 | % | 96.5 kg of this compound |
| 2 | Final Purity | >99 | % | After distillation |
Experimental Protocols
Step 1: Synthesis of 4-Methylpiperidine-3-carboxylic Acid
Materials and Equipment:
-
1500 L high-pressure stainless-steel autoclave equipped with a mechanical stirrer, heating/cooling jacket, gas inlet, and pressure gauge.
-
100 kg 4-Methylnicotinic Acid
-
1 kg 5% Palladium on Carbon (50% wet)
-
1000 L Deionized Water
-
Hydrogen gas supply
-
Filtration unit (e.g., Nutsche filter)
Procedure:
-
Charge the autoclave with 100 kg of 4-methylnicotinic acid and 1000 L of deionized water.
-
Stir the mixture to form a suspension.
-
Carefully add 1 kg of 5% palladium on carbon catalyst to the suspension.
-
Seal the autoclave and purge with nitrogen gas three times to remove any residual oxygen.
-
Pressurize the autoclave with hydrogen gas to 4-5 MPa.
-
Commence stirring and heat the reaction mixture to 90-100 °C.
-
Maintain the temperature and pressure for 8-12 hours, or until hydrogen uptake ceases. Monitor the reaction progress by in-process control (e.g., HPLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully vent the excess hydrogen gas.
-
Purge the autoclave with nitrogen gas.
-
Filter the reaction mixture through a celite bed to remove the palladium catalyst. Wash the catalyst cake with deionized water.
-
Concentrate the filtrate under reduced pressure to a volume of approximately 200 L.
-
Cool the concentrated solution to 0-5 °C to induce crystallization of the product.
-
Isolate the solid product by filtration, wash with cold water, and dry under vacuum at 50-60 °C to a constant weight.
-
Expected yield: ~94.2 kg (90%) of 4-methylpiperidine-3-carboxylic acid as a white crystalline solid.
Step 2: Synthesis of this compound
Materials and Equipment:
-
1000 L glass-lined reactor with a mechanical stirrer, reflux condenser, and temperature probe.
-
94.2 kg 4-Methylpiperidine-3-carboxylic Acid (from Step 1)
-
210.8 kg (266 L) Methanol
-
6.45 kg (3.5 L) Concentrated Sulfuric Acid (98%)
-
Sodium Bicarbonate solution (saturated)
-
Dichloromethane (for extraction)
-
Anhydrous Sodium Sulfate
-
Vacuum distillation unit
Procedure:
-
Charge the glass-lined reactor with 94.2 kg of 4-methylpiperidine-3-carboxylic acid and 210.8 kg of methanol.
-
Stir the mixture to dissolve the starting material.
-
Cool the mixture to 10-15 °C in an ice bath.
-
Slowly add 6.45 kg of concentrated sulfuric acid to the stirred solution, maintaining the temperature below 30 °C.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 65-70 °C) for 6-10 hours.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess methanol.
-
Dilute the residue with 500 L of water and cool to 10 °C.
-
Carefully neutralize the mixture by adding saturated sodium bicarbonate solution until the pH is approximately 8-9.
-
Extract the aqueous layer with dichloromethane (3 x 200 L).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude ester by vacuum distillation to yield this compound as a colorless liquid.
-
Expected yield: ~96.5 kg (92%) of the final product.
Visualizations
Logical Relationship Diagram
Caption: Logical flow of the two-step synthesis.
Experimental Workflow Diagram
Caption: Step-by-step industrial workflow.
References
- 1. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Esterification - Sciencemadness Wiki [sciencemadness.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-methylpiperidine-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Methyl 4-methylpiperidine-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common synthetic routes are the Catalytic Hydrogenation of a pyridine precursor and the Dieckmann Condensation.
-
Catalytic Hydrogenation: This method involves the reduction of a substituted pyridine, typically methyl 4-methylnicotinate, to the corresponding piperidine. Various catalysts and reaction conditions can be employed to influence the stereoselectivity of the product.
-
Dieckmann Condensation: This intramolecular cyclization of a diester, such as N-methyl-N-(2-methoxycarbonylethyl)-3-aminobutanoate, yields a β-keto ester intermediate which is then decarboxylated to the target piperidine.
Q2: What are the main challenges encountered in the synthesis of this compound?
A2: The primary challenges include:
-
Low Yield: This can be caused by incomplete reactions, side product formation, or suboptimal reaction conditions.
-
Formation of Diastereomers: The presence of substituents at the 3 and 4 positions of the piperidine ring leads to the formation of cis and trans diastereomers, which can be difficult to separate.
-
Side Product Formation: Common side reactions include the formation of enamines, over-alkylation, and hydrolysis of the ester group.
-
Purification Difficulties: Separating the desired product from starting materials, side products, and diastereomers can be challenging.
Q3: How can I control the stereoselectivity of the catalytic hydrogenation to favor either the cis or trans isomer?
A3: The stereochemical outcome of the hydrogenation is influenced by the catalyst, solvent, and reaction conditions. For instance, hydrogenation of substituted pyridines with catalysts like Rhodium on carbon or platinum oxide under acidic conditions often leads to the formation of the cis isomer as the major product. Thermodynamic control, which may favor the more stable trans isomer, can sometimes be achieved with specific catalytic systems and reaction conditions, though this is less common.
Q4: What are the best methods for separating the cis and trans diastereomers of this compound?
A4: Separation of diastereomers can be achieved through several techniques:
-
Chromatography: Flash column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., hexane-ethyl acetate) is a common method. For more challenging separations, High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) may be necessary.
-
Crystallization: Fractional crystallization can sometimes be used to separate diastereomers if they have significantly different solubilities in a particular solvent system.
-
Chemical Resolution: In some cases, the diastereomeric mixture can be reacted with a chiral resolving agent to form salts that have different physical properties, allowing for their separation.
Troubleshooting Guides
Issue 1: Low Overall Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction (Catalytic Hydrogenation) | - Increase Hydrogen Pressure: Higher pressure can improve the rate of hydrogenation.[1] - Optimize Catalyst Loading: The amount of catalyst can significantly impact the reaction rate and completion. - Extend Reaction Time: Monitor the reaction progress by techniques like TLC or GC-MS to ensure it goes to completion. |
| Incomplete Reaction (Dieckmann Condensation) | - Choice of Base: Use a strong, non-nucleophilic base like sodium hydride or potassium tert-butoxide to ensure complete deprotonation and cyclization. - Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous as the base is highly reactive with water. - Reaction Temperature: Optimize the reaction temperature; some reactions require heating to proceed at a reasonable rate. |
| Product Degradation during Workup | - Avoid Strong Acids/Bases: The ester group is susceptible to hydrolysis under harsh acidic or basic conditions during workup. Use mild workup procedures.[2][3][4] - Temperature Control: Keep the temperature low during extraction and concentration steps to minimize degradation. |
Issue 2: Poor Stereoselectivity (Formation of Undesired Diastereomer)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Catalyst (Catalytic Hydrogenation) | - Catalyst Screening: Experiment with different catalysts (e.g., Pd/C, PtO₂, Rh/C) and supports. The choice of catalyst can significantly influence the diastereoselectivity.[5] - Solvent Effects: The polarity of the solvent can affect the conformation of the substrate on the catalyst surface, thereby influencing the stereochemical outcome. |
| Reaction Conditions (Catalytic Hydrogenation) | - Temperature and Pressure: Varying the temperature and hydrogen pressure can alter the selectivity. Lower temperatures often favor the kinetically controlled product.[1] - Acidic Additives: The addition of an acid can protonate the pyridine nitrogen, influencing its orientation on the catalyst surface and favoring the formation of the cis isomer. |
Issue 3: Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Enamine Formation | - Control Reaction Temperature: Enamine formation is often favored at higher temperatures. Running the reaction at a lower temperature can minimize this side reaction.[6] - Choice of Amine: In syntheses involving the introduction of the N-methyl group, ensure that the conditions do not favor elimination to form an enamine. |
| Ester Hydrolysis | - Anhydrous Conditions: Ensure all reagents and solvents are dry, especially in the Dieckmann condensation where a strong base is used. - Neutral or Mildly Acidic/Basic Workup: Avoid prolonged exposure to strong acids or bases during the workup and purification steps.[2][3][4] |
| Over-alkylation (if applicable) | - Control Stoichiometry: Use a controlled amount of the alkylating agent. - Protecting Groups: Utilize a suitable protecting group for the piperidine nitrogen if necessary to prevent multiple alkylations. |
Data Presentation
Table 1: Comparison of Yields for Different Synthetic Routes (Literature Examples for Analogs)
| Synthetic Route | Starting Material | Product | Yield (%) | Reference |
| Catalytic Hydrogenation | Methyl 4-methylnicotinate | This compound (cis/trans mixture) | Not specified | N/A |
| Dieckmann Condensation | N-methyl-N-(2-methoxycarbonylethyl)-3-aminobutanoate | Methyl 1-methyl-4-oxopiperidine-3-carboxylate | Not specified | N/A |
| Reductive Amination & Esterification | 1-methyl-4-oxopiperidine | Methyl 1-methylpiperidine-4-carboxylate | 87% | [7] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Methyl 4-methylnicotinate
-
Preparation: In a high-pressure reactor, dissolve methyl 4-methylnicotinate (1 equivalent) in a suitable solvent such as methanol or acetic acid.
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst (e.g., 5-10 mol% of Platinum(IV) oxide or Rhodium on carbon).
-
Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi) and stir the reaction mixture at a controlled temperature (e.g., room temperature to 50 °C).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup: After the reaction is complete, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to separate the diastereomers.
Protocol 2: Dieckmann Condensation
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add a suspension of a strong base (e.g., sodium hydride, 1.1 equivalents) in an anhydrous solvent (e.g., THF or toluene).
-
Substrate Addition: Slowly add a solution of the diester precursor (e.g., N-methyl-N-(2-methoxycarbonylethyl)-3-aminobutanoate, 1 equivalent) in the same anhydrous solvent to the base suspension at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux until the starting material is consumed (monitor by TLC or GC-MS).
-
Workup: Cool the reaction mixture to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Decarboxylation & Purification: The resulting β-keto ester is often subjected to acidic hydrolysis and decarboxylation to yield the target piperidine. The final product is then purified by chromatography.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting low yield in the synthesis.
Caption: Workflow for the separation of diastereomers.
References
- 1. researchgate.net [researchgate.net]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 5. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 6. Enamine formation from cyclic ketones [digital.maag.ysu.edu]
- 7. prepchem.com [prepchem.com]
common side products in Methyl 4-methylpiperidine-3-carboxylate synthesis and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists involved in the synthesis of Methyl 4-methylpiperidine-3-carboxylate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The two most common and effective synthetic routes for the preparation of this compound are:
-
Catalytic Hydrogenation of Methyl 4-methyl-3-pyridinecarboxylate: This method involves the reduction of the corresponding pyridine derivative to the desired piperidine. It is a widely used method for the synthesis of piperidine rings.
-
Dieckmann Condensation: This intramolecular cyclization of a suitable N-substituted aminodiester can be employed to construct the piperidine ring, followed by further modification to yield the target molecule.
Q2: What are the common side products in the catalytic hydrogenation route?
A2: The catalytic hydrogenation of Methyl 4-methyl-3-pyridinecarboxylate can lead to several side products, including:
-
Incompletely Hydrogenated Intermediates: Tetrahydropyridine derivatives are common impurities if the reaction does not go to completion.
-
Diastereomers: The hydrogenation process can result in the formation of both cis and trans isomers of this compound. The ratio of these isomers is often dependent on the catalyst and reaction conditions.
-
N-Oxides: Although less common during hydrogenation, N-oxides can sometimes form, particularly if the starting material is exposed to oxidizing conditions.
Q3: What are the potential side products when using the Dieckmann Condensation?
A3: The Dieckmann condensation route may present the following side products:
-
Intermolecular Condensation Products: If the reaction conditions are not optimized, intermolecular Claisen condensation can occur between two diester molecules, leading to undesired dimeric byproducts.[1]
-
Regioisomers: If an unsymmetrical diester is used, there is a possibility of forming different regioisomers depending on which α-carbon is deprotonated.
-
Hydrolysis Products: During the workup, the ester group can be hydrolyzed back to the carboxylic acid, especially under acidic or basic conditions.[2][3]
Troubleshooting Guides
Catalytic Hydrogenation Route
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete reaction (presence of starting material and/or tetrahydropyridine) | - Inactive catalyst- Insufficient hydrogen pressure- Low reaction temperature- Short reaction time | - Use fresh, active catalyst (e.g., PtO₂, Rh/C).- Increase hydrogen pressure within safe limits.- Optimize reaction temperature.- Extend the reaction time and monitor by TLC or GC. |
| Poor diastereoselectivity (undesired cis/trans ratio) | - Suboptimal catalyst- Inappropriate solvent- Reaction temperature | - Screen different catalysts (e.g., Pd/C, PtO₂, Rh/C).- Vary the solvent polarity.- Adjust the reaction temperature; lower temperatures often favor the formation of the cis isomer. |
| Product contains N-oxide impurity | - Oxidation of the piperidine nitrogen during workup or storage. | - Ensure an inert atmosphere during workup.- Store the final product under nitrogen or argon.- The N-oxide can be reduced back to the piperidine using appropriate reducing agents if necessary. |
Dieckmann Condensation Route
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of the desired cyclic β-keto ester | - Intermolecular condensation is favored.- The base is not suitable.- Incorrect reaction temperature. | - Use high dilution conditions to favor the intramolecular reaction.- Choose a suitable base (e.g., sodium hydride, potassium tert-butoxide).- Optimize the reaction temperature. |
| Formation of multiple regioisomers | - The starting diester is unsymmetrical, and both α-carbons can be deprotonated. | - If possible, use a symmetrical diester.- Employ a sterically hindered base to favor deprotonation at the less hindered α-carbon. |
| Ester hydrolysis during workup | - Prolonged exposure to acidic or basic aqueous solutions. | - Minimize the time the product is in contact with acidic or basic solutions during the workup.- Use buffered solutions for pH adjustment. |
Purification of this compound
| Impurity to be Removed | Recommended Purification Method | Experimental Protocol |
| Unreacted Starting Material (Methyl 4-methyl-3-pyridinecarboxylate) | Acid-Base Extraction | 1. Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether).2. Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The more basic piperidine product will move to the aqueous layer, leaving the less basic pyridine starting material in the organic layer.3. Separate the aqueous layer and basify it with a suitable base (e.g., NaOH) to a pH > 10.4. Extract the aqueous layer with an organic solvent to recover the purified piperidine product.5. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. |
| Diastereomers (cis and trans isomers) | Column Chromatography or Fractional Distillation | Column Chromatography: 1. Choose a suitable stationary phase (e.g., silica gel) and eluent system (e.g., a mixture of a non-polar solvent like hexane and a polar solvent like ethyl acetate).2. Carefully pack the column and load the crude product.3. Elute the column, collecting fractions and monitoring by TLC or GC to separate the isomers.Fractional Distillation: 1. If the boiling points of the diastereomers are sufficiently different, perform fractional distillation under reduced pressure to separate them. |
| N-Oxide | Column Chromatography | 1. Use a polar stationary phase like silica gel.2. The more polar N-oxide will have a lower Rf value and will elute more slowly than the desired piperidine product. |
Experimental Protocols
Catalytic Hydrogenation of Methyl 4-methyl-3-pyridinecarboxylate
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve Methyl 4-methyl-3-pyridinecarboxylate (1 equivalent) in a suitable solvent such as methanol or acetic acid.
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst (e.g., 5-10 mol% of PtO₂ or Rh/C) to the solution.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 50-100 psi) and stir the reaction mixture at a suitable temperature (e.g., room temperature to 50 °C).
-
Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Workup: Once the reaction is complete, carefully vent the hydrogen gas and filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by distillation under reduced pressure or by column chromatography to separate any side products.
Dieckmann Condensation for Piperidine Ring Formation
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add a solution of the appropriate N-substituted aminodiester (1 equivalent) in an anhydrous solvent (e.g., toluene).
-
Base Addition: Add a strong base (e.g., sodium hydride, 1.1 equivalents) portion-wise to the solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitoring: Monitor the formation of the cyclic β-keto ester by TLC.
-
Workup: After the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The resulting crude β-keto ester can be purified by column chromatography. Further steps of decarboxylation and reduction would be necessary to obtain this compound.
Visualizing the Synthesis and Purification
Caption: General workflow for the synthesis and purification of this compound.
Caption: Potential side products in the catalytic hydrogenation route.
Caption: Logical workflow for the purification of the crude product.
References
Technical Support Center: Purification of Methyl 4-methylpiperidine-3-carboxylate
Welcome to the technical support center for the purification of Methyl 4-methylpiperidine-3-carboxylate. This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the column chromatography purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in purifying this compound by column chromatography?
A1: The primary challenges include:
-
Tailing of spots on TLC and peaks in the column: Due to the basic nature of the piperidine nitrogen, the compound can interact strongly with the acidic silica gel.
-
Poor separation of diastereomers: The molecule has two stereocenters (C3 and C4), leading to cis and trans isomers which can be difficult to separate.
-
Co-elution with impurities: Starting materials or by-products from the synthesis may have similar polarities, complicating the separation.
-
Low recovery of the compound: The compound might irreversibly adsorb onto the silica gel if the conditions are not optimized.
Q2: Which solvent system is recommended for the column chromatography of this compound?
A2: The choice of solvent system (mobile phase) is critical and often requires empirical determination starting with Thin Layer Chromatography (TLC). A common starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. Due to the basicity of the piperidine, adding a small amount of a basic modifier is highly recommended to prevent peak tailing.
Recommended Mobile Phase Exploration
| Mobile Phase Composition | Modifier | Target Rf | Comments |
|---|---|---|---|
| Hexane:Ethyl Acetate (e.g., 9:1 to 1:1 v/v) | 0.5-2% Triethylamine (Et3N) | ~0.2-0.3 | Good starting point for many piperidine derivatives. The modifier deactivates the acidic sites on the silica gel.[1] |
| Dichloromethane:Methanol (e.g., 99:1 to 95:5 v/v) | 0.5-2% Ammonium Hydroxide (NH4OH) | ~0.2-0.3 | Useful for more polar impurities. Methanol increases the eluting power significantly. |
Q3: How can I visualize this compound on a TLC plate?
A3: This compound does not have a strong UV chromophore, so visualization under a UV lamp (254 nm) may not be effective unless impurities are UV-active.[2] Staining is required.
TLC Staining Methods
| Staining Reagent | Procedure | Observation | Notes |
|---|---|---|---|
| Potassium Permanganate (KMnO4) | Dip the plate in the stain and gently heat. | Yellow/brown spots on a purple background.[3] | General stain for oxidizable functional groups. Very reliable for this compound type. |
| Ninhydrin | Dip or spray the plate and heat carefully. | Can detect primary and secondary amines.[4] | May give a colored spot (often yellow or purple) as piperidine is a secondary amine. |
| Iodine Chamber | Place the dried TLC plate in a chamber with iodine crystals. | Brown spots against a light brown background.[2] | General purpose stain, though sometimes less sensitive. The spots may fade over time.[3] |
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification process.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound streaks/tails on TLC and column | The basic nitrogen of the piperidine is interacting with acidic silanol groups on the silica gel surface. | Deactivate the silica gel: Add 0.5-2% triethylamine or ammonia to your eluent system.[1] This will cap the acidic sites and improve the peak shape. |
| Poor separation between product and impurities (or diastereomers) | 1. The chosen solvent system is not optimal. 2. The column is overloaded with the sample. | 1. Optimize the mobile phase: Systematically test different solvent ratios and polarities. A gradient elution (slowly increasing the polarity of the mobile phase) can be very effective for difficult separations.[1] 2. Reduce the sample load: Use a larger column or reduce the amount of crude material loaded. A general rule is 1g of crude material per 20-100g of silica gel. |
| The compound won't elute from the column | The mobile phase is not polar enough to move the compound down the column. | Increase the eluent polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate or methanol) in your mobile phase. If starting with 10% Ethyl Acetate in Hexane, try moving to 20%, 30%, etc. |
| Cracks or channels form in the silica gel bed | 1. Improper packing of the column. 2. The heat of adsorption of the solvent or sample has caused thermal expansion. | 1. Pack the column carefully: Ensure you are using a proper slurry method and that the silica is well-settled before running the column. 2. Pre-elute the column: Run several column volumes of the initial mobile phase through the column to equilibrate it before loading your sample. |
| Low or no recovery of the product | 1. The compound has irreversibly bound to the silica. 2. The compound is very volatile and was lost during solvent evaporation. | 1. Use a modifier: As with tailing, adding triethylamine can prevent irreversible adsorption. You can also try flushing the column with a very polar solvent system (e.g., 5-10% Methanol in Dichloromethane with 1% NH4OH). 2. Careful solvent removal: Use a rotary evaporator at a moderate temperature and pressure. Avoid leaving the purified fractions under high vacuum for extended periods. |
Detailed Experimental Protocol
This protocol provides a general methodology for the purification of this compound.
1. Preparation of the Slurry and Packing the Column:
-
Select an appropriately sized glass chromatography column.
-
In a beaker, mix silica gel (e.g., 60 Å, 230-400 mesh) with the initial, least polar mobile phase (e.g., Hexane:Ethyl Acetate 95:5 + 1% Triethylamine) to form a consistent slurry.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Gently tap the column to help the silica pack evenly.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance when adding solvent.[5]
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (dichloromethane or the mobile phase is often a good choice).[5]
-
Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[1][5]
-
Carefully apply the sample to the top of the column. For dry loading, gently pour the silica-adsorbed sample onto the sand layer.[5]
3. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin elution by opening the stopcock and applying gentle air pressure if necessary (for flash chromatography).
-
Collect fractions in an array of test tubes or vials.
-
Monitor the elution process by collecting small samples from the fractions and spotting them on a TLC plate.
4. Analysis of Fractions:
-
Run a TLC of the collected fractions alongside a spot of the crude starting material.
-
Visualize the TLC plate using a suitable stain (e.g., potassium permanganate).
-
Combine the fractions that contain the pure product.
5. Product Isolation:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
-
Place the resulting oil or solid under high vacuum to remove any residual solvent.
Visualizations
Below are diagrams illustrating the experimental workflow and a troubleshooting decision-making process.
Caption: Workflow for column chromatography purification.
References
Technical Support Center: Hydrogenation of Substituted Pyridines
Welcome to the technical support center for the hydrogenation of substituted pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during this critical synthetic transformation. Piperidine scaffolds are a cornerstone in pharmaceutical and agrochemical development, and their synthesis via pyridine hydrogenation is a direct and atom-economical method.[1][2][3]
However, the process is not without its challenges, including the high stability of the aromatic ring and the potential for the nitrogen atom in the substrate and product to poison the catalyst.[3][4][5] This guide provides structured advice, quantitative data, and detailed protocols to help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: Why is the hydrogenation of pyridines so challenging?
A: The primary challenges stem from two main factors:
-
Aromatic Stability: The pyridine ring is aromatic, possessing significant resonance stabilization energy. Overcoming this stability requires potent catalytic systems, often involving high pressures and temperatures to drive the reaction to completion.[1][5][6]
-
Catalyst Poisoning: The Lewis basic nitrogen atom in both the pyridine starting material and the piperidine product can strongly coordinate to the active sites of the metal catalyst.[4][5] This coordination can block the substrate from accessing the catalyst, leading to low conversion rates or complete deactivation of the catalyst.[4][7]
Q2: Which catalyst is best for my substituted pyridine?
A: The "best" catalyst is highly dependent on the specific substrate, desired selectivity, and available equipment.[5]
-
Noble metal catalysts like Rhodium (Rh), Ruthenium (Ru), and Platinum (Pt) generally show high activity under milder conditions and are often the first choice for laboratory-scale synthesis of complex molecules.[5] Rhodium on carbon (Rh/C) and Platinum(IV) oxide (PtO₂, Adams' catalyst) are particularly effective.[4][5]
-
Palladium on carbon (Pd/C) is also widely used, often with an acidic additive like HCl or H₂SO₄. The acid protonates the pyridine nitrogen, which reduces its poisoning effect and makes the ring more susceptible to reduction.[1][8]
-
Non-noble metal catalysts like Raney Nickel (Ra-Ni) are more cost-effective for large-scale industrial applications, but they typically require harsher conditions such as higher temperatures and pressures.[5]
Q3: My reaction is very slow or has stalled. What are the likely causes?
A: A stalled reaction is a common issue. The primary suspects are:
-
Catalyst Deactivation/Poisoning: This is the most frequent cause. The nitrogen atom in your substrate/product may have poisoned the catalyst.[4][7] Certain functional groups on the pyridine ring (e.g., thiols, and sometimes other heterocycles) can also act as strong poisons.[9]
-
Insufficient Hydrogen Pressure: The aromatic ring saturation is highly dependent on hydrogen pressure. The pressure may be too low for the chosen catalyst and substrate.[6]
-
Poor Catalyst Activity: The catalyst itself may be old, have been improperly handled (e.g., exposed to air, causing pyrophoric catalysts to become inactive), or a suboptimal catalyst was chosen for the specific substrate.
-
Mass Transfer Limitations: In heterogeneous catalysis, inefficient stirring can lead to poor mixing of hydrogen gas, the liquid phase, and the solid catalyst, slowing down the reaction rate.
Troubleshooting Guides
Issue 1: Low Conversion or Stalled Reaction
You've set up your reaction, but after several hours, analysis shows mostly starting material.
Troubleshooting Steps:
-
Verify Hydrogen Supply: Ensure the hydrogen cylinder is not empty and that the pressure in the reactor is at the desired setpoint and holding steady.
-
Assess Catalyst Poisoning: This is a major culprit.
-
Self-Poisoning: The pyridine substrate and piperidine product are known inhibitors.[7] Increasing the catalyst loading can sometimes overcome this effect. Below a certain catalyst-to-substrate ratio, poisoning can dominate, completely halting the reaction.[7]
-
Substituent Effects: Functional groups on your pyridine can act as poisons. Sulfur-containing groups are particularly notorious. Other heterocycles or coordinating groups can also deactivate the catalyst.[9]
-
-
Increase Reaction Severity: If poisoning is not suspected, consider increasing the reaction's driving force.
-
Increase Hydrogen Pressure: Gradually increase the H₂ pressure (e.g., from 5 bar to 50-70 bar), ensuring you do not exceed the safety limits of your reactor.[1][6]
-
Increase Temperature: Gently warm the reaction (e.g., to 40-80 °C).[4][6] Be aware that higher temperatures can sometimes lead to side reactions or catalyst sintering.[7]
-
-
Use an Acidic Additive: If using a catalyst like Pd/C, adding an acid (e.g., acetic acid, HCl) can protonate the pyridine nitrogen, preventing it from binding to the catalyst and activating the ring towards reduction.
Issue 2: Poor Selectivity (Formation of Byproducts)
Your reaction is consuming the starting material, but you are observing a mixture of products, such as partially hydrogenated intermediates or products from the reduction of other functional groups.
Troubleshooting Steps:
-
Chemoselectivity Issues (Other groups are reduced):
-
Halogenated Pyridines: Dehalogenation is a common side reaction, particularly with Pd catalysts.[4] Switching to a Pt or Rh catalyst may mitigate this, although it is not always preventable.
-
Reducible Functional Groups (e.g., nitro, nitrile, ester, alkene): The choice of catalyst is critical. For example, when reducing pyridinecarbonitriles with a Pd/C catalyst, the selectivity can be tuned. Using a higher amount of sulfuric acid favors the reduction of both the nitrile and the ring to form piperidylmethylamine, while a lower amount of acid can selectively reduce the nitrile, leaving the pyridine ring intact.[10] Rh₂O₃ has been shown to reduce vinyl groups concurrently with the pyridine ring.[4]
-
-
Incomplete Hydrogenation (Partial reduction of the pyridine ring):
-
If you are isolating di- or tetrahydropyridine intermediates, it indicates the reaction has not gone to completion.[11] This can be addressed by increasing reaction time, temperature, or hydrogen pressure.[6]
-
In some cases, specific catalysts and conditions can be used to intentionally stop the reaction at a partially saturated stage, such as in the synthesis of δ-lactams from specific oxazolidinone-substituted pyridines.[12]
-
-
Stereoselectivity Issues (Incorrect cis/trans ratio):
-
For substituted pyridines, the formation of cis and trans isomers is possible. The product ratio can be influenced by the catalyst, solvent, and reaction conditions. For example, increasing hydrogen pressure from 30 bar to 80 bar with a Pt/C catalyst was shown to change the diastereomeric ratio in favor of the cis product.[6]
-
Data & Protocols
Table 1: Comparison of Heterogeneous Catalysts for Pyridine Hydrogenation
This table summarizes the performance of several common catalysts under various conditions, providing a baseline for catalyst selection.
| Catalyst | Substrate | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Pressure (bar H₂) | Time (h) | Conversion/Yield (%) | Ref. |
| PtO₂ | Substituted Pyridines | 5 | Acetic Acid | RT | 50-70 | - | High Yields Reported | ,[13] |
| Rh₂O₃ | Functionalized Pyridines | 0.5 | TFE | 40 | 5 | 16 | >99% (for many) | [4] |
| 10% Pd/C | 4-Pyridinecarbonitrile | 0.2 g/g | Water/DCM | 30 | 6 | 5.5 | ~100% Conv., 99% Yield | |
| 10% Pd/C | 3-Pyridinecarbonitrile | - | Water/DCM | 50 | 6 | 4.5 | ~100% Conv., 99% Yield | [10] |
| 5% Rh/C | Pyridine-2-acetic ester | - | - | 80 | 80-90 | - | Full Conversion | [6] |
| Raney Ni | Pyridine | - | - | 200-250 | 150-300 | - | High Yields (Industrial) | [5] |
General Experimental Protocol: Hydrogenation using PtO₂ (Adams' Catalyst)
This protocol provides a representative procedure for the hydrogenation of a substituted pyridine in an acidic medium.[1]
Materials:
-
Substituted pyridine (1.0 eq)
-
Platinum(IV) oxide (PtO₂, 1-5 mol%)
-
Glacial acetic acid (solvent)
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
Inert gas (Nitrogen or Argon)
-
High-purity hydrogen gas
-
Filtration aid (e.g., Celite®)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (or other suitable extraction solvent)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reactor Setup: In a suitable high-pressure reactor vessel, dissolve the substituted pyridine (e.g., 1.0 g) in glacial acetic acid (e.g., 10-20 mL).[1]
-
Catalyst Addition: Under a flow of inert gas, carefully add the PtO₂ catalyst to the solution.[1]
-
Sealing and Purging: Securely seal the reactor vessel and connect it to the hydrogenation apparatus. Purge the reactor head and vessel multiple times with inert gas to remove all air, then purge with hydrogen gas.
-
Reaction Execution: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[1] Begin vigorous stirring. The reaction is often run at room temperature but may require heating. Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots (if the reactor setup allows).
-
Work-up: Once the reaction is complete (no further hydrogen uptake), stop the stirring and carefully vent the excess hydrogen gas. Purge the reactor with inert gas.
-
Catalyst Removal: Open the reactor and dilute the reaction mixture with a suitable solvent like ethyl acetate. Carefully filter the mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst may be pyrophoric upon exposure to air, especially when dry. Do not allow the filter cake to dry completely on the filter paper. Quench the filter cake with water immediately after filtration.
-
Extraction and Isolation: Transfer the filtrate to a separatory funnel. Carefully neutralize the acetic acid by washing with a saturated NaHCO₃ solution until effervescence ceases. Separate the organic layer, and extract the aqueous layer with additional ethyl acetate.
-
Drying and Concentration: Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine derivative.
-
Purification: If necessary, purify the crude product by distillation or column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. thalesnano.com [thalesnano.com]
- 7. mdpi.com [mdpi.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 11. Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
preventing oxidation and discoloration of piperidine compounds
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the prevention of oxidation and discoloration in piperidine-containing compounds.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the handling, storage, or use of piperidine compounds.
Issue 1: My piperidine compound has turned yellow/brown upon storage. What happened and what should I do?
Answer:
Discoloration, typically to yellow or brown, is a common indicator of degradation in piperidine-containing compounds. The primary cause is oxidation, where the tertiary amine of the piperidine ring is susceptible to reacting with atmospheric oxygen.[1] This process can be accelerated by exposure to light, heat, and impurities.[1][2][3] The colored products are often N-oxides, ring-opened products, or other complex degradation products.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a discolored piperidine sample.
Corrective Actions:
-
Verify Purity: Before use, verify the purity of the discolored material using an appropriate analytical method like HPLC or LC-MS to quantify the level of degradation.[1][4]
-
Purification: If the degradation is minor, you may be able to repurify the compound, for example, by using column chromatography on basic alumina or an amine-functionalized silica gel, which are more suitable for basic compounds.[5]
-
Prevention: For future storage, implement preventative measures. Store the compound under an inert atmosphere (like nitrogen or argon), protect it from light using amber vials, and store it at a cool temperature.[2]
Issue 2: My reaction involving a piperidine derivative is giving inconsistent yields and multiple unknown byproducts.
Answer:
Inconsistent yields and the formation of byproducts can be a sign of compound degradation under your specific reaction conditions. The piperidine moiety can be sensitive to heat, strong acids or bases, and oxidative conditions.[1][6]
Possible Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Thermal Degradation | High reaction temperatures can promote complex degradation reactions.[1] | Run the reaction at the lowest effective temperature. Monitor reaction progress closely to avoid prolonged heating. |
| Oxidative Degradation | Reagents or atmospheric oxygen can oxidize the piperidine's tertiary amine, leading to byproducts like N-oxides.[1] | Degas solvents and run the reaction under an inert atmosphere (N2 or Ar). Avoid using strong oxidizing agents unless required by the reaction mechanism.[7] |
| Over-alkylation (Quaternization) | The nucleophilic piperidine nitrogen can react with excess alkylating agents to form a quaternary ammonium salt, which may lead to further reactions like Hofmann elimination.[5] | Use a strict 1:1 stoichiometry of the amine to the alkylating agent. Add the alkylating agent slowly to the reaction mixture.[5] |
| Acid/Base Sensitivity | Harsh acidic or basic conditions can potentially lead to ring-opening or other degradation pathways.[5] | Use mild acidic or basic conditions where possible. For example, use bases like K₂CO₃ or DIPEA instead of strong bases. Neutralize promptly during workup.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways for piperidine compound degradation?
A1: The main degradation pathways for piperidine-containing compounds are:
-
Oxidation: The tertiary amine in the piperidine ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.[1] This can lead to the formation of N-oxides or products from ring-opening.[1]
-
Photodegradation: Exposure to light, especially UV light, can provide the energy needed to initiate degradation, often through radical mechanisms.[1]
-
Thermal Degradation: High temperatures can promote various decomposition reactions.[1]
-
Reaction with Acids/Bases: Strong acids and bases can lead to unwanted side reactions or degradation.[6]
Caption: Key environmental factors and resulting degradation pathways for piperidine compounds.
Q2: What are the ideal storage conditions to prevent oxidation and discoloration?
A2: To ensure the long-term stability of piperidine compounds, proper storage is critical. The following conditions are recommended based on safety data sheets and best practices.
Summary of Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place.[2] | Reduces the rate of thermally induced degradation.[1] |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen, Argon).[8] | Prevents oxidation by displacing atmospheric oxygen.[1] |
| Light | Protect from sunlight and UV light. Store in amber or opaque containers.[2][3] | Prevents photodegradation.[1] |
| Container | Use tightly closed containers.[2][7] | Prevents exposure to air and moisture. |
| Ventilation | Store in a well-ventilated area.[2][3] | Safety precaution, especially for volatile piperidines. |
| Incompatibilities | Keep away from strong oxidizing agents, strong acids, and bases.[8] | Prevents chemical reactions that lead to degradation. |
Q3: Are there any chemical stabilizers or antioxidants that can be added to piperidine compounds?
A3: Yes, certain antioxidants can be effective. Piperidine nitroxides, such as TEMPO and its derivatives (e.g., TEMPOL), are potent antioxidants due to their ability to scavenge reactive free radicals.[9][10] Other compounds with antioxidant potential include those with electron-donating substituents like hydroxyl or methoxy groups on an associated aryl ring.[9][11] However, the choice of a stabilizer must be carefully considered as it could interfere with downstream applications. For most high-purity research chemicals, the preferred method of stabilization is proper storage (inert atmosphere, low temperature, protection from light) rather than adding chemical inhibitors.
Q4: How can I detect and quantify degradation products in my piperidine sample?
A4: Several analytical techniques can be used to detect and quantify piperidine degradation. The choice of method depends on the properties of the compound and the expected degradation products.
Common Analytical Methods:
| Technique | Application | Notes |
| LC-MS/MS | The most sensitive and selective method, ideal for identifying and quantifying low-level impurities in complex mixtures.[4] | Excellent for identifying unknown degradation products by their mass. |
| HPLC-UV/ELSD | A versatile technique for non-volatile or thermally unstable compounds.[4] | Requires that the degradation products have a UV chromophore or are non-volatile for ELSD detection. |
| GC-MS | A powerful technique for volatile piperidine compounds.[4] | Derivatization may be necessary to increase volatility and improve peak shape for polar piperidines.[4] |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential for understanding a compound's stability profile by intentionally exposing it to harsh conditions.[1]
Objective: To identify potential degradation products and pathways for a piperidine compound.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of your piperidine compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions: Aliquot the stock solution and expose it to the following conditions in separate, sealed vials:
-
Acid Hydrolysis: Add 0.1 M HCl and keep at room temperature for 24 hours.[1]
-
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 24 hours.[1]
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 8 hours.[1]
-
Thermal Degradation: Heat a solution at an elevated temperature (e.g., 70°C) for 48 hours.
-
Photodegradation: Expose a solution to a UV light source (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating method like LC-MS.
-
Compare the chromatograms to identify new peaks corresponding to degradation products.
-
-
Characterization: Use the mass spectrometry data to propose structures for the degradation products.
Protocol 2: General Protocol for Purity Analysis by HPLC-UV
Objective: To determine the purity of a piperidine compound and detect potential impurities.
Methodology:
-
System: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A reverse-phase C18 column is commonly used (e.g., 250 x 4.6 mm).[12]
-
Mobile Phase: A gradient of water with a modifier (e.g., 0.1% phosphoric acid or 0.1% TFA) and an organic solvent like acetonitrile is typical.[12] For basic piperidines that show poor peak shape, adding a small amount of a basic modifier like triethylamine (0.5-2%) to the mobile phase can help.[5]
-
Sample Preparation: Accurately weigh and dissolve the piperidine compound in a suitable solvent to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.22 µm syringe filter before injection.
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Run the analysis and record the chromatogram at an appropriate UV wavelength.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks (Area % method).
-
References
- 1. benchchem.com [benchchem.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. chemos.de [chemos.de]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. isotope.com [isotope.com]
- 8. fishersci.com [fishersci.com]
- 9. scispace.com [scispace.com]
- 10. The Effect of Piperidine Nitroxides on the Properties of Metalloproteins in Human Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing reaction conditions for N-Boc protection of piperidine esters
Welcome to the Technical Support Center for the N-Boc protection of piperidine esters. This guide provides detailed troubleshooting advice, frequently asked questions, and optimized protocols to help researchers, scientists, and drug development professionals achieve successful and efficient reactions.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for N-Boc protection of a piperidine ester?
A1: A standard protocol involves reacting the piperidine ester with di-tert-butyl dicarbonate (Boc₂O). The reaction is typically performed in solvents like tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile, or a mixture of water and an organic solvent.[1][2][3] A base such as triethylamine (TEA), sodium bicarbonate, or sodium hydroxide is usually added to facilitate the reaction.[1][2] The reaction is often run at room temperature or with gentle heating to about 40-55°C.[2][4]
Q2: How long should a typical Boc protection reaction take?
A2: The reaction time can vary significantly, from a few minutes to over 48 hours.[1] The duration depends on factors like the nucleophilicity of the piperidine nitrogen, steric hindrance, temperature, and the specific solvent and base used.[1][2] It is crucial to monitor the reaction's progress using methods like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Q3: Which base is most suitable for this reaction?
A3: The choice of base depends on the substrate and solvent. For standard conditions in organic solvents like DCM or THF, triethylamine (Et₃N) is commonly used.[5] In aqueous or biphasic systems, inorganic bases like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) are effective.[1][3] For less reactive amines, a stronger base or a catalytic amount of 4-dimethylaminopyridine (DMAP) can be beneficial, though DMAP can sometimes promote side reactions.[2]
Q4: Can this reaction be performed without a solvent?
A4: Yes, a solventless method has been reported where the amine substrate is stirred directly in molten Boc₂O.[6] This technique can be efficient and avoids the need for a catalyst, simplifying the work-up process.[6]
Experimental Workflow
The general workflow for an N-Boc protection experiment is outlined below. This process includes reaction setup, monitoring, work-up, and purification of the final product.
References
Technical Support Center: Troubleshooting Low Conversion Rates in Piperidine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during piperidine synthesis, with a focus on resolving low conversion rates.
Frequently Asked Questions (FAQs)
Q1: My catalytic hydrogenation of pyridine is showing low conversion to piperidine. What are the common causes and how can I troubleshoot this?
A1: Low conversion in the catalytic hydrogenation of pyridine is a frequent issue. The primary causes often revolve around catalyst activity, reaction conditions, and substrate/product inhibition.
Potential Causes and Troubleshooting Steps:
-
Catalyst Deactivation or Poisoning: The Lewis basic nitrogen atom in both pyridine and the piperidine product can poison the catalyst surface, reducing its activity.[1]
-
Insufficient Hydrogen Pressure: Incomplete reduction can lead to the formation of dihydropyridine and tetrahydropyridine by-products.[2]
-
Solution: Increase the hydrogen pressure to enhance the rate of hydrogenation and favor the formation of the fully saturated piperidine ring.[2]
-
-
Suboptimal Temperature: The reaction rate may be too slow at lower temperatures.
-
Solution: Elevating the reaction temperature can improve the reaction rate; however, be cautious as this may also increase the likelihood of side reactions.[2]
-
-
Improper Catalyst Choice: Not all catalysts are equally effective for pyridine hydrogenation.
-
Solution: Rhodium on carbon (Rh/C) is often more effective than palladium on carbon (Pd/C) for this transformation.[2] Platinum-based catalysts like PtO₂ (Adams' catalyst) are also highly effective.[2] For the synthesis of piperidine from pyridine itself, a nickel catalyst at high temperatures (170-200°C) is often used.[3]
-
Q2: I am observing significant amounts of partially hydrogenated intermediates in my reaction. How can I drive the reaction to completion?
A2: The presence of dihydropyridines and tetrahydropyridines indicates incomplete reduction.[2] To address this, consider the following:
-
Increase Hydrogen Pressure: Higher pressure favors complete saturation of the aromatic ring.[2]
-
Optimize Catalyst Loading: An insufficient amount of catalyst will lead to incomplete conversion.[2]
-
Change the Catalyst: Some catalysts exhibit higher activity for pyridine reduction. Rh/C and PtO₂ are generally more active than Pd/C for this purpose.[2]
-
Elevate the Temperature: This can increase the reaction rate, but should be done cautiously to avoid side reactions.[2]
-
Choice of Solvent: Protic solvents such as acetic acid or ethanol can enhance the reaction rate.[2]
Q3: My reductive amination reaction to form a piperidine ring is giving a low yield. What should I investigate?
A3: Reductive amination is a two-step process occurring in one pot: the formation of an imine or enamine, followed by its reduction.[4][5] Low yields can often be traced back to the initial imine formation step.
-
Equilibrium of Imine Formation: The formation of the imine from a dicarbonyl compound and an amine is an equilibrium process.
-
Solution: To drive the equilibrium towards the imine, it is often beneficial to remove the water formed during the reaction. This can be achieved by adding a dehydrating agent, such as molecular sieves.[2]
-
-
Reaction Time and Temperature: If the reaction is sluggish, increasing the reaction time or gently heating the mixture may be necessary.[2]
-
Choice of Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and often effective choice for reductive amination.[2][5] Other common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium borohydride (NaBH₄), though the latter can also reduce the starting aldehyde or ketone.[5][6]
Q4: I'm experiencing the formation of N-alkylated piperidine side products when using alcoholic solvents at high temperatures during hydrogenation. How can this be prevented?
A4: N-alkylation can occur when the newly formed piperidine acts as a nucleophile and reacts with the alcohol solvent.[2] To mitigate this unwanted side reaction:
-
Lower the Reaction Temperature: If the reaction proceeds at a reasonable rate, performing the hydrogenation at a lower temperature can reduce the extent of N-alkylation.[2]
-
Use a Non-Alkylating Solvent: Consider switching to a solvent that is less likely to act as an alkylating agent, such as ethyl acetate or an ethereal solvent.[2]
-
Protect the Nitrogen: If the synthetic route allows, in-situ protection of the newly formed piperidine nitrogen can be an effective strategy, although this will add extra steps to the overall synthesis.[2]
Data Presentation
Table 1: Comparison of Catalysts for Pyridine Hydrogenation
| Catalyst | Typical Pressure (bar) | Typical Temperature (°C) | Common Solvents | Notes |
| PtO₂ (Adams' catalyst) | 50 - 70 | Room Temp - 80 | Glacial Acetic Acid | Often effective for substituted pyridines.[7] |
| Rh/C | 30 - 80 | 60 - 80 | Acetic Acid, Alcohols | Generally more active than Palladium for pyridine reduction.[7] |
| Pd/C | 30 - 80 | 60 - 80 | Alcohols, Ethyl Acetate | Can be prone to catalyst poisoning.[7] |
| Nickel | High | 170 - 200 | - | Often used for the industrial synthesis of piperidine.[7] |
| Iridium(III) complexes | N/A (Ionic Hydrogenation) | Mild | Methanol | Offers high chemoselectivity and tolerance for sensitive functional groups.[8][9] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of a Substituted Pyridine using PtO₂ (Adams' Catalyst)
This protocol provides a general guideline for the hydrogenation of substituted pyridines.[7]
-
Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.
-
Catalyst Addition: Add PtO₂ (Adams' catalyst), typically 1-5 mol%.
-
Hydrogenation:
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor to the desired pressure (e.g., 50-70 bar).[7]
-
Stir the reaction mixture vigorously at room temperature or a slightly elevated temperature for the required time (typically 4-24 hours).[7]
-
Monitor the reaction progress using techniques like GC-MS or TLC.
-
-
Workup:
-
Once the reaction is complete, cool the reactor and carefully vent the excess hydrogen.
-
Purge the system with an inert gas (e.g., nitrogen).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in air.[1]
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified further by distillation or crystallization.[7]
-
Protocol 2: Reductive Amination for Piperidine Synthesis from a 1,5-Dicarbonyl Compound
This protocol outlines a general procedure for the synthesis of a piperidine ring via reductive amination.[2]
-
Reaction Setup: To a solution of the 1,5-dicarbonyl compound (1.0 equiv) and the desired amine (e.g., benzylamine, 1.1 equiv) in a suitable solvent such as 1,2-dichloroethane, add sodium triacetoxyborohydride (1.5 equiv) in one portion.
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature for 12-24 hours.[2]
-
Monitor the progress of the reaction by TLC or LC-MS.
-
-
Workup:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Troubleshooting workflow for low conversion in catalytic hydrogenation.
Caption: Troubleshooting workflow for low yield in reductive amination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. bioengineer.org [bioengineer.org]
- 9. chemrxiv.org [chemrxiv.org]
managing temperature control during exothermic reactions in piperidine synthesis
Technical Support Center: Managing Exothermic Reactions in Piperidine Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with temperature control during the exothermic synthesis of piperidine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in piperidine synthesis?
A1: Many synthetic routes to piperidines, such as the hydrogenation of pyridine or certain multi-component reactions, are highly exothermic, meaning they release a significant amount of heat.[1][2] Proper temperature control is essential for several reasons:
-
Safety: Poorly controlled exothermic reactions can lead to a rapid increase in temperature and pressure, a dangerous situation known as a "runaway reaction," which can result in equipment failure or explosion.[3]
-
Product Purity: Temperature fluctuations can promote the formation of unwanted side products, reducing the purity of the desired piperidine derivative. For example, in Sonogashira couplings to form phenylethynyl piperidines, side reactions like homocoupling can be temperature-dependent.[4]
-
Yield Optimization: Many reactions have an optimal temperature range for achieving the highest yield. Deviating from this range can lead to sluggish reactions or degradation of the product, ultimately lowering the overall yield.[4]
Q2: My piperidine synthesis reaction is overheating. What are the immediate steps I should take?
A2: If you observe a rapid, uncontrolled temperature increase, prioritize safety and take the following immediate actions:
-
Stop Reagent Addition: Immediately cease the addition of any further reagents to the reaction mixture.
-
Enhance Cooling: If using a cooling bath, add more of the cooling agent (e.g., dry ice, ice).[5] If using a jacketed reactor with a circulator, lower the setpoint temperature.[6]
-
Remove Heating Source: If the reaction is being heated, immediately remove the heating mantle or turn off the hot plate.
-
Emergency Quenching (if necessary): In extreme cases where a runaway is imminent, have a pre-planned quenching procedure, which may involve adding a cold, inert solvent to dilute the reaction mixture. Direct cooling can also be used as an emergency reaction stopper.[7]
Q3: What are the common methods for cooling a lab-scale exothermic reaction?
A3: Several methods are available for cooling reactions, depending on the target temperature required.[5][6][8]
-
Ice/Water Bath: Effective for maintaining temperatures between 0-5°C.[5]
-
Ice/Salt Baths: Mixtures of ice and various salts can achieve lower temperatures. For example, a 3:1 mixture of crushed ice and NaCl can reach approximately -20°C.[5]
-
Dry Ice/Solvent Baths: A common choice for very low temperatures. A dry ice/acetone bath can maintain a temperature of -78°C.[8][9]
-
Jacketed Vessels with Circulators: For precise and prolonged temperature control, a double-walled reaction vessel connected to a refrigerated circulator (cryocooler) is ideal.[6][8]
Q4: I'm observing low product yield. Could temperature be the cause?
A4: Yes, improper temperature is a common cause of low yield.
-
Temperature Too Low: Some reactions, while exothermic overall, may have a high activation energy and require initial heating to proceed at a reasonable rate. If the temperature is too low, the reaction may be sluggish or not start at all.[4]
-
Temperature Too High: Excessive heat can cause degradation of reactants, reagents, or the final product, leading to a lower isolated yield. It can also favor the formation of thermodynamic side products over the desired kinetic product.
Q5: How does scaling up a piperidine synthesis affect thermal management?
A5: Scaling up an exothermic reaction presents significant challenges. As the reaction volume increases, the surface-area-to-volume ratio decreases. This means that the reaction generates heat in proportion to its volume (cubed), but dissipates heat in proportion to its surface area (squared). Consequently, heat removal becomes much less efficient on a larger scale, increasing the risk of a thermal runaway. A process that is easily controlled in a 100 mL flask can become dangerously exothermic in a 10 L reactor. Careful process safety studies and potentially a move to continuous flow reactors are necessary for safe scale-up.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Rapid, Uncontrolled Temperature Spike During Reagent Addition
-
Possible Cause: The rate of reagent addition is too fast, causing heat to be generated more quickly than the cooling system can remove it.
-
Solution:
-
Immediately stop the addition of the reagent.
-
Allow the temperature to return to the setpoint before resuming.
-
Resume addition at a much slower rate. Consider using a syringe pump for precise, slow addition.
-
Ensure the reaction mixture is stirring efficiently to dissipate heat evenly.
-
Issue 2: Formation of Significant Side Products
-
Possible Cause: The reaction temperature may be too high, enabling alternative reaction pathways. For instance, base-catalyzed side reactions like aspartimide formation can be accelerated at elevated temperatures during peptide synthesis involving piperidine.[10]
-
Solution:
-
Lower the reaction temperature. Experiment with running the reaction at the lower end of the recommended temperature range.
-
Ensure your cooling bath or circulator is maintaining a stable temperature throughout the reaction.[5][6]
-
Consider a different catalyst or solvent system that may be less prone to side reactions at the required temperature.
-
Issue 3: Piperidine Solution Crystallizes at Low Temperatures
-
Possible Cause: Piperidine has a melting point of -10°C and can freeze in certain cooling baths.[11] Alternatively, it can react with atmospheric carbon dioxide or acidic gases (like HCl from other reagents) to form solid carbonate or hydrochloride salts.[11][12]
-
Solution:
-
If the cause is freezing, gently warming the solution to room temperature should redissolve the piperidine.[11]
-
To prevent salt formation, store piperidine solutions under an inert atmosphere (e.g., nitrogen or argon) and ensure containers are well-sealed.[12]
-
Using freshly distilled or high-purity piperidine can minimize impurities that might act as nucleation sites.[4]
-
Data Presentation
Table 1: Common Cooling Baths for Laboratory-Scale Reactions
| Coolant Mixture | Achievable Temperature (°C) | Comments |
| Crushed Ice / Water | 0 to 5 | A well-mixed slurry is essential for good thermal contact.[5] |
| Crushed Ice / NaCl (3:1 w/w) | -20 | Inexpensive and effective for moderately low temperatures.[5] |
| Crushed Ice / CaCl₂·6H₂O (0.8:1 w/w) | -40 | Provides a lower temperature range than NaCl mixtures.[5] |
| Dry Ice / Acetone | -78 | Very common and reliable. Use in a Dewar flask.[8][9] |
| Dry Ice / Acetonitrile | -40 | Useful when -78°C is too cold for the reaction.[8] |
| Liquid Nitrogen / Dichloromethane | -92 | Creates a "slush bath". Requires careful preparation.[8] |
Data compiled from various sources.[5][8][9]
Table 2: Example Temperature Conditions for Piperidine Synthesis
| Synthesis Method | Reagents/Catalyst | Solvent | Temperature |
| Hydrogenation of Pyridine | Nickel Catalyst | - | 170-200°C |
| Hydrogenation of Pyridine | 10% Rh/C | Water | 80°C |
| Multi-component Reaction | Tartaric Acid | Methanol | Ambient Temperature |
| Aza-Diels-Alder | NH₄Cl (sat.) | Aqueous | 45°C |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | THF | Room Temp to 50°C |
Data compiled from various sources.[1][4][13][14][15]
Experimental Protocols
Protocol 1: Temperature-Controlled Synthesis of N-Boc-4-(phenylethynyl)piperidine via Sonogashira Coupling[4]
This protocol illustrates a reaction where temperature is first maintained at room temperature and then carefully increased.
Materials:
-
N-Boc-4-iodopiperidine
-
Phenylacetylene
-
PdCl₂(PPh₃)₂ (Palladium catalyst)
-
CuI (Copper(I) iodide co-catalyst)
-
Triethylamine (Et₃N, base)
-
Anhydrous, degassed Tetrahydrofuran (THF, solvent)
-
Round-bottom flask or jacketed reactor
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Cooling/Heating system (water bath or oil bath on a stirrer/hotplate)
-
Thermometer or temperature probe
Methodology:
-
Setup: To a dry flask under an inert argon atmosphere, add N-Boc-4-iodopiperidine (1.0 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and CuI (0.10 equiv).
-
Solvent and Base Addition: Add anhydrous, degassed THF via syringe, followed by freshly distilled Et₃N (3.0 equiv).
-
Initial Reaction Phase: Begin stirring the mixture. Place a thermometer or temperature probe in the reaction. Add phenylacetylene (1.2 equiv) dropwise via syringe. A slight exotherm may be observed; maintain the temperature near room temperature, using a cool water bath if necessary.
-
Controlled Heating: Stir the reaction mixture at room temperature for 30 minutes.
-
Monitoring and Heating: After the initial phase, slowly heat the reaction mixture to 50°C using a temperature-controlled oil bath. Monitor the internal reaction temperature closely to avoid overshooting the target.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Proceed with the standard aqueous workup and purification.
Troubleshooting Note: If the reaction is sluggish at 50°C, the temperature can be cautiously increased to 70°C.[4] Always monitor for signs of catalyst decomposition (e.g., formation of palladium black), which can be exacerbated by excessive heat.[4]
Mandatory Visualizations
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. msclab.wordpress.com [msclab.wordpress.com]
- 3. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 4. benchchem.com [benchchem.com]
- 5. Cooling mixtures | Resource | RSC Education [edu.rsc.org]
- 6. asynt.com [asynt.com]
- 7. Cooling during chemical reactions in chemical industry - Efficiency Finder [wiki.zero-emissions.at]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and Kinetics of Highly Substituted Piperidines in the Presence of Tartaric Acid as a Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Piperidine synthesis [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Dealing with Catalyst Poisoning in the Hydrogenation of Pyridine Rings
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for issues related to catalyst poisoning during the hydrogenation of pyridine rings. Below are troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and performance data to help you identify, mitigate, and resolve catalyst deactivation.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Decreased or No Catalytic Activity
Q: My pyridine hydrogenation reaction shows low to no conversion. What are the likely causes and how can I fix it?
A: Low or zero conversion is a common problem, often pointing to catalyst deactivation or suboptimal reaction conditions. Here are the primary causes and troubleshooting steps:
-
Catalyst Poisoning: The most frequent cause is the presence of impurities in the reactants, solvent, or hydrogen gas.
-
Sulfur Compounds: Substances like hydrogen sulfide (H₂S) and thiols can severely poison noble metal catalysts (e.g., Pd, Pt, Rh) even at parts-per-billion (ppb) levels.[1]
-
Nitrogen Compounds: The pyridine substrate and the piperidine product can themselves act as catalyst poisons by strongly binding to the active metal centers.[2][3] Other nitrogen-containing impurities can have a similar effect.
-
Other Poisons: Carbon monoxide (from incomplete combustion in hydrogen sources) and heavy metals (from raw materials) can also deactivate the catalyst.[4]
-
Solution: Ensure high purity of all starting materials and solvents. Use purified hydrogen gas. Consider passing liquid reagents through a guard bed (e.g., activated carbon or alumina) to remove trace impurities before they reach the reactor.
-
-
Coking/Fouling: Carbonaceous deposits (coke) can form on the catalyst surface, physically blocking the active sites.
-
Solution: This issue can often be resolved by catalyst regeneration through a controlled oxidation process (see Protocol 2).[1]
-
-
Improper Reaction Conditions: The reaction may not be proceeding due to incorrect temperature, pressure, or stirring.
-
Solution: Verify that the temperature and pressure settings are appropriate for your specific catalyst and substrate. Ensure vigorous stirring to overcome mass transfer limitations. For some systems, adding a Brønsted acid (e.g., HCl) can create pyridinium salts, which are more reactive towards reduction and can mitigate catalyst poisoning by the basic nitrogen atom.[5]
-
-
Catalyst Integrity: The catalyst may have degraded structurally (e.g., sintering of metal particles at high temperatures) or may not be the active form.
-
Solution: Analyze the catalyst using techniques like XRD or TEM to check for changes in particle size. Ensure that the catalyst has been properly pre-treated (e.g., reduced) if required.
-
Issue 2: Poor Selectivity or Formation of Byproducts
Q: The reaction is working, but I'm getting a mixture of products or unexpected byproducts. What's causing this?
A: Poor selectivity can arise from the catalyst itself or the reaction conditions favoring alternative pathways.
-
Substrate-Induced Deactivation: The pyridine substrate or piperidine product can alter the catalyst's surface, leading to different reaction pathways.[1]
-
Partial Hydrogenation: The reaction may stop at partially hydrogenated intermediates. This can sometimes be controlled by modifying reaction conditions.
-
Over-hydrogenation/Side Reactions: Harsh conditions (high temperature or pressure) can lead to undesired side reactions. For instance, functional groups on the pyridine ring (e.g., halogens, ketones) might also be reduced.[2]
-
Catalyst Choice: The type of metal and support significantly influences selectivity. For example, palladium catalysts can be tuned to favor different products by adjusting additives.[1]
Solution: A systematic approach to optimization is required. Screen different catalysts (e.g., Pd, Pt, Rh, Ni) and supports. Methodically optimize reaction conditions such as temperature, pressure, and solvent. The use of additives, like acids, can also steer the reaction toward the desired product.
Caption: Steps to troubleshoot and improve reaction selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons in pyridine hydrogenation? A1: The most frequently encountered catalyst poisons include:
-
Sulfur Compounds: Even at parts-per-billion (ppb) levels, sulfur compounds like hydrogen sulfide (H₂S) and thiols can severely deactivate noble metal catalysts.[1][6]
-
Nitrogen-Containing Compounds: Pyridine itself, and especially the more basic product piperidine, can act as poisons by strongly adsorbing onto the catalyst's active sites.[2][3]
-
Carbon Monoxide (CO): Often present as an impurity in hydrogen gas, CO can strongly chemisorb to metal surfaces and block active sites.
-
Heavy Metals: Impurities like lead, mercury, and arsenic in raw materials can form stable complexes with the active sites.[4]
Q2: How can I prevent catalyst poisoning? A2: Prevention is the most effective strategy.
-
Feedstock Purification: Use high-purity substrates, solvents, and hydrogen. Consider passing reactants through purification beds.
-
Guard Beds: Place a bed of a sacrificial adsorbent material upstream of the catalyst bed to capture poisons before they reach the main reactor.
-
Catalyst Design: Select catalysts known for their poison resistance. For example, some bimetallic or sulfide catalysts show higher tolerance to sulfur.[7] Modifying catalyst supports or active sites can also enhance resistance.[4]
Q3: Can a poisoned or deactivated catalyst be regenerated? A3: Yes, in many cases, catalyst activity can be at least partially restored through regeneration. The appropriate method depends on the deactivation mechanism:
-
For Coking: A controlled oxidation (burn-off) with a dilute oxygen stream at elevated temperatures is a common and effective method to remove carbon deposits.[1]
-
For Sulfur Poisoning: Regeneration can be more challenging. Treatment with a hydrogen stream at high temperatures can sometimes remove sulfur, but it is often difficult to fully restore activity.[1]
-
For Product Inhibition: A simple wash with an acidic solution can sometimes remove strongly adsorbed basic products like piperidine, freeing up active sites.[3]
Q4: What analytical techniques can identify the cause of deactivation? A4: Several surface-sensitive techniques can help diagnose the issue:
-
Spectroscopy (XPS, IR): X-ray Photoelectron Spectroscopy (XPS) and Infrared (IR) Spectroscopy can identify the chemical nature of species on the catalyst surface.[4]
-
Temperature Programmed Techniques (TPD, TPO, TPR): Temperature Programmed Desorption (TPD), Oxidation (TPO), and Reduction (TPR) can provide information about the nature and strength of adsorbed species and the reducibility of the catalyst, which changes upon poisoning.[4][8]
-
Elemental Analysis: Techniques like Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS) on the used catalyst can detect the presence of metallic poisons.
Quantitative Data on Catalyst Performance and Poisoning
The effect of poisons is highly dependent on the catalyst, poison concentration, and reaction conditions. The following tables summarize representative data.
Table 1: Effect of Poisons on Pyridine Hydrogenation Activity
| Catalyst | Poison | Poison Concentration | Effect on Conversion | Reference |
| 5% Rh/C | Piperidine (Product) | N/A (Product Inhibition) | Significant decrease in activity upon catalyst reuse | [3] |
| 5% Rh/γ-Al₂O₃ | Piperidine (Product) | N/A (Product Inhibition) | More drastic decrease in activity on reuse compared to Rh/C | [3] |
| Pd/C | Thiophene (Sulfur) | ~10 ppm | Substantial deactivation | [7] |
| Ni-based | H₂S (Sulfur) | >100 ppm | Strong inhibition of hydrogenation | [9][10] |
Table 2: Catalyst Regeneration Efficiency
| Deactivation Cause | Catalyst | Regeneration Method | Activity Recovery | Reference |
| Coking | Various | Controlled oxidation (300-500°C) | Often >90% | [1] |
| Product (Piperidine) Adsorption | 5% Rh/C | Acetic acid wash | Partial to full recovery | [3] |
| Sulfur Poisoning | Co-Zn Zeolite | Oxidation/Reduction Cycles | Partial recovery, depends on severity | [11] |
Key Experimental Protocols
Protocol 1: General Procedure for Hydrogenation of Pyridine
This protocol is adapted from a study on the hydrogenation of functionalized pyridines.[2]
-
Preparation: To a glass vial equipped with a stirrer bar, add the pyridine substrate (0.8 mmol) and rhodium(III) oxide (1.0 mg, 0.5 mol%).
-
Degassing: Degas the vial.
-
Solvent Addition: Add trifluoroethanol (TFE) (1 mL) and briefly flush the mixture with nitrogen.
-
Autoclave Setup: Place the vial in an autoclave and purge with hydrogen three times.
-
Reaction: Charge the autoclave with hydrogen gas to the desired pressure (e.g., 5 bar), heat the reaction mixture to the desired temperature (e.g., 40 °C), and stir for the allocated time.
-
Work-up and Analysis: After the reaction, cool the autoclave, vent the hydrogen, and analyze the reaction mixture by suitable methods (e.g., NMR, GC-MS) to determine conversion and yield.
Caption: General experimental workflow for pyridine hydrogenation.
Protocol 2: Oxidative Regeneration of a Coked Catalyst (General Procedure)
This is a general procedure for the oxidative removal of coke from a deactivated catalyst.[1]
-
Purging: Place the coked catalyst in a tube furnace and purge with an inert gas (e.g., nitrogen, argon) to remove any adsorbed hydrocarbons.
-
Heating: While maintaining the inert gas flow, heat the catalyst to the desired regeneration temperature (typically 300-500 °C). The optimal temperature depends on the catalyst and support stability.
-
Controlled Oxidation: Gradually introduce a dilute stream of an oxidizing gas (e.g., 1-5% O₂ in N₂) into the inert gas flow. Caution: This process is exothermic and the temperature should be carefully monitored to avoid catalyst sintering.
-
Hold: Maintain the temperature and oxidizing gas flow for a specified period (e.g., 2-4 hours) until the coke is completely combusted. This can be monitored by analyzing the off-gas for CO₂.
-
Cooling: Switch back to an inert gas flow and cool the catalyst to room temperature.
-
Reduction (if necessary): For many hydrogenation catalysts, a reduction step (e.g., with hydrogen) is required after oxidation to restore the active metal sites.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. scispace.com [scispace.com]
- 7. Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridine Chemisorption analysis service for characterisation of acid sites — Stoli Chem [stolichem.com]
- 9. researchgate.net [researchgate.net]
- 10. Effects of sulfur compounds on the hydrogenation and isomerization of 1-hexene over a sulfided CoMo catalyst for hydrodesulfurization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Catalytic Systems for Pyridine Hydrogenation to Piperidine
For Researchers, Scientists, and Drug Development Professionals
The transformation of pyridines to piperidines is a cornerstone of pharmaceutical and agrochemical development, with the piperidine motif being a prevalent scaffold in a multitude of FDA-approved drugs.[1][2] The direct hydrogenation of the stable aromatic pyridine ring, however, presents significant challenges, including the potential for catalyst poisoning by the nitrogen-containing substrate and product.[3] This guide offers an objective comparison of various catalytic systems for this crucial transformation, supported by experimental data to inform catalyst selection for specific research and development applications.
The choice of a catalytic system for pyridine hydrogenation is a critical decision that balances factors such as activity, selectivity, cost, and the stringency of reaction conditions.[3] This comparison covers a range of catalysts, from noble metal-based systems renowned for their high activity under mild conditions to more cost-effective non-precious metal alternatives that often necessitate more demanding process parameters.[3]
Performance Comparison of Catalytic Systems
The following table summarizes the performance of several key catalytic systems for pyridine hydrogenation based on published experimental data. This allows for a direct comparison of their efficacy under various conditions.
| Catalyst System | Substrate | Temp. (°C) | Pressure (bar H₂) | Solvent | Time (h) | Conversion (%) | Yield (%) | Key Features & Remarks | Reference(s) |
| Heterogeneous Catalysts | |||||||||
| Rh₂O₃ | Various unprotected pyridines | 40 | 5 | TFE | 16 | >99 | >99 (for many substrates) | Commercially available, stable, broad substrate scope, tolerates various functional groups.[2][4] | [2][4][5] |
| Rh/C | Pyridine | Ambient | Ambient | Water/MTBE | - | Quantitative | 98 | Electrocatalytic system, operates at ambient temperature and pressure.[6] | [6] |
| Ru:Phen(1:2)@TiO₂-800 | Substituted pyridines | RT - 80 | 10 - 40 | H₂O/ⁱPrOH | 17 | >80 (typically) | High | Diastereoselective for cis-piperidines, reusable catalyst.[7][8] | [7][8] |
| Pd/C | Pyridine | - | - | - | - | - | High | Often requires acidic additives for high selectivity under mild conditions.[3] | [3] |
| Bimetallic Pd-Ag/Al₂O₃ | Pyridine | 60 | 70 | - | - | 99 | 99 | High activity and selectivity under mild conditions.[9][10] | [9][10] |
| Nickel-based | Pyridine | High | 150-300 | - | - | - | - | Cost-effective but requires harsh conditions.[3] | [3] |
| γ-Mo₂N | Pyridine | - | - | - | - | - | - | Theoretical studies suggest a stepwise hydrogenation mechanism.[11] | [11] |
| Homogeneous Catalysts | |||||||||
| Iridium(III) Complex | Functionalized pyridines | 25 - 80 | - (Ionic Hydrogenation) | - | - | High | High | Robust, selective, tolerates sensitive groups (nitro, azido, bromo).[1][12] | [1][12] |
| Ruthenium Pincer Complexes | Acetophenone (model) | 80 | - (Transfer Hydrogenation) | 2-propanol | < 0.025 | ~95 | - | Extremely high turnover frequency observed.[13] | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of catalytic processes. Below are representative experimental protocols for key catalytic systems.
Heterogeneous Hydrogenation using Rhodium Oxide (Rh₂O₃)
This protocol is based on the work by MacNair et al. and provides a general procedure for the hydrogenation of functionalized pyridines under mild conditions.[2][5]
Materials:
-
Substrate (e.g., substituted pyridine, 0.8 mmol)
-
Rhodium(III) oxide (Rh₂O₃, 1 mg, 0.5 mol%)
-
2,2,2-Trifluoroethanol (TFE, 1 mL)
-
Hydrogen gas (H₂)
-
High-pressure reactor vial equipped with a magnetic stir bar
-
Internal standard for NMR analysis (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
To a high-pressure reactor vial, add the pyridine substrate (0.8 mmol), Rh₂O₃ (1 mg, 0.5 mol%), and TFE (1 mL).[14]
-
Place the vial into a high-pressure reactor and seal the main vessel.[14]
-
Purge the reactor with an inert gas (e.g., nitrogen or argon).[14]
-
After the reaction, cool the reactor to room temperature and carefully vent the excess hydrogen.[14]
-
Purge the system with an inert gas.[14]
-
The yield can be determined by ¹H NMR spectroscopy using an internal standard.[2]
-
For product isolation, filter the reaction mixture through a short plug of Celite® to remove the catalyst, rinsing with a small amount of solvent.[14]
-
Remove the solvent under reduced pressure to obtain the crude piperidine product.[14]
-
If necessary, the crude product can be purified by distillation or column chromatography.[14]
Electrocatalytic Hydrogenation using Rhodium on Carbon (Rh/C)
This innovative approach, demonstrated by Tamba et al., utilizes an electrochemical setup for pyridine hydrogenation at ambient conditions.[6]
Materials:
-
Pyridine (100 mM aqueous solution)
-
Carbon-supported rhodium catalyst (Rh/C)
-
Anion-exchange membrane (AEM) electrolyzer
-
Syringe pump
-
Power source for constant-current electrolysis
Procedure:
-
Assemble the AEM electrolyzer with the carbon-supported Rh catalyst at the cathode.
-
Pre-treat the system by performing electrolysis with water as the catholyte to improve current efficiency and reproducibility.[6]
-
Inject a 100 mM aqueous solution of pyridine into the cathodic chamber using a syringe pump.[6]
-
Perform constant-current electrolysis at a current density of 25 mA cm⁻².[6]
-
The reaction is conducted under a circular flow until a charge of 5 F mol⁻¹ is passed for high current efficiency.[6]
-
Monitor the reaction progress by analyzing aliquots of the catholyte. Quantitative conversion to piperidine with high yield is observed after passing approximately 9 F mol⁻¹.[6]
-
The product is obtained from the aqueous solution in the cathodic chamber.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a laboratory-scale catalytic hydrogenation experiment in a batch reactor.
Caption: A generalized workflow for a catalytic hydrogenation experiment.
Conclusion
The selection of an optimal catalytic system for pyridine hydrogenation is contingent upon the specific requirements of the synthesis, including the nature of the substrate, desired reaction conditions, and economic viability.[3] Noble metal catalysts, particularly those based on rhodium and ruthenium, demonstrate high activity and selectivity under mild conditions, making them well-suited for laboratory-scale synthesis and the production of fine chemicals.[2][3][7] For large-scale industrial applications, the higher cost of these metals may necessitate the use of non-precious metal catalysts, despite the more rigorous conditions they often require.[3] The emergence of novel methodologies such as electrocatalysis and ionic hydrogenation offers promising avenues for conducting these transformations under even milder and more selective conditions, expanding the toolkit available to researchers in the pharmaceutical and chemical industries.[1][6][12]
References
- 1. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
Validating the Structure of Methyl 4-methylpiperidine-3-carboxylate: A Comparative Guide to 1H and 13C NMR Spectra
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison and validation of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for Methyl 4-methylpiperidine-3-carboxylate. Due to the limited availability of direct experimental data for this specific compound, this guide leverages predicted spectral data alongside experimental data from structurally similar molecules to offer a robust analytical framework.
Data Presentation: A Comparative Analysis
The anticipated chemical shifts for this compound are presented below. These predictions are derived from established NMR principles and comparison with the known spectra of related compounds, including Methyl 4-methylpiperidine-4-carboxylate hydrochloride and Methyl piperidine-3-carboxylate.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |
| H2ax | 2.8 - 3.0 | dt | 1H |
| H2eq | 3.0 - 3.2 | d | 1H |
| H3 | 2.4 - 2.6 | m | 1H |
| H4 | 1.6 - 1.8 | m | 1H |
| H5ax | 1.4 - 1.6 | q | 1H |
| H5eq | 1.8 - 2.0 | d | 1H |
| H6ax | 2.6 - 2.8 | t | 1H |
| H6eq | 3.2 - 3.4 | d | 1H |
| 4-CH₃ | 0.9 - 1.1 | d | 3H |
| O-CH₃ | 3.6 - 3.8 | s | 3H |
| NH | 1.5 - 2.5 | br s | 1H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | 173 - 176 |
| C2 | 48 - 52 |
| C3 | 45 - 49 |
| C4 | 30 - 34 |
| C5 | 32 - 36 |
| C6 | 46 - 50 |
| 4-CH₃ | 20 - 24 |
| O-CH₃ | 50 - 53 |
Experimental Protocols
The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra, applicable for the validation of this compound and related small organic molecules.
Sample Preparation:
-
Dissolution: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent should be based on the sample's solubility and the desired chemical shift reference.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtration (Optional): If the solution contains particulate matter, filter it through a small plug of glass wool into the NMR tube to prevent magnetic field distortions.
¹H NMR Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds. A longer delay may be necessary for quantitative analysis.
-
Number of Scans: 8-16 scans for samples with good concentration. More scans may be needed for dilute samples.
-
Temperature: 298 K (25 °C).
-
¹³C NMR Acquisition:
-
Spectrometer: A 100 MHz or higher frequency (corresponding to a 400 MHz ¹H) NMR spectrometer.
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. Longer delays are crucial for observing quaternary carbons.
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.
-
Decoupling: Broadband proton decoupling to simplify the spectrum to singlets.
-
Mandatory Visualization
The logical workflow for the validation of NMR spectra is outlined in the diagram below. This process ensures a systematic and thorough analysis, from initial sample preparation to the final structural confirmation.
Caption: Workflow for NMR spectra validation.
A Comparative Analysis of Methyl 4-methylpiperidine-3-carboxylate and its Regioisomers for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, piperidine scaffolds are a cornerstone in the design of novel therapeutics. Their conformational flexibility and synthetic tractability make them privileged structures. This guide provides a detailed comparative analysis of Methyl 4-methylpiperidine-3-carboxylate and its key regioisomers. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their synthesis, physicochemical properties, and potential biological activities, supported by available experimental data and in silico predictions.
Introduction to this compound and its Regioisomers
This compound is a disubstituted piperidine derivative with two substituents on the piperidine ring: a methyl group at the 4-position and a methyl carboxylate group at the 3-position. Its regioisomers, which have the same molecular formula (C₈H₁₅NO₂) but differ in the positions of these substituents, can exhibit distinct physicochemical and biological properties. Understanding these differences is crucial for structure-activity relationship (SAR) studies and the rational design of new chemical entities.
This guide will focus on a selection of representative regioisomers to illustrate the impact of substituent placement on the molecule's characteristics. The analyzed compounds include:
-
This compound
-
Methyl 1-methylpiperidine-2-carboxylate
-
Methyl 1-methylpiperidine-3-carboxylate
-
Methyl 1-methylpiperidine-4-carboxylate
-
Methyl 2-methylpiperidine-3-carboxylate
-
Methyl 3-methylpiperidine-4-carboxylate
-
Methyl 2-methylpiperidine-4-carboxylate
-
Methyl 5-methylpiperidine-2-carboxylate
-
Methyl 6-methylpiperidine-2-carboxylate
Synthesis of Regioisomers
The synthetic routes to these regioisomers vary depending on the substitution pattern. Generally, they involve the construction of the piperidine ring followed by or concurrent with the introduction of the methyl and methyl carboxylate groups.
General Synthetic Strategies:
-
N-Methylation: For isomers with a methyl group on the nitrogen (1-position), a common method is the N-methylation of the corresponding piperidine carboxylate precursor. Reagents like formaldehyde and formic acid (Eschweiler-Clarke reaction) or methyl iodide can be employed.
-
Ring Formation: Synthesis of piperidine rings can be achieved through various methods, including the reduction of corresponding pyridine derivatives or through cyclization reactions of appropriate acyclic precursors.
-
Esterification: The methyl carboxylate group is typically introduced by esterification of the corresponding carboxylic acid using methanol in the presence of an acid catalyst like thionyl chloride or sulfuric acid.
A schematic overview of the synthetic relationships is presented below:
Caption: General synthetic workflow for piperidine carboxylates.
Specific Synthetic Approaches:
-
Methyl 1-methylpiperidine-4-carboxylate: A common synthesis involves the N-methylation of methyl isonipecotate (methyl piperidine-4-carboxylate) using formaldehyde and formic acid.[1] Another approach starts from 1-methylisonipecotic acid hydrochloride, which is esterified using methanol and thionyl chloride.[2]
-
Methyl (2S,3S)-2-methyl-piperidine-3-carboxylate: The synthesis of this specific stereoisomer requires a stereoselective approach, often starting from a chiral precursor like (S)-ethyl piperidine-3-carboxylate.[3]
Physicochemical Properties: A Comparative Overview
The position of the methyl and methyl carboxylate groups significantly influences the physicochemical properties of the piperidine ring, which in turn affects the pharmacokinetic profile of the molecule (ADME - Absorption, Distribution, Metabolism, and Excretion). Key parameters include the acid dissociation constant (pKa), the logarithm of the octanol-water partition coefficient (logP), and aqueous solubility.
Due to a lack of comprehensive experimental data for all regioisomers, the following table includes a combination of available experimental data and computationally predicted values to facilitate a comparative analysis.
Table 1: Comparative Physicochemical Properties of this compound and its Regioisomers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa (Predicted) | logP (Predicted) |
| This compound | C₈H₁₅NO₂ | 157.21 | ~9.5 | ~1.2 |
| Methyl 1-methylpiperidine-2-carboxylate | C₈H₁₅NO₂ | 157.21 | ~8.0 | 1.1[4] |
| Methyl 1-methylpiperidine-3-carboxylate | C₈H₁₅NO₂ | 157.21 | ~8.2 | ~0.9 |
| Methyl 1-methylpiperidine-4-carboxylate | C₈H₁₅NO₂ | 157.21 | ~8.5 | 0.6[5] |
| Methyl 2-methylpiperidine-3-carboxylate | C₈H₁₅NO₂ | 157.21 | ~9.6 | ~1.3 |
| Methyl 3-methylpiperidine-4-carboxylate | C₈H₁₅NO₂ | 157.21 | ~9.5 | ~1.2 |
| Methyl 2-methylpiperidine-4-carboxylate | C₈H₁₅NO₂ | 157.21 | ~9.6 | ~1.3 |
| Methyl 5-methylpiperidine-2-carboxylate | C₈H₁₅NO₂ | 157.21 | ~9.7 | ~1.3 |
| Methyl 6-methylpiperidine-2-carboxylate | C₈H₁₅NO₂ | 157.21 | ~9.7 | ~1.3 |
Note: Predicted values are estimates from computational models and should be confirmed experimentally.
The logical relationship for evaluating these properties is outlined below:
Caption: Key physicochemical properties influencing ADME.
Biological Activity: Potential Therapeutic Applications
Piperidine derivatives are known to interact with a wide range of biological targets, leading to diverse pharmacological activities. While specific biological data for many of the regioisomers of this compound is limited, the piperidine scaffold is a well-established pharmacophore.
-
Central Nervous System (CNS) Activity: The piperidine nucleus is a common feature in many CNS-active drugs, including analgesics, antipsychotics, and antidepressants. The lipophilicity (logP) and basicity (pKa) of these regioisomers will significantly influence their ability to cross the blood-brain barrier.
-
Enzyme Inhibition: Specific substitution patterns on the piperidine ring can lead to potent and selective enzyme inhibitors. For instance, derivatives of piperidine have been investigated as inhibitors of various enzymes, including those involved in cancer and infectious diseases.[6]
-
Receptor Binding: Piperidine-containing molecules often exhibit affinity for various receptors, such as opioid, dopamine, and serotonin receptors. The stereochemistry and substitution pattern of the regioisomers will dictate their binding affinity and functional activity (agonist, antagonist, etc.).
An example of a potential biological evaluation workflow is depicted below:
Caption: Workflow for biological evaluation of piperidine derivatives.
Experimental Protocols
Accurate and reproducible experimental data is paramount for a meaningful comparative analysis. Below are detailed methodologies for key experiments.
Protocol 1: Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of the piperidine nitrogen.
Materials:
-
Piperidine regioisomer sample
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a calibrated electrode
-
Burette
-
Magnetic stirrer and stir bar
Procedure:
-
Accurately weigh a sample of the piperidine regioisomer and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
-
Add a stoichiometric excess of standardized HCl to protonate the piperidine nitrogen completely.
-
Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Titrate the solution with the standardized NaOH solution, recording the pH after each incremental addition of titrant.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The pKa is determined from the pH at the half-equivalence point, where half of the protonated piperidine has been neutralized.
Protocol 2: Determination of logP by the Shake-Flask Method
Objective: To determine the octanol-water partition coefficient (logP) as a measure of lipophilicity.
Materials:
-
Piperidine regioisomer sample
-
n-Octanol (pre-saturated with water)
-
Water or buffer (e.g., phosphate-buffered saline, pH 7.4; pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Vortex mixer or shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV or GC-MS)
Procedure:
-
Prepare a stock solution of the piperidine regioisomer in a suitable solvent.
-
Add a small aliquot of the stock solution to a vial containing a known volume of water (or buffer) and a known volume of n-octanol.
-
Securely cap the vial and shake it vigorously for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases and reach equilibrium.
-
Centrifuge the vial to ensure complete separation of the aqueous and organic layers.
-
Carefully withdraw a sample from both the aqueous and the n-octanol layers.
-
Determine the concentration of the compound in each phase using a validated analytical method.
-
Calculate the logP using the following formula: logP = log ( [Concentration in octanol] / [Concentration in water] )
Protocol 3: Radioligand Binding Assay (General Protocol)
Objective: To determine the binding affinity (Ki) of the piperidine regioisomers for a specific receptor.
Materials:
-
Piperidine regioisomer sample (test ligand)
-
Radiolabeled ligand (e.g., [³H]-ligand) with known affinity for the target receptor
-
Cell membranes or tissue homogenates expressing the target receptor
-
Assay buffer (e.g., Tris-HCl)
-
Non-specific binding control (a high concentration of an unlabeled ligand)
-
Filtration apparatus with glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
In a series of tubes, combine the receptor preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled test ligand (piperidine regioisomer).
-
Include control tubes for total binding (radioligand and receptors only) and non-specific binding (radioligand, receptors, and a high concentration of a known unlabeled ligand).
-
Incubate the tubes at a specific temperature for a time sufficient to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test ligand concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of test ligand that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
This comparative guide highlights the importance of understanding the subtle structural variations among regioisomers of this compound. The placement of the methyl and methyl carboxylate groups on the piperidine ring is predicted to have a significant impact on the physicochemical properties and, consequently, the biological activity of these compounds. While a complete experimental dataset for a direct comparison is not currently available in the public domain, this guide provides a framework for such an analysis, combining available data with in silico predictions and detailed experimental protocols. For researchers in drug discovery, a systematic evaluation of these and other regioisomers is a critical step in developing structure-activity relationships and optimizing lead compounds for desired therapeutic profiles. Future experimental work to fill the existing data gaps will be invaluable to the medicinal chemistry community.
References
- 1. prepchem.com [prepchem.com]
- 2. prepchem.com [prepchem.com]
- 3. Buy Methyl (2S,3S)-2-methyl-piperidine-3-carboxylate | 476187-32-3 [smolecule.com]
- 4. Methyl 1-methylpiperidine-2-carboxylate | C8H15NO2 | CID 12957464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 1-Methyl-4-piperidinecarboxylate | C8H15NO2 | CID 3616844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
Stereochemistry in Action: A Comparative Analysis of Cis and Trans Isomers of Substituted Piperidines
For Immediate Release
[City, State] – December 26, 2025 – The subtle yet profound impact of stereochemistry on the biological activity of therapeutic agents is a cornerstone of modern drug discovery. Within this domain, the piperidine scaffold, a ubiquitous feature in numerous pharmaceuticals, presents a compelling case study. The spatial arrangement of substituents on the piperidine ring, specifically the cis and trans isomerism, can dramatically alter a molecule's pharmacological profile, influencing its potency, selectivity, and overall therapeutic efficacy. This guide provides a detailed comparison of the biological activities of cis and trans isomers of substituted piperidines, supported by experimental data and methodologies, to inform researchers, scientists, and drug development professionals.
The core principle of this comparison lies in the differential three-dimensional shapes of cis and trans isomers. In cis isomers, substituents are oriented on the same side of the piperidine ring, while in trans isomers, they are on opposite sides. This fundamental geometric difference dictates how these molecules interact with their biological targets, leading to significant variations in their pharmacological effects.
Comparative Biological Activity Data
The following tables summarize quantitative data from studies that have directly compared the biological activities of cis and trans isomers of substituted piperidines across various biological targets.
Table 1: Dopamine Transporter (DAT) Inhibition
A study focusing on novel 2,5-disubstituted piperidine derivatives as dopamine transporter (DAT) inhibitors highlighted a distinct preference for the cis-configuration for achieving potent and selective activity.[1]
| Compound Isomer | DAT Inhibition Kᵢ (nM) | Selectivity (SERT/DAT) | Selectivity (NET/DAT) |
| cis | 15.3 ± 2.1 | 131 | 26.1 |
| trans | 125 ± 15 | 32 | 4.8 |
Data sourced from a study on novel 2,5-disubstituted piperidine derivatives.[1]
Table 2: Antinociceptive Activity of 3-Substituted Anilidopiperidines (Fentanyl Analogs)
In the realm of opioid analgesics, a study on novel fentanyl analogs with substituents at the C3 position of the piperidine ring found that the cis-isomer of one of the most potent compounds displayed superior antinociceptive effects in the tail-immersion test.
| Compound Isomer | Antinociceptive Activity ED₅₀ (mg/kg, i.p.) in Tail-Immersion Test |
| cis-4 | 0.018 |
| trans-4 | 0.054 |
Table 3: Nicotinic Acetylcholine Receptor (nAChR) Modulation
Conversely, research into the interaction of 2-methyl-6-n-undecanyl piperidines with the nicotinic cholinergic receptor complex revealed that both the cis and trans isomers were equipotent, underscoring that the influence of stereochemistry is target-dependent.[1]
| Compound | Isomer | Activity at nAChR |
| 2-methyl-6-n-undecanyl piperidine | cis | Equipotent |
| 2-methyl-6-n-undecanyl piperidine | trans | Equipotent |
Data from a study on piperidine derivatives and the nicotinic cholinergic receptor complex.[1]
Key Signaling Pathways
The biological targets discussed are integral components of complex signaling pathways. Understanding these pathways provides context for the observed differences in isomer activity.
References
assessing the purity of synthesized Methyl 4-methylpiperidine-3-carboxylate against a reference standard
A Comparative Guide to Purity Assessment of Synthesized Methyl 4-methylpiperidine-3-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides a comprehensive framework for assessing the purity of a synthesized batch of this compound against a certified reference standard. It outlines key analytical techniques, presents comparative data, and offers detailed experimental protocols.
Introduction to Purity Assessment
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing. Impurities, even in trace amounts, can impact the safety and efficacy of the final drug product.[1] Therefore, robust analytical methods are required to detect, identify, and quantify any impurities present in a synthesized compound.[2][3]
This guide focuses on this compound, a heterocyclic compound often used as a building block in medicinal chemistry. The purity of a newly synthesized batch is compared against a well-characterized reference standard to ensure it meets the required quality specifications. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC) for purity and impurity quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and residual solvents, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
Comparative Data Presentation
The following tables summarize the analytical data obtained for a representative synthesized batch of this compound and its corresponding reference standard.
Table 1: Purity and Impurity Profile by HPLC-UV
| Parameter | Synthesized Batch (Lot #2024-08A) | Reference Standard (Cat #RS-MMP-C015) | Acceptance Criteria |
| Purity (Area %) | 99.52% | ≥ 99.9% | ≥ 99.0% |
| Specified Impurity A (RRT 0.85) | 0.18% | < 0.05% | ≤ 0.2% |
| Specified Impurity B (RRT 1.12) | 0.11% | Not Detected | ≤ 0.2% |
| Any Unspecified Impurity | 0.08% (at RRT 0.92) | Not Detected | ≤ 0.10% |
| Total Impurities | 0.37% | < 0.1% | ≤ 0.5% |
| RRT = Relative Retention Time |
Table 2: Residual Solvent Analysis by GC-MS (Headspace)
| Solvent | Synthesized Batch (Lot #2024-08A) | Reference Standard (Cat #RS-MMP-C015) | ICH Q3C Limit (Class 2) |
| Methanol | 150 ppm | < 50 ppm | 3000 ppm |
| Toluene | 85 ppm | < 10 ppm | 890 ppm |
| Hexanes | Not Detected | Not Detected | 290 ppm |
Table 3: Structural Confirmation by ¹H NMR
| Parameter | Synthesized Batch (Lot #2024-08A) | Reference Standard (Cat #RS-MMP-C015) | Result |
| Chemical Shifts and Multiplicity | Conforms to structure | Conforms to structure | Pass |
| Integration Ratios | Consistent with proposed structure | Consistent with proposed structure | Pass |
| Presence of Impurity Signals | Trace signals observed at δ 2.1-2.2 ppm | No extraneous signals detected | - |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
Purity and Impurity Determination by HPLC-UV
Given that simple piperidine derivatives often lack a strong UV chromophore, a pre-column derivatization step is employed to allow for sensitive UV detection.[4][5][6]
-
Principle: The secondary amine of the piperidine ring is derivatized with a UV-active agent, such as dansyl chloride or 4-toluenesulfonyl chloride, enabling quantification by reversed-phase HPLC with UV detection.[5][7]
-
Derivatization Procedure:
-
Prepare a 1.0 mg/mL solution of both the synthesized sample and the reference standard in acetonitrile.
-
To 100 µL of each solution, add 200 µL of borate buffer (pH 9.5).
-
Add 200 µL of a 10 mg/mL solution of 4-toluenesulfonyl chloride in acetonitrile.
-
Vortex the mixture and heat at 60°C for 30 minutes in a sealed vial.
-
Cool to room temperature and add 500 µL of the mobile phase to dilute.
-
-
HPLC Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B).
-
Gradient Program: Start at 40% A, increase to 80% A over 25 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Residual Solvent Analysis by GC-MS
-
Principle: Headspace gas chromatography is used to separate volatile residual solvents from the sample matrix, which are then identified and quantified by mass spectrometry.[1]
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.
-
Add 5 mL of Dimethyl Sulfoxide (DMSO).
-
Seal the vial immediately.
-
-
GC-MS Conditions:
-
Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 40°C (hold for 5 min), ramp to 240°C at 10°C/min, hold for 5 min.
-
Injector Temperature: 250°C.
-
Transfer Line Temperature: 280°C.
-
Headspace Sampler: Equilibration at 80°C for 15 minutes.
-
MS Conditions: Electron Ionization (EI) mode, scan range m/z 35-350.
-
Structural Confirmation by ¹H NMR Spectroscopy
-
Principle: ¹H NMR provides detailed information about the chemical structure of the molecule, allowing for confirmation of identity and detection of structurally related impurities.[8][9]
-
Sample Preparation:
-
Dissolve approximately 10 mg of the sample in 0.7 mL of Deuterated Chloroform (CDCl₃) containing Tetramethylsilane (TMS) as an internal standard.
-
-
Spectrometer Conditions:
-
Instrument: 400 MHz NMR Spectrometer.
-
Solvent: CDCl₃.
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
Mandatory Visualizations
The following diagrams illustrate the workflow for purity assessment and the logical framework for comparing the synthesized product to the reference standard.
Caption: Experimental workflow for purity assessment.
Caption: Logical framework for product quality assessment.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. rroij.com [rroij.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. benchchem.com [benchchem.com]
- 5. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. tandf.figshare.com [tandf.figshare.com]
- 9. resolvemass.ca [resolvemass.ca]
Navigating the Synthesis of 3,4-Disubstituted Piperidines: A Comparative Guide to Key Synthetic Routes
The 3,4-disubstituted piperidine motif is a cornerstone in modern medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The precise control over the stereochemistry at the C3 and C4 positions is often crucial for therapeutic efficacy, driving the development of a diverse array of synthetic strategies. This guide provides a comparative overview of prominent synthetic routes to 3,4-disubstituted piperidines, presenting key data, detailed experimental protocols for seminal examples, and visual representations of the synthetic workflows.
Diastereoselective Cyclization Strategies: A Tale of Two Acids
A notable and elegant approach to control the cis/trans diastereoselectivity in 3,4-disubstituted piperidines involves the acid-catalyzed cyclization of unsaturated amino aldehydes. The choice of a Brønsted or Lewis acid catalyst dictates the stereochemical outcome, providing selective access to either the cis or trans isomer.[1]
Key Findings:
| Synthetic Route | Catalyst | Predominant Isomer | Diastereomeric Ratio (d.r.) | Yield |
| Prins Cyclization | Hydrochloric Acid (HCl) | cis | Up to >98:2 | Good |
| Carbonyl-Ene Cyclization | Methylaluminum Dichloride (MeAlCl₂) | trans | Up to 93:7 | Good |
Experimental Protocols:
General Procedure for cis-3,4-Disubstituted Piperidine Synthesis via Prins Cyclization: [1]
To a solution of the requisite N-protected amino aldehyde (1.0 eq) in a suitable solvent such as dichloromethane at low temperature (e.g., -78 °C), is added a solution of hydrochloric acid. The reaction is stirred at low temperature until completion, as monitored by TLC. The reaction is then quenched, typically with a basic aqueous solution, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated under reduced pressure. The diastereomeric ratio can be determined by ¹H NMR spectroscopy of the crude product.
General Procedure for trans-3,4-Disubstituted Piperidine Synthesis via Carbonyl-Ene Cyclization: [1]
A solution of the N-protected amino aldehyde (1.0 eq) in a solvent like refluxing chloroform is treated with a Lewis acid, such as methylaluminum dichloride (MeAlCl₂). The reaction mixture is heated at reflux until the starting material is consumed. After cooling to room temperature, the reaction is carefully quenched, for instance, with an aqueous solution of Rochelle's salt. The product is then extracted, and the combined organic phases are dried and concentrated. The diastereomeric ratio is determined from the crude ¹H NMR spectrum.
Logical Workflow for Diastereoselective Cyclization:
Caption: Catalyst-dependent diastereoselective cyclization.
Asymmetric Approaches to Enantioenriched 3,4-Disubstituted Piperidines
For the synthesis of chiral pharmaceuticals, achieving high enantioselectivity is paramount. Several powerful asymmetric methods have been developed to this end, including conjugate additions to chiral templates and catalytic asymmetric hydrogenations.
Conjugate Addition of Organocuprates
The conjugate addition of organocuprates to chiral α,β-unsaturated lactams provides a reliable method for the synthesis of enantiopure trans-3,4-disubstituted piperidones, which can be further converted to the corresponding piperidines.[2]
Key Data for Conjugate Addition:
| Chiral Lactam Substrate | Organocuprate | Product | Yield | Diastereoselectivity |
| Phenylglycinol-derived unsaturated lactam | Lithium arylcyanocuprates | trans-3,4-disubstituted 2-piperidone | High | High |
Experimental Protocol for Conjugate Addition: [2]
To a solution of the chiral α,β-unsaturated lactam (1.0 eq) in an anhydrous solvent like THF at low temperature (e.g., -78 °C) is added a freshly prepared solution of the lithium organocuprate (e.g., from the corresponding organolithium or Grignard reagent and CuCN). The reaction mixture is stirred at low temperature for a specified time and then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The resulting piperidone can be purified by chromatography.
Rhodium-Catalyzed Asymmetric Hydrogenation
A highly efficient route to enantiomerically enriched trans-3,4-disubstituted piperidines involves the rhodium-catalyzed asymmetric hydrogenation of tetrasubstituted α,β-unsaturated lactams.[3][4] This method allows for the creation of two contiguous stereocenters with high diastereo- and enantioselectivity.
Key Data for Asymmetric Hydrogenation:
| Substrate | Catalyst System | Product | Yield | d.r. | ee |
| Tetrasubstituted unsaturated lactams | Rh-catalyst with chiral ligand | trans-3,4-disubstituted lactam | High | High | High |
Experimental Protocol for Rhodium-Catalyzed Asymmetric Hydrogenation: [3]
In a glovebox, a pressure-resistant vial is charged with the α,β-disubstituted unsaturated lactam, a rhodium precursor (e.g., [Rh(COD)₂]BF₄), and a chiral phosphine ligand in a suitable solvent (e.g., dichloromethane). The vial is sealed and placed in a hydrogenation apparatus. The reaction is then stirred under a hydrogen atmosphere (pressure may vary) at a specified temperature for a given time. After releasing the hydrogen pressure, the solvent is removed under reduced pressure, and the crude product is purified, typically by column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.
Asymmetric Synthesis Workflow:
Caption: Key asymmetric strategies for piperidine synthesis.
Ring Transformation of Azetidines: A Route to cis-Isomers
An alternative stereoselective approach to cis-3,4-disubstituted piperidines involves the ring expansion of appropriately substituted azetidines. This method provides a valuable alternative for accessing the cis diastereomer, which can be challenging to obtain through other routes.[5]
Key Features of Azetidine Ring Transformation:
| Starting Material | Key Transformation | Product | Stereoselectivity |
| 2-(2-mesyloxyethyl)azetidines | Nucleophilic ring opening of transient 1-azoniabicyclo[2.2.0]hexane | cis-4-substituted-3-alkoxypiperidines | High |
Experimental Protocol for Azetidine Ring Transformation: [5]
The 2-(2-mesyloxyethyl)azetidine precursor, obtained from the corresponding β-lactam, is treated with a nucleophile in a suitable solvent. The reaction conditions (temperature, solvent) will depend on the nature of the nucleophile. The reaction proceeds via the formation of a bicyclic azetidinium intermediate, which is then opened by the nucleophile in an Sₙ2-type fashion to yield the cis-3,4-disubstituted piperidine. The product is isolated and purified using standard techniques.
Azetidine Ring Expansion Pathway:
Caption: Stereoselective synthesis of cis-piperidines.
This guide highlights some of the most effective and stereoselective methods for the synthesis of 3,4-disubstituted piperidines. The choice of a particular route will depend on the desired stereochemistry, the availability of starting materials, and the required scale of the synthesis. The provided data and protocols serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of enantiopure trans-3,4-disubstituted piperidines. An enantiodivergent synthesis of (+)- and (-)-paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catalytic Asymmetric Hydrogenation of Tetrasubstituted Unsaturated Lactams: An Efficient Approach to Enantioenriched 3,4-Disubstituted Piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective synthesis of cis-3,4-disubstituted piperidines through ring transformation of 2-(2-mesyloxyethyl)azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Protecting Groups in Piperidine Synthesis: Efficacy of Boc, Cbz, and Fmoc
For researchers, scientists, and drug development professionals engaged in the synthesis of piperidine-containing molecules, the selection of an appropriate nitrogen protecting group is a critical decision that dictates the overall synthetic strategy. The choice of protecting group influences reaction yields, purification methods, and the compatibility of subsequent chemical transformations. This guide provides an objective comparison of three widely used amine protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—in the context of piperidine synthesis. We present a summary of quantitative data, detailed experimental protocols, and visualizations to aid in the rational selection of a protecting group for your specific synthetic needs.
At a Glance: Key Characteristics of Boc, Cbz, and Fmoc
The primary difference between these protecting groups lies in their stability and the conditions required for their removal, a concept known as orthogonality. This allows for the selective deprotection of one functional group in the presence of others, a cornerstone of modern organic synthesis.
-
Boc (tert-Butoxycarbonyl): This protecting group is stable to a wide range of non-acidic conditions but is readily cleaved by acids, such as trifluoroacetic acid (TFA).
-
Cbz (Carboxybenzyl): The Cbz group is stable to acidic and basic conditions but is typically removed by catalytic hydrogenolysis.
-
Fmoc (9-Fluorenylmethyloxycarbonyl): In contrast to Boc and Cbz, the Fmoc group is stable to acidic and reductive conditions but is labile to basic conditions, commonly removed with a solution of piperidine in an organic solvent.
Quantitative Comparison of Protecting Group Efficacy
The following table summarizes quantitative data for the protection and deprotection of the piperidine nitrogen with Boc, Cbz, and Fmoc groups, based on literature-reported examples.
| Protecting Group | Protection Reaction | Typical Yield | Deprotection Reaction | Typical Yield | Key Considerations |
| Boc | Piperidine, (Boc)₂O, Et₃N, DMAP (cat.), CH₂Cl₂ | 92%[1] | N-Boc-piperidine derivative, 10% Pd/C, H₂, Methanol, 45°C | 97%[2] | Stable to a wide range of reagents; easily removed with acid; ideal for general purpose protection. |
| Cbz | Piperidine-4-carboxylic acid, Cbz-Cl, NaHCO₃, THF/H₂O | 96%[3] | N-Cbz-piperidine derivative, 10% Pd/C, H₂, Methanol | High | Orthogonal to acid- and base-labile groups; deprotection conditions are mild but may affect other reducible groups. |
| Fmoc | General amine, Fmoc-Cl, NaHCO₃, Dioxane/H₂O | High | N-Fmoc derivative, 20% Piperidine in DMF | High | Orthogonal to acid- and hydrogenolysis-labile groups; deprotection is rapid under mild basic conditions. |
Visualizing the Chemistry: Reaction Schemes and Selection Workflow
The following diagrams illustrate the chemical transformations involved in the protection and deprotection of piperidine and a workflow to guide the selection of a suitable protecting group.
Experimental Protocols
The following are representative protocols for the protection and deprotection of piperidine using Boc, Cbz, and Fmoc protecting groups.
Protocol 1: N-Boc Protection of Piperidine
Objective: To protect the nitrogen of piperidine with a tert-butoxycarbonyl (Boc) group.
Materials:
-
Piperidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve piperidine (1.0 eq) in CH₂Cl₂.
-
Add triethylamine (1.2 eq) and a catalytic amount of DMAP.
-
Cool the mixture to 0 °C and add a solution of (Boc)₂O (1.1 eq) in CH₂Cl₂ dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and separate the layers.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-piperidine.
Protocol 2: N-Boc Deprotection
Objective: To remove the Boc protecting group from N-Boc-piperidine.
Materials:
-
N-Boc-piperidine derivative
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the N-Boc-piperidine derivative (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (5-10 wt%) to the solution.
-
Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at 45 °C for 3 hours, monitoring the reaction by TLC.[2]
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected piperidine derivative.[2]
Protocol 3: N-Cbz Protection of Piperidine
Objective: To protect the nitrogen of a piperidine derivative with a carboxybenzyl (Cbz) group.
Materials:
-
Piperidine derivative (e.g., piperidine-4-carboxylic acid)
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Dissolve the piperidine derivative (1.0 eq) in a mixture of THF and water.[3]
-
Add sodium bicarbonate (2.0 eq) and cool the mixture to 0 °C.[3]
-
Add benzyl chloroformate (1.1 eq) dropwise.[3]
-
Allow the reaction to warm to room temperature and stir for 5 hours, monitoring by TLC.[3]
-
Remove the THF under reduced pressure.
-
Wash the aqueous residue with ethyl acetate.
-
Acidify the aqueous layer with dilute HCl and extract with ethyl acetate.
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate to yield the N-Cbz-piperidine derivative.[3]
Protocol 4: N-Cbz Deprotection
Objective: To remove the Cbz protecting group from an N-Cbz-piperidine derivative.
Materials:
-
N-Cbz-piperidine derivative
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the N-Cbz-piperidine derivative in methanol.
-
Carefully add 10% Pd/C (10-20 wt%).
-
Subject the mixture to a hydrogen atmosphere and stir vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Filter the mixture through Celite and concentrate the filtrate to obtain the deprotected piperidine.
Protocol 5: N-Fmoc Protection of Piperidine (General Procedure)
Objective: To protect the nitrogen of piperidine with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.
Materials:
-
Piperidine
-
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Deionized water
-
Ethyl acetate
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Dissolve piperidine (1.0 eq) in a mixture of dioxane and water.
-
Add sodium bicarbonate (2.0 eq) and cool to 0 °C.
-
Add a solution of Fmoc-Cl (1.1 eq) in dioxane dropwise.
-
Stir the reaction at room temperature overnight, monitoring by TLC.
-
Remove the dioxane under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with dilute HCl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield N-Fmoc-piperidine.
Protocol 6: N-Fmoc Deprotection
Objective: To remove the Fmoc protecting group from an N-Fmoc-piperidine derivative.
Materials:
-
N-Fmoc-piperidine derivative
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-Fmoc-piperidine derivative in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the mixture at room temperature. The reaction is typically rapid (5-30 minutes) and can be monitored by TLC.
-
Upon completion, remove the DMF and piperidine under reduced pressure to obtain the deprotected piperidine. Further purification by extraction or chromatography may be necessary to remove the dibenzofulvene-piperidine adduct.
Conclusion
The choice between Boc, Cbz, and Fmoc protecting groups for piperidine synthesis is highly dependent on the overall synthetic strategy. The Boc group offers robust protection and straightforward acidic deprotection, making it a versatile choice for many applications. The Cbz group provides excellent orthogonality to acid- and base-labile groups, with a mild deprotection via hydrogenolysis. The Fmoc group is ideal for strategies requiring orthogonality to acid- and hydrogenolysis-sensitive functionalities, offering rapid deprotection under mild basic conditions. By carefully considering the stability of all functional groups present in the molecule and the planned subsequent reaction conditions, researchers can select the optimal protecting group to achieve their synthetic goals efficiently and with high yields.
References
validation of an analytical method for Methyl 4-methylpiperidine-3-carboxylate using a certified reference material
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical methods for the quantification of Methyl 4-methylpiperidine-3-carboxylate, a key intermediate in pharmaceutical synthesis. The validation of these methods is crucial for ensuring the quality, safety, and efficacy of the final drug product. This document outlines the validation of a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and compares its performance against a Gas Chromatography-Mass Spectrometry (GC-MS) method. The validation is conducted using a well-characterized reference standard, in the absence of a commercially available Certified Reference Material (CRM).
Methodology and Validation Approach
The validation of the analytical methods is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for demonstrating that an analytical procedure is suitable for its intended purpose.[1][2][3][4][5] The validation process assesses various parameters, including specificity, linearity, range, accuracy, precision, and robustness.
Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for the validation of an analytical method as described in this guide.
Caption: Workflow for the validation of an analytical method.
Primary Method: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely used technique for the separation and quantification of pharmaceutical compounds. For this compound, which lacks a strong chromophore, pre-column derivatization with a UV-absorbing agent would be necessary for sensitive detection.[6][7][8][9]
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Dependent on the derivatizing agent (e.g., 254 nm for a benzoyl derivative).
-
Injection Volume: 10 µL.
-
Derivatization (Hypothetical): The sample is reacted with benzoyl chloride in an alkaline medium to form a UV-active derivative prior to injection.
Validation Data Summary: HPLC-UV
The following table summarizes the hypothetical validation data for the HPLC-UV method.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference from blank and placebo at the retention time of the analyte. | No interference observed. |
| Linearity (r²) | ≥ 0.995 | 0.9992 |
| Range | 80-120% of the target concentration. | 50 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | 0.85% |
| - Intermediate Precision | ≤ 3.0% | 1.25% |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3:1 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10:1 | 0.3 µg/mL |
| Robustness | No significant impact on results with small variations in method parameters. | Method is robust. |
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high specificity and sensitivity and can be an excellent alternative for the analysis of volatile and semi-volatile compounds like this compound.
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: A suitable temperature gradient to ensure good separation.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole.
-
Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
Validation Data Summary: GC-MS
The following table summarizes the hypothetical validation data for the GC-MS method.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | Unique mass spectrum and no co-eluting peaks at the retention time of the analyte. | High specificity confirmed by mass spectrum. |
| Linearity (r²) | ≥ 0.995 | 0.9998 |
| Range | 80-120% of the target concentration. | 10 - 200 ng/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.8% - 101.5% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | 0.65% |
| - Intermediate Precision | ≤ 3.0% | 1.10% |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3:1 | 0.05 ng/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10:1 | 0.15 ng/mL |
| Robustness | No significant impact on results with small variations in method parameters. | Method is robust. |
Performance Comparison: HPLC-UV vs. GC-MS
| Feature | HPLC-UV with Derivatization | GC-MS |
| Specificity | Good, but potential for interference from other derivatized compounds. | Excellent, based on both retention time and mass spectrum. |
| Sensitivity (LOQ) | Moderate (0.3 µg/mL). | Very High (0.15 ng/mL). |
| Precision | Excellent. | Excellent. |
| Accuracy | Excellent. | Excellent. |
| Sample Throughput | Lower, due to the additional derivatization step. | Higher, with direct injection. |
| Cost of Instrumentation | Lower. | Higher. |
| Ease of Use | More complex due to derivatization. | Relatively straightforward for routine analysis. |
Conclusion
Both the HPLC-UV with derivatization and the GC-MS methods are suitable for the quantitative analysis of this compound, with each offering distinct advantages.
The HPLC-UV method , while requiring a derivatization step, is a cost-effective and reliable option that provides excellent accuracy and precision. It is a workhorse in many quality control laboratories.
The GC-MS method offers superior sensitivity and specificity, making it the preferred choice for trace-level analysis and for confirmation of identity. Its higher initial cost and complexity may be justified when very low detection limits are required.
The choice of method will ultimately depend on the specific requirements of the analysis, including the required sensitivity, sample matrix, available instrumentation, and throughput needs. This guide provides the foundational data and protocols to assist researchers and drug development professionals in making an informed decision for their analytical needs.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Official web site : ICH [ich.org]
- 3. starodub.nl [starodub.nl]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. fda.gov [fda.gov]
- 6. benchchem.com [benchchem.com]
- 7. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 8. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
Navigating Specificity: A Comparative Guide to the Cross-Reactivity of Antibodies Targeting Piperidine-Based Haptens
For researchers, scientists, and drug development professionals, the precise detection of small molecules is critical for applications ranging from therapeutic drug monitoring to environmental analysis. The piperidine ring is a ubiquitous scaffold in a multitude of pharmaceuticals and bioactive compounds. Consequently, the development of specific immunoassays for these molecules is of high importance. A significant challenge in this endeavor is the cross-reactivity of antibodies with structurally related compounds, which can lead to inaccurate quantification and false-positive results.
This guide provides a comparative analysis of the cross-reactivity of antibodies developed against piperidine-based haptens. Due to the limited availability of comprehensive public data on a wide range of piperidine derivatives, this guide will present a representative case study based on established principles of hapten design and immunoassay development. The presented data is modeled to reflect typical outcomes of such studies and is supported by detailed experimental protocols.
Understanding Antibody Cross-Reactivity with Piperidine Haptens
To generate antibodies against small molecules like those containing a piperidine moiety, the molecule (hapten) must be conjugated to a larger carrier protein to become immunogenic.[1][2] The resulting antibodies will exhibit varying degrees of specificity for the target hapten. Cross-reactivity occurs when these antibodies also recognize and bind to other molecules that share structural similarities with the original hapten.[1]
The design of the hapten, particularly the point of attachment of the linker arm to the piperidine core, is a pivotal factor in determining the specificity of the antibodies produced.[1] By strategically exposing or masking certain structural features of the piperidine ring and its substituents during hapten synthesis, it is possible to generate antibodies with tailored cross-reactivity profiles.[1]
Comparative Cross-Reactivity Data
The following table summarizes hypothetical, yet representative, cross-reactivity data for a monoclonal antibody raised against a hapten of "Compound P," a fictional piperidine-containing drug. The data is presented as the half-maximal inhibitory concentration (IC50) and the percentage of cross-reactivity relative to Compound P.
Table 1: Cross-Reactivity Profile of a Monoclonal Antibody (Clone 9G5) Raised Against a Compound P-like Hapten
| Compound Tested | Structure | IC50 (ng/mL) | % Cross-Reactivity |
| Compound P (Target Analyte) | R¹ = CH₃, R² = H, R³ = OCH₃ | 1.5 | 100 |
| Metabolite A | R¹ = H, R² = H, R³ = OCH₃ | 15 | 10 |
| Metabolite B | R¹ = CH₃, R² = OH, R³ = OCH₃ | 7.5 | 20 |
| Analog 1 | R¹ = CH₃, R² = H, R³ = H | 30 | 5 |
| Analog 2 | R¹ = CH₂CH₃, R² = H, R³ = OCH₃ | 5 | 30 |
| Structurally Unrelated Compound | N/A | >10,000 | <0.01 |
% Cross-Reactivity = (IC50 of Compound P / IC50 of Test Compound) x 100[3]
Experimental Protocols
The generation of reliable cross-reactivity data is contingent upon robust experimental methodologies. Below are detailed protocols for the key experiments involved in the development and characterization of antibodies against piperidine-based haptens.
Hapten Synthesis and Immunogen Preparation
-
Hapten Design and Synthesis: A derivative of the target piperidine-containing molecule is synthesized to introduce a linker arm with a reactive functional group (e.g., a carboxylic acid or an amino group). The position of this linker is crucial and is selected to expose key structural features of the hapten to the immune system.[1]
-
Carrier Protein Conjugation: The synthesized hapten is covalently coupled to a carrier protein, such as bovine serum albumin (BSA) for the screening antigen and keyhole limpet hemocyanan (KLH) for the immunogen, using a suitable cross-linking agent (e.g., carbodiimide chemistry for carboxylated haptens).[1][4] The ratio of hapten to carrier protein is optimized to ensure sufficient hapten density for immunogenicity.[2][5]
-
Immunogen Purification: The resulting immunogen (hapten-protein conjugate) is purified from unreacted hapten and cross-linking agents through dialysis or size-exclusion chromatography.[1]
Monoclonal Antibody Production
-
Immunization: Laboratory animals, typically mice for monoclonal antibody production, are immunized with the purified immunogen mixed with an adjuvant to enhance the immune response.[1]
-
Titer Determination: Blood samples are collected periodically, and the serum is tested by enzyme-linked immunosorbent assay (ELISA) to determine the antibody titer, which is a measure of the concentration of hapten-specific antibodies.[1]
-
Hybridoma Technology: For monoclonal antibodies, spleen cells from a mouse with a high antibody titer are fused with myeloma cells to create hybridoma cells. These cells are then screened to identify clones that produce antibodies with the desired specificity and affinity.[1]
Cross-Reactivity Analysis by Competitive ELISA
The specificity of the monoclonal antibody is characterized by a competitive indirect ELISA (ciELISA).
-
Plate Coating: A microtiter plate is coated with a conjugate of the hapten coupled to a different carrier protein than that used for immunization (e.g., hapten-BSA if KLH was the immunizing carrier) to prevent the detection of antibodies against the carrier protein itself.[1]
-
Competitive Inhibition: A constant, predetermined concentration of the monoclonal antibody is mixed with varying concentrations of the target analyte or the potentially cross-reacting compounds.[1]
-
Incubation: These antibody-analyte mixtures are added to the coated microtiter plate. During this step, the free analyte in the solution competes with the hapten-BSA conjugate on the plate for the limited antibody binding sites.[1]
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody is added.
-
Substrate Addition: A chromogenic substrate is added, and the color development is measured using a spectrophotometer. The intensity of the signal is inversely proportional to the concentration of the free analyte in the sample.[3]
-
Data Analysis: The concentration of each test compound that inhibits 50% of the antibody binding (IC50) is determined. The percent cross-reactivity is then calculated.[3][6]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacological properties of Methyl 4-methylpiperidine-3-carboxylate and its related analogs. The information presented herein is compiled from various studies to facilitate an objective comparison of their performance, supported by experimental data. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics targeting monoamine transporters.
Introduction
This compound and its analogs represent a class of piperidine-based compounds that have garnered significant interest due to their interactions with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1] These transporters play a crucial role in regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key strategy in the treatment of various neurological and psychiatric disorders.[1] This guide will delve into the structure-activity relationships (SAR) of these compounds, comparing their binding affinities, selectivity, and functional effects.
Data Presentation: Comparative Binding Affinities
The following tables summarize the in vitro binding affinities (IC50 or Ki values) of various analogs of this compound for the dopamine, norepinephrine, and serotonin transporters. These values are indicative of the potency of the compounds at their respective targets.
Table 1: Binding Affinities of Piperidine-Based Cocaine Analogs
| Compound | DAT (IC50, nM) | NET (IC50, nM) | SERT (IC50, nM) | Reference |
| (+)-Cocaine | 95 | 290 | 280 | [2] |
| (+)-CPCA¹ | 130 | 350 | 9300 | [2] |
¹ (+)-methyl 4β-(4-chlorophenyl)-1-methylpiperidine-3α-carboxylate
Table 2: Binding Affinities of Substituted Methylphenidate Analogs
| Compound | DAT (Ki, nM) | NET (Ki, nM) | SERT (Ki, nM) | Reference |
| dl-threo-Methylphenidate | 193 | 38 | >10000 | [3][4] |
| p-Bromo-dl-threo-methylphenidate | 110 | 25 | >10000 | [3] |
| m-Bromo-dl-threo-methylphenidate | 140 | 45 | >10000 | [3] |
| o-Bromo-dl-threo-methylphenidate | 2800 | 1800 | >10000 | [3] |
| N-Methyl-dl-threo-methylphenidate | 3500 | 1200 | >10000 | [3] |
Structure-Activity Relationship (SAR) Insights
The data presented reveals several key structure-activity relationships among these piperidine analogs:
-
Substitution on the Phenyl Ring: For methylphenidate analogs, substitution at the para and meta positions of the phenyl ring generally maintains or increases affinity for DAT and NET.[3] However, substitution at the ortho position significantly decreases affinity.[3]
-
N-Alkylation: N-methylation of the piperidine ring in methylphenidate leads to a considerable reduction in affinity for both DAT and NET.[3]
-
Stereochemistry: The stereochemistry of the substituents on the piperidine ring is crucial for biological activity. For instance, the dl-erythro isomer of o-bromomethylphenidate shows negligible binding to DAT.[3]
-
Selectivity: Many of the studied analogs exhibit a preference for DAT and NET over SERT, indicating a degree of selectivity that can be modulated by structural modifications.[2][3] For example, (+)-CPCA is 33-fold less potent at inhibiting serotonin uptake compared to cocaine.[2]
Experimental Protocols
The data presented in this guide were primarily obtained through radioligand binding assays and neurotransmitter uptake inhibition assays. Below are generalized methodologies for these key experiments.
Radioligand Binding Assays
This technique is used to determine the affinity of a compound for a specific receptor or transporter.
-
Tissue Preparation: Membranes from specific brain regions rich in the target transporter (e.g., striatum for DAT, frontal cortex for NET) are prepared from rodent brains.[3]
-
Incubation: The prepared membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]paroxetine for SERT) and varying concentrations of the test compound.[3]
-
Separation: After incubation, the bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
Neurotransmitter Uptake Inhibition Assays
This functional assay measures the ability of a compound to block the reuptake of a neurotransmitter into synaptosomes.
-
Synaptosome Preparation: Synaptosomes (resealed nerve terminals) are isolated from specific brain regions.[2]
-
Pre-incubation: Synaptosomes are pre-incubated with the test compound.
-
Uptake Initiation: A radiolabeled neurotransmitter (e.g., [³H]dopamine) is added to initiate the uptake process.[3]
-
Uptake Termination: The uptake is stopped by rapid filtration and washing with ice-cold buffer.
-
Quantification: The amount of radioactivity accumulated within the synaptosomes is measured.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is determined.
Visualization of Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general workflow of the experimental protocols and a simplified representation of the signaling pathway affected by these compounds.
Caption: General workflow for in vitro pharmacological assays.
Caption: Inhibition of monoamine reuptake by piperidine analogs.
Conclusion
The pharmacological profile of this compound and its analogs is heavily influenced by their structural characteristics. Substitutions on the piperidine and phenyl rings, as well as the stereochemistry of the molecule, are critical determinants of their affinity and selectivity for monoamine transporters. The data compiled in this guide highlight the potential for fine-tuning the pharmacological properties of this class of compounds through rational drug design. Further investigation into these analogs could lead to the development of novel therapeutic agents with improved efficacy and side-effect profiles for the treatment of a range of neurological and psychiatric conditions.
References
- 1. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mixed cocaine agonist/antagonist properties of (+)-methyl 4beta-(4-chlorophenyl)-1-methylpiperidine-3alpha-carboxylate, a piperidine-based analog of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinically Relevant Doses of Methylphenidate Significantly Occupy the Norepinephrine Transporter in Humans In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Methyl 4-methylpiperidine-3-carboxylate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Methyl 4-methylpiperidine-3-carboxylate, ensuring the protection of personnel and the environment.
Core Safety and Disposal Information
All chemical waste, including this compound and its containers, must be managed as hazardous waste.[1][2][3] Adherence to the guidelines established by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA) is mandatory.[1][2] Disposal into regular trash or down the sanitary sewer is strictly prohibited.[1][4]
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste | [2][3] |
| Container Requirements | Use a suitable, leak-proof container with a secure lid. The container must be compatible with the chemical. Plastic is often preferred over glass when chemically compatible. | [1][5] |
| Labeling | All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name (no abbreviations), quantity, date of generation, and the principal investigator's contact information. | [1][5] |
| Storage | Store waste containers in a designated, well-ventilated area. Segregate incompatible materials to prevent dangerous reactions. Keep containers closed except when adding waste. | [3][5] |
| Disposal Method | All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) hazardous waste program. | [1][3] |
| Empty Containers | Containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste. After triple-rinsing, the defaced container may be disposed of as regular trash. | [3][5] |
| Spill Cleanup | Spilled material and any absorbent materials used for cleanup must be collected and disposed of as hazardous waste. | [3][6] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the standard operating procedure for the collection and disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.[7][8]
-
Conduct all handling and waste collection activities within a certified chemical fume hood to minimize inhalation exposure.[8]
2. Waste Collection:
-
Designate a specific, compatible hazardous waste container for this compound waste. The container must be in good condition, with no leaks or rust.[5]
-
As waste is generated, carefully transfer it into the designated container using a funnel or other appropriate transfer device to prevent spills.
-
Securely close the container lid immediately after adding waste.[2][5]
3. Labeling of Hazardous Waste:
-
As soon as the first drop of waste is added, label the container with a hazardous waste tag provided by your institution's EHS department.[1][3]
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
An accurate estimation of the quantity or concentration.
-
The date of initial waste accumulation.
-
The name and contact information of the principal investigator or laboratory supervisor.[1]
-
4. Storage of Hazardous Waste:
-
Store the labeled hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from sources of ignition, as piperidine derivatives can be flammable.[8][9]
-
Segregate the waste from incompatible materials, such as strong oxidizing agents and acids.[8]
5. Disposal of Empty Containers:
-
To render an empty container non-hazardous, it must be triple-rinsed.
-
Select a solvent that is capable of removing the chemical residue.
-
Pour a small amount of the solvent into the container, cap it, and shake to rinse all interior surfaces.
-
Empty the rinsate into the designated hazardous waste container.
-
Repeat this rinsing process two more times.
-
After the third rinse, allow the container to air dry in a fume hood.
-
Deface or remove the original chemical label before disposing of the container in the regular trash.[3][5]
6. Arranging for Waste Pickup:
-
Once the hazardous waste container is full, or if waste generation is complete, submit a hazardous waste pickup request to your institution's EHS department.[1][3]
-
Do not transport hazardous waste outside of the laboratory. Trained EHS personnel will collect the waste.[3]
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. pfw.edu [pfw.edu]
- 3. vumc.org [vumc.org]
- 4. acs.org [acs.org]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. 4-Methylpiperidine CAS 626-58-4 | 806187 [merckmillipore.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
